Ononitol, (+)-
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCFFEYYQKSRSV-FEPQRWDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H](C([C@@H]([C@@H]1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883108, DTXSID601029635, DTXSID901337631 | |
| Record name | (+)-Pinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601029635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Pinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484-68-4, 6090-97-7, 10284-63-6 | |
| Record name | Pinitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ononitol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylinositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010284636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylinositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12969 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Pinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601029635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Pinitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9HZN9T0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ONONITOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998ME07KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYLINOSITOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N55OCE7X7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the biological significance of Ononitol, (+)- in plants?
An In-depth Technical Guide to the Biological Significance of (+)-Ononitol in Plants for Researchers, Scientists, and Drug Development Professionals.
Introduction
(+)-Ononitol, a methylated cyclitol derived from myo-inositol, plays a crucial role in the adaptation of plants to various abiotic stresses, particularly salinity and drought. As a compatible solute, or osmoprotectant, it accumulates in the cytoplasm to maintain cellular turgor and protect macromolecules from the damaging effects of stress-induced dehydration without interfering with normal metabolic processes. This technical guide provides a comprehensive overview of the biological significance of (+)-ononitol in plants, focusing on its biosynthesis, its role in stress tolerance, and the experimental methodologies used to study its function. The information is tailored for researchers, scientists, and professionals in drug development who may be interested in leveraging these natural stress-response mechanisms for crop improvement or identifying novel bioactive compounds.
Biosynthesis of (+)-Ononitol
The biosynthesis of (+)-ononitol is a specialized branch of the myo-inositol metabolism pathway, which is central to various physiological processes in plants, including signal transduction, cell wall biosynthesis, and hormone regulation[1][2][3]. The synthesis of (+)-ononitol is primarily induced by abiotic stress conditions.
The key enzymatic step in the formation of (+)-ononitol is the methylation of myo-inositol. This reaction is catalyzed by the enzyme myo-inositol O-methyltransferase (IMT). The substrate for this reaction, myo-inositol, is synthesized from glucose-6-phosphate via a two-step process involving myo-inositol-1-phosphate synthase (MIPS) and myo-inositol monophosphatase (IMP)[1][4][5]. Under stress conditions, the expression of the IMT gene is upregulated, leading to the accumulation of (+)-ononitol. In some plant species, (+)-ononitol can be further converted to its epimer, D-pinitol, which also functions as an osmoprotectant[4][6].
Caption: Biosynthetic pathway of (+)-Ononitol from Glucose-6-Phosphate.
Role in Abiotic Stress Tolerance
The primary biological significance of (+)-ononitol in plants is its function as an osmoprotectant, contributing to tolerance against abiotic stresses such as high salinity and drought[6][7][8].
Osmotic Adjustment
Under hyperosmotic conditions caused by high salinity or water deficit, plant cells lose water, leading to a decrease in turgor pressure and potential cell death. The accumulation of compatible solutes like (+)-ononitol in the cytoplasm lowers the cellular osmotic potential, thereby maintaining the water potential gradient favorable for water retention and uptake[9]. This process, known as osmotic adjustment, is critical for sustaining cell turgor and growth under stress.
Protection of Cellular Structures and Functions
Beyond its role in osmotic adjustment, (+)-ononitol is believed to protect cellular structures and functions during stress. It can stabilize proteins and membranes, mitigating the denaturing effects of high ion concentrations and dehydration[5]. Furthermore, some studies suggest that myo-inositol and its derivatives, including ononitol, can act as scavengers of reactive oxygen species (ROS), which are produced at elevated levels under stress and can cause significant oxidative damage to cellular components[5][10].
Evidence from Transgenic Studies
The critical role of (+)-ononitol in stress tolerance has been demonstrated through genetic engineering. Overexpression of the myo-inositol O-methyltransferase (IMT1) gene from the common ice plant (Mesembryanthemum crystallinum) in tobacco (Nicotiana tabacum) and Arabidopsis thaliana has been shown to confer enhanced tolerance to both salt and drought stress[8][11]. These transgenic plants accumulate significant amounts of (+)-ononitol, leading to improved physiological performance under stress conditions.
Quantitative Data on (+)-Ononitol and Stress Tolerance
The following tables summarize quantitative data from studies on the effects of (+)-ononitol accumulation in plants under abiotic stress.
Table 1: Accumulation of (+)-Ononitol in Transgenic Plants Under Stress
| Plant Species | Transgene | Stress Condition | Ononitol Concentration (µmol g⁻¹ FW) | Reference |
| Nicotiana tabacum | IMT1 from M. crystallinum | Drought and Salt Stress | > 35 | [11] |
| Arabidopsis thaliana | GmIMT from Glycine max | Dehydration and High Salinity | Not specified, but functional accumulation confirmed | [8] |
| Mesembryanthemum crystallinum (Wild Type) | - | 400 mM NaCl | ~18.6 | [1] |
Table 2: Physiological Effects of (+)-Ononitol Accumulation in Transgenic Nicotiana tabacum Under Stress
| Parameter | Genotype | Stress Condition | Value | Reference |
| Photosynthetic CO₂ Fixation (µmol CO₂ m⁻² s⁻¹) | Transgenic (I5A) | 250 mM NaCl (2.5 weeks) | 4.9 ± 1.4 | [11] |
| Wild Type (SR1) | 250 mM NaCl (2.5 weeks) | 2.5 ± 0.6 | [11] | |
| Photosynthesis Recovery (% of initial) | Transgenic (I5A) | 1 day after rewatering (drought) | 75 | [11] |
| Wild Type (SR1) | 1 day after rewatering (drought) | 57 | [11] |
Inositol Signaling in Plant Stress Response
While (+)-ononitol itself is primarily recognized as an osmoprotectant, its precursor, myo-inositol, is a central component of the phosphoinositide signaling pathway, which is crucial for plant responses to various stimuli, including abiotic stress[12][13]. Abiotic stresses can trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ can then mobilize calcium ions (Ca²⁺) from intracellular stores, initiating a calcium signaling cascade that activates downstream stress-responsive genes and physiological adaptations[13][14]. This signaling pathway is known to crosstalk with phytohormone signaling, particularly with abscisic acid (ABA), a key regulator of abiotic stress responses[13][15]. The biosynthesis of ononitol represents a metabolic diversion of the myo-inositol pool that is enhanced during stress.
Caption: Generalized inositol signaling pathway in plant abiotic stress response.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the role of (+)-ononitol in plants.
Generation of Transgenic Plants Overexpressing IMT1
A common approach to investigate the function of (+)-ononitol is to generate transgenic plants that constitutively or inducibly express a myo-inositol O-methyltransferase (IMT) gene.
Methodology Overview:
-
Vector Construction: The coding sequence of an IMT gene (e.g., IMT1 from M. crystallinum) is cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter. The vector also contains a selectable marker gene, such as neomycin phosphotransferase II (nptII) for kanamycin resistance or phosphinothricin acetyltransferase (bar) for glufosinate resistance.
-
Agrobacterium-mediated Transformation: The expression vector is introduced into a suitable strain of Agrobacterium tumefaciens. Plant transformation is then carried out using an explant-based method (e.g., leaf discs for tobacco, floral dip for Arabidopsis).
-
Selection and Regeneration: Transformed plant tissues or seeds are selected on a medium containing the appropriate selective agent (e.g., kanamycin or glufosinate). Surviving tissues are regenerated into whole plants.
-
Molecular Confirmation: Putative transgenic plants are confirmed by polymerase chain reaction (PCR) to detect the presence of the transgene and by reverse transcription-PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR) to analyze its expression. Southern blotting can be used to determine the transgene copy number.
Caption: General workflow for generating and analyzing IMT1-overexpressing plants.
Quantification of Ononitol and Myo-inositol
Accurate quantification of cyclitols is essential for correlating their accumulation with stress tolerance.
Methodology Overview:
-
Sample Preparation: Plant tissue is harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue is then ground to a fine powder.
-
Extraction: Soluble carbohydrates are extracted from the powdered tissue using a solvent, typically an ethanol/water mixture (e.g., 80% ethanol), at an elevated temperature (e.g., 80°C).
-
Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for the separation and quantification of carbohydrates, including inositols.
-
Column: A high-pH anion-exchange column (e.g., Dionex CarboPac PA1 or PA10).
-
Eluent: An isocratic or gradient elution with sodium hydroxide.
-
Detection: Pulsed amperometric detection, which allows for the direct detection of underivatized carbohydrates.
-
-
Quantification: The concentration of ononitol and myo-inositol in the samples is determined by comparing the peak areas to those of authentic standards.
Plant Stress Tolerance Assays
Salinity Stress:
-
Plants are grown hydroponically or in a suitable soil-less medium.
-
Salt stress is imposed by adding NaCl to the nutrient solution in incremental steps or as a single dose to reach the desired final concentration (e.g., 100-250 mM).
-
Physiological parameters such as plant growth (biomass), photosynthetic rate, stomatal conductance, and ion content (Na⁺, K⁺) in different tissues are measured over time.
Drought Stress:
-
Plants are grown in pots with a defined amount of soil or substrate.
-
Drought stress is imposed by withholding water for a specific period.
-
Soil moisture content is monitored to ensure uniform stress application.
-
Plant water status is assessed by measuring relative water content (RWC) of the leaves.
-
Recovery from drought is evaluated by re-watering the plants and monitoring the recovery of physiological parameters.
Conclusion
(+)-Ononitol is a key player in the plant's defense arsenal against abiotic stresses, particularly those involving an osmotic component. Its role as a compatible solute is well-established, and the genetic engineering of its biosynthetic pathway has proven to be a successful strategy for enhancing stress tolerance in model and crop plants. For researchers in plant science and drug development, understanding the biosynthesis and function of ononitol and other cyclitols offers valuable insights into natural stress-mitigation mechanisms. These pathways and compounds may serve as targets for crop improvement programs and as a source of novel bioactive molecules with potential applications in agriculture and beyond. The methodologies outlined in this guide provide a framework for the continued investigation of these important plant metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of stable transgenic maize plants tolerant for drought by manipulating ABA signaling through Agrobacterium-mediated transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ion homeostasis for salinity tolerance in plants: a molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of plant biotic interactions and abiotic stress responses by inositol polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Overview of Methods for Assessing Salinity and Drought Tolerance of Transgenic Wheat Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. Roles for mannitol and mannitol dehydrogenase in active oxygen-mediated plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased Salt and Drought Tolerance by D-Ononitol Production in Transgenic Nicotiana tabacum L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tonoplast inositol transporters: Roles in plant abiotic stress response and crosstalk with other signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An Arabidopsis Inositol 5-Phosphatase Gain-of-Function Alters Abscisic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-talk in abscisic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Ononitol, (+)-: A Technical Guide to its Natural Sources, Distribution, and Analysis in the Plant Kingdom
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ononitol, chemically known as (+)-4-O-methyl-myo-inositol, is a naturally occurring cyclitol, a type of sugar alcohol. It is an important osmoprotectant in plants, playing a crucial role in tolerance to abiotic stresses such as salinity and drought. Beyond its physiological role in plants, ononitol and other inositol derivatives have garnered significant interest in the pharmaceutical and nutraceutical industries for their potential health benefits. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for ononitol in the plant kingdom, aimed at researchers, scientists, and professionals in drug development.
Natural Sources and Distribution of Ononitol
Ononitol is found across various plant families, with a notable prevalence in the Fabaceae (legume) family. Its concentration can vary significantly depending on the plant species, the specific plant part, and environmental conditions.
Quantitative Distribution of Ononitol in the Plant Kingdom
The following table summarizes the quantitative data available on the concentration of ononitol in various plant species. This data is crucial for identifying rich natural sources for extraction and for understanding its physiological roles.
| Plant Family | Genus and Species | Plant Part | Ononitol Concentration | Reference(s) |
| Fabaceae | Vigna unguiculata (Black-eyed pea) | Seeds | 2.03 mg/g | [1] |
| Fabaceae | Pisum sativum (Pea) | Root Nodules | Major soluble carbohydrate | [2][3][4] |
| Fabaceae | Medicago sativa (Alfalfa) | - | Constituent | [2][5] |
| Adoxaceae | Sambucus nigra (Blueberry) | - | Present | [1] |
| Amaryllidaceae | Allium sativum (Garlic) | - | Present | [1] |
| Amaryllidaceae | Allium ursinum (Wild garlic) | - | Present | [1] |
| Brassicaceae | Brassica oleracea var. sabellica (Kale) | - | Present | [1] |
| Lamiaceae | Mentha (Mint) | - | Present | [1] |
| Asteraceae | Matricaria chamomilla (Chamomile) | Flowers | Present | |
| Caryophyllaceae | Cerastium glomeratum (Sticky mouse-ear) | - | 166 mg/100 g FW | [5][6] |
| Fabaceae | Cassia tora | - | Isolated | [7] |
Biosynthesis of Ononitol
Ononitol is synthesized from myo-inositol, a precursor for all inositol derivatives in plants. The biosynthetic pathway involves the methylation of myo-inositol.
Ononitol Biosynthetic Pathway
The diagram below illustrates the key enzymatic step in the conversion of myo-inositol to ononitol.
Caption: Biosynthesis of ononitol from myo-inositol via methylation.
Experimental Protocols
The accurate quantification and isolation of ononitol from plant matrices require robust experimental protocols. The following sections detail generalized methodologies for the extraction, purification, and analysis of ononitol.
Extraction of Ononitol from Plant Material
The choice of extraction solvent and method is critical for achieving high recovery of ononitol.
-
Objective: To extract ononitol and other soluble inositols from plant tissues.
-
Materials and Reagents:
-
Fresh or lyophilized plant material
-
Grinder (e.g., mortar and pestle, coffee grinder)
-
Methanol or Ethanol (80%)
-
Centrifuge
-
Rotary evaporator
-
Analytical balance
-
-
Protocol:
-
Sample Preparation: Homogenize fresh or dried plant material to a fine powder.
-
Solvent Extraction:
-
Weigh a known amount of the powdered plant material (e.g., 1-5 g).
-
Add a 10-fold volume of 80% methanol or ethanol (e.g., 10-50 mL).
-
Sonicate the mixture for 30 minutes at room temperature or reflux at 60-70°C for 1-2 hours.
-
-
Solid-Liquid Separation: Centrifuge the mixture at approximately 4000 x g for 15 minutes to pellet the solid plant debris.
-
Supernatant Collection: Carefully decant and collect the supernatant.
-
Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2-4) on the plant pellet two more times to ensure complete extraction.
-
Solvent Evaporation: Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Reconstitution: Reconstitute the dried extract in a known volume of deionized water or a suitable solvent for further purification and analysis.
-
Purification of Ononitol
Purification of ononitol from the crude extract is often necessary to remove interfering compounds.
-
Objective: To purify ononitol from other co-extracted compounds.
-
Methods:
-
Solid-Phase Extraction (SPE): SPE cartridges (e.g., C18, ion-exchange) can be used for sample cleanup. The choice of cartridge depends on the chemical properties of the interfering compounds.
-
Column Chromatography: For larger-scale purification, column chromatography using silica gel or other stationary phases can be employed. A gradient elution with solvents of increasing polarity (e.g., hexane-ethyl acetate) can separate ononitol from other compounds.
-
Quantification of Ononitol by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like ononitol, typically after derivatization.
-
Objective: To quantify the concentration of ononitol in a purified plant extract.
-
Materials and Reagents:
-
Purified plant extract
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Internal standard (e.g., phenyl-β-D-glucopyranoside)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
-
Protocol:
-
Derivatization:
-
Transfer a known volume of the purified extract (e.g., 100 µL) to a reaction vial and evaporate to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Add a known concentration of the internal standard.
-
Seal the vial and heat at 70°C for 1 hour to convert ononitol to its volatile trimethylsilyl (TMS) ether derivative.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Example GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Example MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-600.
-
-
-
Data Analysis:
-
Identify the ononitol-TMS derivative peak based on its retention time and mass spectrum.
-
Quantify the amount of ononitol by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with ononitol standards.
-
-
Experimental Workflow and Logical Relationships
The following diagram provides a logical workflow for the extraction, purification, and analysis of ononitol from plant sources.
Caption: A generalized workflow for the analysis of ononitol.
Conclusion
This technical guide provides a foundational understanding of ononitol's presence in the plant kingdom and the methodologies required for its study. The presented data highlights the Fabaceae family as a promising source for ononitol. The detailed experimental protocols offer a starting point for researchers to develop and validate their own methods for the extraction and quantification of this valuable cyclitol. Further research is warranted to expand the quantitative database of ononitol across a wider range of plant species and to explore its full potential in drug development and other applications.
References
- 1. Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ononitol - Wikipedia [en.wikipedia.org]
- 3. Identification of ononitol and O-methyl-scyllo-inositol in pea root nodules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. Content of methylated inositols in familiar edible plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ononitol Monohydrate—A Glycoside Potentially Inhibit HT-115 Human Colorectal Cancer Cell Proliferation through COX-2/PGE-2 Inflammatory Axis Regulations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Ononitol: Chemical Structure, Stereochemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Ononitol, a naturally occurring cyclitol, has garnered significant interest in the scientific community for its potential therapeutic applications. As a derivative of myo-inositol, it plays a role in various physiological processes, including insulin signaling and plant stress response. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of (+)-Ononitol. It also details experimental protocols for its isolation and synthesis and explores its involvement in biological signaling pathways, offering valuable insights for researchers in drug discovery and development.
Chemical Structure and Stereochemistry
(+)-Ononitol is a methylated inositol, specifically identified as 4-O-methyl-myo-inositol . Its chemical structure is based on the cyclohexane-1,2,3,4,5,6-hexol scaffold of myo-inositol, with a methoxy group (-OCH₃) replacing the hydroxyl group at the C4 position.
The stereochemistry of (+)-Ononitol is crucial to its biological activity. The prefix "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. The absolute configuration of the stereocenters is defined by the parent myo-inositol structure, which is a meso compound with a plane of symmetry. However, the methylation at the C4 position breaks this symmetry, resulting in a chiral molecule. The systematic IUPAC name for (+)-Ononitol, which precisely defines its stereochemistry, is (1R,2S,3S,4S,5S,6S)-6-Methoxycyclohexane-1,2,3,4,5-pentol [1].
Key Structural Features:
-
Molecular Formula: C₇H₁₄O₆[2]
-
Molecular Weight: 194.18 g/mol [2]
-
CAS Registry Number: 6090-97-7[2]
-
Synonyms: D-(+)-Ononitol, 4-O-Methyl-D-myo-inositol, D-Ononitol[2]
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of (+)-Ononitol is essential for its handling, formulation, and analysis.
Quantitative Data Summary
| Property | Value | Reference |
| Melting Point | 167–169 °C | [1] |
| Solubility | ||
| Water | 14 g/100 mL (at 25 °C for myo-inositol) | [3] |
| Methanol | Moderately soluble (for myo-inositol) | [3] |
| Ethanol | Slightly soluble (for myo-inositol) | [3] |
| DMSO | Slightly soluble (for myo-inositol) | [3] |
| Optical Rotation | ||
| Specific Rotation [α]D | Not explicitly found for (+)-Ononitol. As a dextrorotatory compound, the value is positive. | |
| NMR Data (Predicted based on myo-inositol derivatives) | ||
| ¹H NMR (D₂O) | δ (ppm): ~3.3-4.1 (ring protons), ~3.4 (OCH₃) | [4] |
| ¹³C NMR (D₂O) | δ (ppm): ~60-80 (ring carbons), ~60 (OCH₃) | [5][6] |
Experimental Protocols
Isolation of (+)-Ononitol from Plant Sources
(+)-Ononitol can be isolated from various plant sources, such as members of the Ononis genus. The following is a general protocol for its extraction and purification.
Protocol: Isolation and Purification of (+)-Ononitol
-
Plant Material Collection and Preparation:
-
Collect fresh or dried plant material (e.g., roots of Ononis spinosa).
-
Thoroughly wash the plant material with distilled water to remove any contaminants.
-
Dry the material in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 40-50 °C).
-
Grind the dried plant material into a fine powder using a blender or mill.
-
-
Extraction:
-
Perform a Soxhlet extraction of the powdered plant material with methanol for a sufficient duration (e.g., 12 hours) to ensure exhaustive extraction.
-
Alternatively, macerate the plant powder in methanol at room temperature with periodic agitation for several days.
-
After extraction, filter the mixture to separate the plant debris from the extract.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (40-50 °C) to obtain a crude extract.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude extract in a suitable solvent (e.g., a mixture of water and methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).
-
Mobile Phase: A gradient elution system using water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective for separating polar compounds like inositols. A typical gradient might be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-30 min, 30-50% B; 30-35 min, 50-95% B; 35-40 min, 95% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are suitable for non-chromophoric compounds like (+)-Ononitol. If derivatization is performed, a UV detector can be used.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C.
-
-
Collect the fractions corresponding to the retention time of (+)-Ononitol, as determined by a standard if available.
-
Combine the collected fractions and remove the solvent under reduced pressure to yield purified (+)-Ononitol.
-
Chemical Synthesis of (+)-Ononitol
The chemical synthesis of (+)-Ononitol typically starts from the readily available myo-inositol and involves selective protection and methylation steps.
Protocol: Synthesis of (+)-Ononitol (4-O-methyl-myo-inositol)
This protocol is a generalized representation of synthetic strategies for methylated inositols.
-
Selective Protection of myo-inositol:
-
Protect the hydroxyl groups at positions 1, 2, 3, 5, and 6 of myo-inositol, leaving the C4 hydroxyl group free for methylation. This can be a multi-step process involving the formation of acetals or silyl ethers, followed by selective deprotection. A common strategy involves the use of orthoformates to protect the 1,3,5-hydroxyl groups, followed by protection of the remaining hydroxyls and subsequent selective deprotection.
-
-
Methylation of the C4-Hydroxyl Group:
-
To a solution of the selectively protected myo-inositol derivative in a suitable anhydrous solvent (e.g., dimethylformamide or tetrahydrofuran), add a strong base (e.g., sodium hydride) at 0 °C to deprotonate the free C4 hydroxyl group.
-
After stirring for a short period, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Deprotection:
-
Quench the reaction carefully with water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent and purify it by column chromatography.
-
Remove all protecting groups under appropriate conditions. For example, acid-catalyzed hydrolysis for acetals or fluoride-mediated cleavage for silyl ethers.
-
-
Purification:
-
Purify the final product, (+)-Ononitol, by recrystallization or column chromatography to obtain the desired compound with high purity.
-
Biological Signaling Pathways
(+)-Ononitol, as a myo-inositol derivative, is implicated in crucial biological signaling pathways, particularly in plants and in relation to insulin signaling.
Biosynthesis of (+)-Ononitol in Plants
In plants, (+)-Ononitol is an intermediate in the biosynthesis of other important cyclitols, such as D-pinitol. This pathway is a key component of the plant's response to osmotic stress.
Caption: Biosynthesis pathway of (+)-Ononitol and D-Pinitol from Glucose in plants.
This pathway begins with glucose and proceeds through several enzymatic steps to produce myo-inositol. The key step for the formation of (+)-Ononitol is the O-methylation of myo-inositol at the C4 position, catalyzed by the enzyme inositol methyl transferase (IMT)[7].
Putative Role in Insulin Signaling
Inositols and their derivatives are recognized as important second messengers in insulin signaling. While direct studies on (+)-Ononitol are limited, its structural similarity to D-chiro-inositol, a known insulin sensitizer, suggests a potential role in modulating this pathway. The binding of insulin to its receptor triggers a cascade of intracellular events, leading to glucose uptake and utilization. Inositol phosphoglycans (IPGs), which can be derived from methylated inositols, are thought to mediate some of insulin's effects.
Caption: Hypothesized involvement of (+)-Ononitol in the insulin signaling cascade.
It is hypothesized that (+)-Ononitol may be converted to a biologically active inositol phosphoglycan that can modulate key enzymes in the insulin signaling pathway, such as PI3K and Akt, thereby influencing glucose transport and metabolism[8][9][10]. Further research is needed to elucidate the precise mechanisms of (+)-Ononitol's action in this pathway.
Conclusion
(+)-Ononitol presents a compelling subject for further investigation in the fields of medicinal chemistry and drug development. Its well-defined chemical structure and stereochemistry, coupled with its involvement in fundamental biological pathways, underscore its potential as a lead compound for the development of novel therapeutics, particularly for metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing natural product. Further studies are warranted to fully characterize its physicochemical properties, refine isolation and synthesis methods, and definitively establish its role and mechanisms of action in human physiology.
References
- 1. Ononitol - Wikipedia [en.wikipedia.org]
- 2. Ononitol, (+)- | C7H14O6 | CID 164619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inositol - Sciencemadness Wiki [sciencemadness.org]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000765) [hmdb.ca]
- 5. Nuclear magnetic resonance spectroscopy: 13C spectra of unsubstituted inositols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000211) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Inositols in Insulin Signaling and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-Chiro-Inositol Glycans in Insulin Signaling and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Ononitol in Legumes: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, initial characterization, and biosynthesis of ononitol, a naturally occurring cyclitol found in various legume species. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological properties of this compound.
Discovery and Historical Context
Initial Characterization and Structural Elucidation
The initial characterization and structural elucidation of ononitol from legume extracts were primarily achieved through chromatographic and spectrometric techniques. Gas chromatography (GC) and, later, gas chromatography-mass spectrometry (GC-MS) have been instrumental in its identification[1][4][5]. Due to the low volatility of cyclitols like ononitol, a derivatization step is essential prior to GC-MS analysis. This typically involves the silylation of the hydroxyl groups to form more volatile trimethylsilyl (TMS) ethers. The resulting TMS-derivatized ononitol can then be effectively separated and identified based on its retention time and mass spectrum.
Quantitative Distribution of Ononitol in Legumes
The concentration of ononitol can vary significantly among different legume species and even between different parts of the same plant. The following table summarizes some of the reported quantitative data for ononitol in various legumes.
| Legume Species | Plant Part | Ononitol Concentration (mg/g dry weight unless otherwise specified) | Reference |
| Pea (Pisum sativum) | Root Nodules | Major soluble carbohydrate | [1][2] |
| Black-eyed Pea (Vigna unguiculata) | Seeds | 2.03 | Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants (2022) |
| Alfalfa (Medicago sativa) | Constituent | Present | [3] |
| Soybean (Glycine max) | Leaves | Small amounts | Galactosyl Cyclitol Accumulation Enhanced by Substrate Feeding of Soybean Embryos |
Biosynthesis of Ononitol
Ononitol is biosynthesized from myo-inositol, a key precursor in many metabolic pathways in plants. The biosynthesis of myo-inositol itself begins with D-glucose-6-phosphate. The pathway is a two-step process:
-
myo-Inositol Synthesis: D-glucose-6-phosphate is isomerized to L-myo-inositol-1-phosphate by the enzyme myo-inositol phosphate synthase (MIPS) . Subsequently, the phosphate group is removed by inositol monophosphatase (IMP) to yield free myo-inositol.
-
Ononitol Synthesis: myo-Inositol is then methylated at the 4-hydroxyl position by the enzyme inositol methyl transferase (IMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce ononitol.
The following diagram illustrates the biosynthetic pathway of ononitol.
Detailed Experimental Protocols
Extraction of Ononitol from Legume Tissues
This protocol describes a general method for the extraction of soluble carbohydrates, including ononitol, from legume plant material.
-
Sample Preparation: Harvest fresh legume tissue (e.g., leaves, roots, seeds) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and then grind into a fine powder using a mortar and pestle or a ball mill.
-
Solvent Extraction:
-
Weigh approximately 100 mg of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% (v/v) ethanol.
-
Vortex thoroughly to ensure complete mixing.
-
Incubate the mixture in a water bath at 80°C for 1 hour, with occasional vortexing.
-
-
Clarification:
-
Centrifuge the extract at 10,000 x g for 15 minutes at room temperature to pellet the insoluble material.
-
Carefully decant the supernatant into a new tube.
-
Repeat the extraction process on the pellet with another 10 mL of 80% ethanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
-
Solvent Removal: Evaporate the ethanol from the combined supernatant under a stream of nitrogen gas or using a rotary evaporator at 40°C until the sample is completely dry.
-
Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 1 mL) of ultrapure water. The sample is now ready for purification or direct analysis.
Purification of Ononitol (Optional)
For the isolation of pure ononitol, further purification steps such as column chromatography may be employed. This is a generalized approach and may require optimization based on the specific legume matrix.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to remove non-polar compounds.
-
Condition the cartridge with methanol followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to elute the polar compounds, including ononitol.
-
-
Ion-Exchange Chromatography: To remove charged molecules like organic acids and amino acids, pass the eluate from the SPE step through tandem ion-exchange cartridges (e.g., a strong anion exchanger followed by a strong cation exchanger).
-
Fraction Collection: Collect the flow-through, which will be enriched with neutral sugars and cyclitols, including ononitol.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the derivatization and analysis of ononitol by GC-MS.
-
Derivatization (Silylation):
-
Transfer a 100 µL aliquot of the aqueous extract (or purified fraction) to a GC vial.
-
Evaporate the solvent to complete dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
-
Seal the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Gas Chromatograph:
-
Column: Use a non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless injection of 1 µL of the derivatized sample at 250°C.
-
Oven Temperature Program:
-
Initial temperature of 70°C, hold for 1 minute.
-
Ramp at 10°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis: Identify the TMS-derivatized ononitol peak based on its retention time and comparison of its mass spectrum with a known standard or a spectral library.
Experimental Workflow for Discovery and Characterization
The following diagram illustrates a typical workflow for the discovery and initial characterization of a natural product like ononitol from a plant source.
References
The Role of (+)-Ononitol in Osmotic Adjustment in Halophytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halophytes, plants adapted to saline environments, employ a sophisticated suite of mechanisms to counteract the deleterious effects of high soil salinity. A key strategy is osmotic adjustment, the intracellular accumulation of solutes to maintain water potential gradients and cellular turgor. Among the various compatible solutes, the cyclitol (+)-ononitol plays a crucial role in the salt tolerance of many halophyte species. This technical guide provides an in-depth exploration of the role of (+)-ononitol in osmotic adjustment, detailing its biosynthesis, the quantitative aspects of its accumulation under salt stress, the experimental protocols for its analysis, and the current understanding of the signaling pathways that regulate its production. This document is intended to be a comprehensive resource for researchers in plant science, stress physiology, and for professionals in drug development exploring natural osmoprotectants.
Introduction: Osmotic Stress and the Importance of Compatible Solutes
High salinity in the soil creates a low water potential environment, making it difficult for plants to take up water. This physiological drought, coupled with the toxicity of high intracellular ion concentrations (primarily Na⁺ and Cl⁻), constitutes a significant threat to plant growth and survival. Halophytes have evolved mechanisms to cope with these challenges, including the sequestration of ions into the vacuole and the synthesis and accumulation of organic solutes, known as compatible solutes or osmoprotectants, in the cytoplasm.[1][2] These solutes, which include amino acids, quaternary ammonium compounds, and polyols like (+)-ononitol, do not interfere with cellular metabolism even at high concentrations.[3] They play a vital role in maintaining the osmotic balance between the cytoplasm and the vacuole, protecting cellular structures, and scavenging reactive oxygen species (ROS).[4][5]
(+)-Ononitol (D-ononitol), a methylated derivative of myo-inositol, is a prominent compatible solute in a number of halophytic plants.[2] Its accumulation is strongly induced by salt stress and is considered a key biochemical marker for salt tolerance.[6] Understanding the mechanisms of ononitol accumulation and its physiological functions is crucial for developing strategies to enhance salt tolerance in crop plants.
Biosynthesis of (+)-Ononitol
The biosynthesis of (+)-ononitol is a two-step enzymatic pathway that begins with the precursor myo-inositol.[7]
-
Step 1: Methylation of myo-inositol: The first committed step is the methylation of myo-inositol to form D-ononitol. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:myo-inositol O-methyltransferase (IMT) .[8] The expression of the gene encoding IMT is significantly upregulated in response to salt stress.[9]
-
Step 2: Epimerization to D-pinitol: In some halophytes, D-ononitol can be further converted to another important osmoprotectant, D-pinitol, through the action of an ononitol epimerase (OEP) .[10]
The precursor, myo-inositol, is synthesized from glucose-6-phosphate via the action of L-myo-inositol-1-phosphate synthase (INPS) .[11] The regulation of both INPS and IMT gene expression is a critical control point in the accumulation of ononitol and pinitol under salt stress.[11]
Quantitative Data on (+)-Ononitol Accumulation
The accumulation of (+)-ononitol in response to salt stress has been quantified in several halophyte species, most notably in the common ice plant, Mesembryanthemum crystallinum. The data clearly demonstrates a dose- and time-dependent increase in ononitol and its derivative, pinitol, with increasing salinity.
Table 1: Accumulation of Pinitol/Ononitol in Mesembryanthemum crystallinum under different NaCl concentrations.
| NaCl Concentration (mM) | Pinitol/Ononitol Concentration (mg g⁻¹ FW) at 35 days of stress |
| 0 (Control) | ~0.5 |
| 100 | ~1.5 |
| 200 | ~2.8 |
| 400 | ~3.6 |
Data summarized from Agarie et al. (2009).[7]
Table 2: Time-course of Pinitol/Ononitol Accumulation in Mesembryanthemum crystallinum under 400 mM NaCl.
| Duration of Stress (days) | Pinitol/Ononitol Concentration (mg g⁻¹ FW) |
| 5 | ~0.2 |
| 10 | ~0.8 |
| 15 | ~1.5 |
| 25 | ~2.5 |
| 35 | ~3.6 |
| 45 | ~3.4 |
Data summarized from Agarie et al. (2009).[7]
These tables illustrate the significant capacity of M. crystallinum to accumulate these cyclitols as a direct response to the intensity and duration of salt stress. This accumulation contributes significantly to the osmotic potential of the cytoplasm, enabling the plant to maintain water uptake and cellular function.
Experimental Protocols
Accurate quantification of (+)-ononitol and other cyclitols is essential for studying osmotic adjustment in halophytes. The following sections provide detailed methodologies for the extraction and analysis of these compounds.
Extraction of Cyclitols from Plant Tissue
This protocol is a generalized procedure based on methods described for the extraction of soluble sugars and cyclitols.[4][12][13]
Materials:
-
Fresh or freeze-dried plant tissue
-
80% (v/v) ethanol
-
Mortar and pestle or tissue homogenizer
-
Centrifuge and centrifuge tubes
-
Water bath or heating block
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)
-
Deionized water
-
Solvents for extraction (e.g., ethanol, methanol, water)[4]
Procedure:
-
Sample Preparation:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Alternatively, freeze-dry the tissue for long-term storage and to facilitate grinding.
-
Grind the frozen or freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
-
Extraction:
-
Weigh a known amount of the powdered tissue (e.g., 100 mg) into a centrifuge tube.
-
Add 80% ethanol at a ratio of 1:10 (w/v) (e.g., 1 mL for 100 mg of tissue).
-
Vortex the mixture thoroughly.
-
Incubate the mixture in a water bath at 80°C for 1 hour, with occasional vortexing.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction step with the pellet two more times to ensure complete extraction.
-
Pool the supernatants.
-
-
Sample Cleanup (Optional but Recommended):
-
To remove interfering compounds such as pigments and lipids, the extract can be passed through a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by deionized water.
-
Load the extract onto the cartridge and collect the eluate containing the polar cyclitols.
-
Wash the cartridge with deionized water and collect the wash.
-
Combine the eluate and the wash.
-
-
Final Preparation:
-
Evaporate the solvent from the combined extract under a stream of nitrogen or using a rotary evaporator.
-
Re-dissolve the dried residue in a known volume of deionized water or the initial mobile phase for HPLC or GC-MS analysis.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of cyclitols.[3][6][14]
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector are suitable for non-chromophoric compounds like ononitol.[3][6] Pulsed Amperometric Detection (PAD) can also be used after post-column addition of NaOH.[14]
-
Column: A column suitable for carbohydrate and sugar alcohol analysis, such as an amino-propylesiloxane-bonded silica column (e.g., Aminex HPX-87C).[14]
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water gradient (e.g., starting with 80:20 and gradually decreasing the acetonitrile concentration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detector Settings: Optimize according to the manufacturer's instructions for the specific detector used.
Quantification:
-
Prepare a series of standard solutions of (+)-ononitol of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of ononitol in the plant extracts by comparing their peak areas to the calibration curve.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity and is an excellent method for the analysis of cyclitols after derivatization.[15][16][17]
1. Derivatization:
-
Cyclitols are non-volatile and require derivatization to increase their volatility for GC analysis. Silylation is a common derivatization method.
-
Dry the extract completely under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like pyridine.
-
Incubate the mixture at 70°C for 1 hour to complete the derivatization.
2. GC-MS Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
3. GC-MS Conditions (Example):
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
4. Quantification:
-
Identify the trimethylsilyl (TMS) derivative of ononitol based on its retention time and mass spectrum.
-
Quantification is typically performed using a selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
Use an internal standard (e.g., ribitol) added before extraction for accurate quantification.
-
Generate a calibration curve using derivatized ononitol standards.
Signaling Pathways Regulating Ononitol Accumulation
The accumulation of (+)-ononitol is a tightly regulated process initiated by the perception of salt stress. While the complete signaling cascade is still under investigation, several key components have been identified.
5.1. Salt Stress Perception and Early Signaling Events:
Salt stress is initially perceived as both osmotic stress and ionic stress. The primary sensors for Na⁺ are not fully characterized, but are thought to involve membrane-localized proteins.[18] This initial perception triggers a rapid increase in cytosolic free calcium ([Ca²⁺]cyt).[19][20] This Ca²⁺ signature is a crucial secondary messenger that initiates downstream signaling pathways.
5.2. The Salt Overly Sensitive (SOS) Pathway:
The SOS pathway is a well-characterized signaling cascade that is central to maintaining ion homeostasis in plants under salt stress.[21]
-
SOS3 (CBL4): A calcium-binding protein that senses the salt-induced [Ca²⁺]cyt increase.[19]
-
SOS2 (CIPK24): A serine/threonine protein kinase that is activated by SOS3.[19]
-
SOS1: A plasma membrane Na⁺/H⁺ antiporter that is phosphorylated and activated by the SOS3-SOS2 complex, leading to the efflux of Na⁺ from the cell.[21]
While the primary role of the SOS pathway is in ion homeostasis, it is likely that it cross-talks with other signaling pathways that regulate the synthesis of compatible solutes like ononitol.
5.3. Transcriptional Regulation of Ononitol Biosynthesis:
The accumulation of ononitol is directly linked to the increased expression of the IMT gene.[9][11] The signaling pathway leading from the initial Ca²⁺ signal to the activation of IMT transcription is an active area of research. It likely involves a cascade of protein kinases and the activation of specific transcription factors that bind to the promoter region of the IMT gene. The expression of INPS, the gene for the first step in myo-inositol synthesis, is also regulated by salt stress, but its regulation can be tissue-specific.[11]
5.4. Role of Myo-inositol Transporters:
Recent studies have highlighted the importance of myo-inositol transporters (INTs) in the response to salt stress.[22][23] The expression of several McINT genes in M. crystallinum is induced by salt stress.[22][23] These transporters may be involved in the long-distance transport of myo-inositol from source tissues (leaves) to sink tissues (roots) to provide the precursor for ononitol synthesis and to participate in Na⁺ transport.[22][23]
Visualizations
Caption: Biosynthetic pathway of (+)-Ononitol and D-Pinitol from Glucose-6-Phosphate.
Caption: Experimental workflow for the extraction and quantification of (+)-Ononitol.
Caption: Putative signaling pathway for salt stress-induced Ononitol accumulation.
Conclusion and Future Perspectives
(+)-Ononitol is a key player in the intricate mechanisms of osmotic adjustment that enable halophytes to thrive in saline environments. Its accumulation, tightly regulated by a complex signaling network, allows for the maintenance of cellular water balance and the protection of essential metabolic processes. The quantitative data clearly demonstrate the inducibility of the ononitol biosynthetic pathway by salt stress. The detailed experimental protocols provided in this guide offer a robust framework for the accurate analysis of this important osmoprotectant.
While significant progress has been made in understanding the role of ononitol, several areas warrant further investigation. The complete elucidation of the signaling pathway, from the initial salt perception to the transcriptional activation of biosynthetic genes, remains a key research objective. Identifying the specific transcription factors that regulate IMT expression and understanding the cross-talk between the SOS pathway and osmolyte biosynthesis are crucial next steps. Furthermore, exploring the potential of engineering the ononitol biosynthetic pathway into crop plants holds significant promise for improving their salt tolerance and ensuring food security in the face of increasing soil salinity worldwide. The knowledge of ononitol's function as a natural osmoprotectant may also be of interest to drug development professionals for its potential applications in formulations requiring cellular protection against osmotic stress.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Diversity, distribution and roles of osmoprotective compounds accumulated in halophytes under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of cyclitols and sugars isolated from different morphological parts of Raphanus sativus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Salt Tolerance in Halophytes: Current Understanding and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of IMT1, myo-inositol O-methyltransferase, from Mesembryanthemum crystallinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Regulation of cell-specific inositol metabolism and transport in plant salinity tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatography mass spectrometry-based metabolite profiling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Calcium signaling and salt tolerance are diversely entwined in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytosolic calcium and pH signaling in plants under salinity stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Looking at Halophytic Adaptation to High Salinity Through Genomics Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Myo-inositol transport and metabolism participate in salt tolerance of halophyte ice plant seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Preliminary Studies on the Bioactivity of Ononitol, (+)-
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Ononitol, a naturally occurring cyclitol and a derivative of inositol, has garnered increasing interest within the scientific community for its potential therapeutic applications. Preliminary investigations have revealed a spectrum of bioactive properties, including significant anti-inflammatory, analgesic, and cytotoxic activities. This technical guide provides a comprehensive overview of the current state of research on Ononitol's bioactivity, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, facilitating further exploration and potential clinical translation of this promising natural compound.
Introduction
Ononitol, chemically known as 4-O-methyl-myo-inositol, is a carbocyclic sugar found in various plant species, including Cassia tora L.[1][2]. As a derivative of myo-inositol, a key component of cellular signaling and structure, Ononitol is implicated in a variety of physiological processes[3][4]. This whitepaper will delve into the preliminary yet compelling evidence of its bioactivities, offering a structured compilation of experimental findings to date.
Bioactivities of Ononitol
The primary areas of investigation into Ononitol's bioactivity have centered on its anti-inflammatory, analgesic, and anti-cancer properties. The following sections summarize the key findings in these domains.
Anti-inflammatory and Analgesic Activity
Ononitol monohydrate (OM), isolated from Cassia tora L., has demonstrated potent in vivo anti-inflammatory and analgesic effects in animal models[1]. The primary mechanism of action is suggested to be the inhibition of the synthesis or release of inflammatory mediators[1].
Quantitative Data Summary:
| Model | Dose of Ononitol Monohydrate (OM) | Effect | Inhibition (%) | Reference |
| Carrageenan-induced hind paw oedema | 20 mg/kg | Inhibition of oedema | 50.69% | [1] |
| Croton oil-induced ear oedema | 20 mg/kg | Inhibition of oedema | 61.06% | [1] |
| Cotton pellet-induced granuloma | 20 mg/kg | Reduction in granuloma tissue formation | 36.25% | [1] |
| Adjuvant-induced arthritis | 20 mg/kg | Inhibition of paw thickness | 53.64% | [1] |
Experimental Protocols:
-
Carrageenan-Induced Paw Edema in Rats:
-
Male Wistar rats are fasted overnight with free access to water.
-
Ononitol monohydrate (20 mg/kg) or a reference drug (e.g., indomethacin 10 mg/kg) is administered orally.
-
After a specified time, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[1]
-
-
Cotton Pellet-Induced Granuloma in Rats:
-
Sterilized cotton pellets (e.g., 10 mg) are implanted subcutaneously in the axilla or groin of anesthetized rats.
-
Ononitol monohydrate (20 mg/kg) or a reference drug is administered orally for a specified number of consecutive days.
-
On the final day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed.
-
The percentage inhibition of granuloma formation is calculated by comparing the dry weight of the granuloma in the treated group with the control group.[1]
-
Experimental Workflow for Anti-inflammatory Assays
Caption: Workflow of in vivo anti-inflammatory experiments.
Anticancer Activity
Ononitol monohydrate has been shown to possess cytotoxic activity against human colorectal carcinoma cells (HT-115)[5][6]. The proposed mechanism involves the suppression of the COX-2/PGE-2 inflammatory axis and the induction of apoptosis through the upregulation of tumor suppressor genes[7].
Quantitative Data Summary:
| Cell Line | Treatment | Time (h) | IC50 (µM) | Effect | Reference |
| HT-115 | Ononitol Monohydrate (OMH) | 24 | 3.2 | Inhibition of cell viability | [5][6] |
| HT-115 | Ononitol Monohydrate (OMH) | 48 | 1.5 | Inhibition of cell viability | [5][6] |
| HT-115 | Ononitol Monohydrate (OMH) 3.2 µM | 48 | - | 64% apoptotic cells, 3% necrotic cells | [5][7] |
Experimental Protocols:
-
Cell Culture and Viability Assay (MTT):
-
HT-115, Vero, and V79 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[5]
-
Cells are seeded in 96-well plates and treated with varying concentrations of Ononitol monohydrate for 24 and 48 hours.
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution is added to each well and incubated.
-
The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[5]
-
-
Apoptosis Analysis (Acridine Orange/Ethidium Bromide Staining):
-
HT-115 cells are treated with Ononitol monohydrate at its IC50 concentration for 48 hours.
-
The cells are then stained with a mixture of acridine orange (AO) and ethidium bromide (EtBr).
-
The stained cells are observed under a fluorescence microscope.
-
Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei.[5][6]
-
Signaling Pathway for Ononitol-Induced Apoptosis in HT-115 Cells
Caption: Ononitol's proposed mechanism of apoptosis induction.
Potential for Neurological and Metabolic Applications
While direct studies on Ononitol are limited, its structural similarity to myo-inositol suggests potential roles in neurological and metabolic regulation. Myo-inositol and its derivatives are known to act as second messengers in insulin signaling pathways and are involved in maintaining cell volume in the brain[4][8]. Dysregulation of myo-inositol levels has been linked to various neurological and psychiatric disorders[8][9]. Furthermore, inositols have shown promise in improving glucose homeostasis and insulin sensitivity[10][11][12].
Inositol Signaling Pathway
Caption: The Phosphatidylinositol signaling pathway.
Future Directions
The preliminary studies on Ononitol highlight its potential as a bioactive compound. However, further research is imperative to fully elucidate its therapeutic value. Future investigations should focus on:
-
Mechanism of Action: In-depth studies to unravel the precise molecular mechanisms underlying its anti-inflammatory, analgesic, and anticancer effects.
-
Pharmacokinetics and Bioavailability: Comprehensive pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion.
-
Toxicology: Rigorous toxicological studies to establish its safety profile for potential clinical use.
-
Clinical Trials: Well-designed clinical trials to evaluate its efficacy and safety in human subjects for specific disease indications.
-
Neurological and Metabolic Effects: Direct investigation into the effects of Ononitol on neurological and metabolic pathways, building upon the knowledge of related inositol compounds.
Conclusion
Ononitol has emerged as a promising natural product with demonstrated anti-inflammatory, analgesic, and cytotoxic properties in preclinical models. The quantitative data and experimental protocols summarized in this whitepaper provide a solid foundation for future research and development. The elucidation of its signaling pathways and a deeper understanding of its bioactivities will be crucial in harnessing the full therapeutic potential of Ononitol for the benefit of human health. This document serves as a catalyst for continued exploration into this intriguing molecule.
References
- 1. Anti-inflammatory and analgesic activity of ononitol monohydrate isolated from Cassia tora L. in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ononitol Monohydrate—A Glycoside Potentially Inhibit HT-115 Human Colorectal Cancer Cell Proliferation through COX-2/PGE-2 Inflammatory Axis Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ononitol Monohydrate-A Glycoside Potentially Inhibit HT-115 Human Colorectal Cancer Cell Proliferation through COX-2/PGE-2 Inflammatory Axis Regulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of myo-inositol ingestion on human brain myo-inositol levels: a proton magnetic resonance spectroscopic imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of inositol on glucose homeostasis: Systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential role and therapeutic interests of myo-inositol in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The impact of myo inositol on glycoregulation and lipid profile [ouci.dntb.gov.ua]
The Evolutionary Significance of Ononitol Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ononitol, a methylated cyclitol derived from myo-inositol, plays a crucial and evolutionarily significant role in plant adaptation to abiotic stresses such as salinity and drought. Its biosynthesis, primarily through the methylation of myo-inositol by the enzyme myo-inositol O-methyltransferase (IMT), represents a key metabolic strategy for osmotic adjustment and the protection of cellular structures. This technical guide provides an in-depth exploration of the ononitol biosynthesis pathway, its regulation under stress, and its evolutionary importance, particularly in halophytes and legumes. Detailed experimental protocols for the quantification of ononitol and the visualization of related biochemical pathways are provided to facilitate further research and application in crop improvement and drug development.
Introduction
Abiotic stresses, including high salinity and drought, are major limiting factors for plant growth and agricultural productivity worldwide. In response to these challenges, plants have evolved a diverse array of adaptive mechanisms, among which the accumulation of compatible solutes is of paramount importance. These low-molecular-weight organic compounds can accumulate to high concentrations without interfering with cellular metabolism, thereby maintaining cell turgor and protecting macromolecules from stress-induced damage.
Ononitol (D-4-O-methyl-myo-inositol) is a significant compatible solute in a variety of plant species, particularly in halophytes (salt-tolerant plants) and legumes. Its accumulation is a direct response to environmental stressors and is integral to the plant's ability to withstand osmotic stress.[1][2] The biosynthesis of ononitol is an energetically efficient strategy for osmoprotection, and its study offers valuable insights into plant stress physiology and potential avenues for enhancing crop resilience. This guide serves as a comprehensive resource on the biosynthesis, function, and evolutionary significance of ononitol in plants.
The Ononitol Biosynthesis Pathway
The biosynthesis of ononitol is a specialized branch of the inositol metabolic pathway, originating from glucose-6-phosphate. The pathway can be summarized in the following key steps:
-
Synthesis of myo-inositol-1-phosphate: The process begins with the conversion of D-glucose-6-phosphate to myo-inositol-1-phosphate. This reaction is catalyzed by the enzyme L-myo-inositol-1-phosphate synthase (MIPS) (EC 5.5.1.4). This is the rate-limiting step in myo-inositol biosynthesis.
-
Dephosphorylation to myo-inositol: The phosphate group is then removed from myo-inositol-1-phosphate by ** myo-inositol monophosphatase (IMP)** (EC 3.1.3.25), yielding free myo-inositol.
-
Methylation to Ononitol: The final and committing step in ononitol biosynthesis is the methylation of myo-inositol at the 4-hydroxyl position. This reaction is catalyzed by S-adenosyl-L-methionine:myo-inositol O-methyltransferase (IMT) (EC 2.1.1.40), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[3]
The expression of the IMT1 gene, which encodes the IMT enzyme, is significantly upregulated in response to salt and drought stress, leading to the accumulation of ononitol.[4][5] In some plant species, ononitol can be further converted to its epimer, D-pinitol, through the action of an epimerase.
Evolutionary Significance and Distribution
The ability to synthesize ononitol is not ubiquitous across the plant kingdom, and its distribution provides clues to its evolutionary significance. The presence of the IMT gene and the accumulation of ononitol are particularly prominent in certain plant lineages, suggesting an adaptive advantage in specific environments.
Prevalence in Halophytes
Ononitol biosynthesis is a well-documented trait in many halophytic species, such as the common ice plant (Mesembryanthemum crystallinum).[1][2] In these plants, ononitol accumulates to high levels in response to salt stress, where it functions as a critical osmoprotectant, helping to maintain cellular water potential and protect cellular machinery from the detrimental effects of high ion concentrations. The evolution of this pathway in halophytes is likely a key adaptation that has enabled them to colonize and thrive in saline environments.
Role in Legumes and Symbiotic Nitrogen Fixation
Ononitol and its derivative, pinitol, are also widely found in the family Fabaceae (legumes). In addition to their role in abiotic stress tolerance, these cyclitols are implicated in the symbiotic relationship between legumes and nitrogen-fixing rhizobia. Ononitol has been identified as a major soluble carbohydrate in the root nodules of pea (Pisum sativum).[6] It is thought to play a role in maintaining the osmotic balance within the nodule, which is essential for the proper functioning of the nitrogen-fixing bacteroids. The ability to produce ononitol may therefore have co-evolved with symbiotic nitrogen fixation, providing an additional layer of physiological support for this energetically demanding process.
The phylogenetic analysis of O-methyltransferase genes, including IMT, reveals that these genes have undergone significant diversification throughout the evolution of angiosperms. The presence of multiple OMT paralogs in various plant genomes suggests that gene duplication events have played a crucial role in the evolution of specialized metabolic pathways like ononitol biosynthesis.
Quantitative Data on Ononitol Accumulation
The accumulation of ononitol is highly responsive to the intensity and duration of abiotic stress. The following table summarizes quantitative data from studies on ononitol accumulation in response to salinity stress.
| Plant Species | Tissue | Stress Condition | Ononitol Concentration | Reference |
| Mesembryanthemum crystallinum | Shoot Top | 400 mM NaCl (35 days) | 3.6 mg/g FW (~18.6 µmol/g FW) | [1] |
| Mesembryanthemum crystallinum | Shoot Top | 200 mM NaCl (35 days) | ~2.5 mg/g FW | [1] |
| Mesembryanthemum crystallinum | Shoot Top | 100 mM NaCl (35 days) | ~1.5 mg/g FW | [1] |
| Mesembryanthemum crystallinum | Shoot Top | Control (35 days) | ~0.5 mg/g FW | [1] |
FW: Fresh Weight
Experimental Protocols
Accurate quantification of ononitol is essential for studying its role in plant physiology. The following protocols provide detailed methodologies for the extraction and analysis of ononitol from plant tissues.
Extraction of Ononitol from Plant Tissue
-
Harvest and Freeze Plant Material: Harvest plant tissue of interest (e.g., leaves, roots, nodules) and immediately freeze in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Solvent Extraction: Transfer approximately 100 mg of the powdered tissue to a microcentrifuge tube. Add 1 mL of 80% (v/v) methanol.
-
Incubation and Centrifugation: Vortex the mixture thoroughly and incubate at 70°C for 15 minutes. After incubation, centrifuge at 14,000 rpm for 10 minutes.
-
Collection of Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube. The supernatant contains the soluble metabolites, including ononitol.
-
Drying: Evaporate the solvent from the supernatant using a vacuum centrifuge or a stream of nitrogen gas. The dried extract can be stored at -20°C until analysis.
Quantification of Ononitol by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of cyclitols. It requires a derivatization step to increase the volatility of the analytes.
-
Derivatization:
-
To the dried extract, add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 37°C for 2 hours with shaking.
-
Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 30 minutes.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness).
-
Oven Program: A typical temperature program starts at 80°C, holds for 2 minutes, then ramps at 20°C/min to 280°C, and holds for 10 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode (e.g., m/z 30-500) or in selected ion monitoring (SIM) mode for higher sensitivity, targeting characteristic ions of the ononitol-TMS derivative.
-
-
Quantification:
-
Generate a standard curve using pure ononitol standard subjected to the same derivatization procedure.
-
Quantify the ononitol in the samples by comparing the peak area of the characteristic ion fragment (e.g., m/z 260 for the pinitol-TMS derivative, which has a similar fragmentation pattern to ononitol) to the standard curve.[7]
-
Quantification of Ononitol by High-Performance Liquid Chromatography (HPLC)
HPLC with pulsed amperometric detection (PAD) or coupled to a mass spectrometer (LC-MS) can also be used for ononitol quantification.
-
Sample Preparation: Re-dissolve the dried extract from section 5.1 in a suitable solvent (e.g., ultrapure water or a mobile phase-compatible solvent). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC-PAD Analysis:
-
Column: Use a carbohydrate analysis column, such as a Dionex CarboPac PA1 or similar.
-
Mobile Phase: An isocratic or gradient elution with a high pH mobile phase (e.g., sodium hydroxide) is typically used for anion-exchange chromatography of carbohydrates and cyclitols.
-
Detection: Pulsed Amperometric Detection (PAD) is highly sensitive for underivatized carbohydrates and cyclitols.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of pure ononitol standard.
-
Quantify ononitol in the samples by comparing the peak area to the standard curve.
-
Applications and Future Directions
The study of ononitol biosynthesis has significant implications for both basic and applied plant science.
-
Crop Improvement: Engineering the ononitol biosynthesis pathway in crop plants is a promising strategy to enhance their tolerance to drought and salinity. Overexpression of the IMT1 gene has been shown to increase ononitol accumulation and improve stress tolerance in model plants.[4][5]
-
Drug Development: Cyclitols and their derivatives have garnered interest in the pharmaceutical industry due to their potential therapeutic properties. A deeper understanding of their biosynthesis and biological functions in plants could lead to the discovery of novel bioactive compounds.
-
Understanding Plant Evolution: Ononitol biosynthesis serves as an excellent model system for studying the evolution of metabolic pathways in response to environmental pressures.
Future research should focus on elucidating the precise regulatory networks that control ononitol biosynthesis, identifying novel enzymes and genes involved in the pathway, and exploring the full spectrum of its biological functions in different plant species.
Conclusion
Ononitol biosynthesis is a key evolutionary adaptation in plants for coping with abiotic stress. Its role as a compatible solute is well-established, particularly in halophytes and legumes. The elucidation of its biosynthetic pathway and the genes involved has opened up new avenues for enhancing crop resilience through genetic engineering. The detailed experimental protocols provided in this guide are intended to facilitate further research into this important area of plant biochemistry and stress physiology, with the ultimate goal of developing more sustainable and productive agricultural systems in the face of a changing climate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of Symbiotic Auxotrophy in the Rhizobium-Legume Symbioses | PLOS One [journals.plos.org]
- 4. geneticsmr.com [geneticsmr.com]
- 5. Cloning and expression analysis of a stress-induced GmIMT1 gene in soybean (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ucyweb.ucy.ac.cy [ucyweb.ucy.ac.cy]
Methodological & Application
Application Note: Quantification of Ononitol in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of ononitol ((+)-O-methyl-myo-inositol) in plant extracts. The protocol is designed for researchers, scientists, and professionals in drug development and natural product chemistry. The methodology is adapted from established techniques for the analysis of inositol isomers, providing a comprehensive workflow from sample preparation to chromatographic analysis and data interpretation. This document provides detailed experimental protocols, a summary of quantitative parameters in a tabular format, and a visual representation of the workflow.
Introduction
Ononitol is a naturally occurring cyclitol, an O-methylated derivative of myo-inositol, found in various plant species, particularly legumes. It is recognized for its potential biological activities and serves as a precursor in the biosynthesis of other important cyclitols like pinitol. Accurate quantification of ononitol in plant extracts is crucial for phytochemical studies, quality control of herbal products, and the investigation of its pharmacological properties.
This application note presents an adapted HPLC method for the separation and quantification of ononitol. The protocol includes a detailed procedure for the extraction of ononitol from plant material and subsequent analysis by HPLC.
Experimental Protocols
Sample Preparation: Extraction of Ononitol from Plant Material
This protocol outlines the extraction of ononitol from plant tissues.
Materials:
-
Fresh or lyophilized plant material (e.g., roots, leaves)
-
80% (v/v) Ethanol (EtOH) in deionized water
-
Mortar and pestle or a suitable homogenizer
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh approximately 1-2 g of fresh (or 0.2-0.5 g of dried) plant material.
-
Homogenize the plant material with 10 mL of 80% ethanol using a mortar and pestle or a mechanical homogenizer.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction of the pellet with another 10 mL of 80% ethanol to ensure complete extraction.
-
Combine the supernatants and evaporate the ethanol using a rotary evaporator or vacuum concentrator at a temperature not exceeding 50°C.
-
Re-dissolve the dried extract in a known volume (e.g., 1-2 mL) of deionized water or the HPLC mobile phase.
-
Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Quantification of Ononitol
This section details the HPLC conditions for the quantification of ononitol. This method is adapted from established protocols for inositol isomers.
Instrumentation and Columns:
-
An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector or a Pulsed Amperometric Detector (PAD). Alternatively, a UV detector can be used if a derivatization step is employed. An LC-MS/MS system can also be utilized for higher sensitivity and specificity.[1][2]
-
A carbohydrate analysis column, such as an Aminex HPX-87C or a similar polymer-based column, is recommended for direct analysis.[2]
Chromatographic Conditions:
| Parameter | Condition 1: Direct Analysis with RI/PAD Detection | Condition 2: LC-MS/MS Analysis |
| Column | Aminex HPX-87C (300 x 7.8 mm) or equivalent | Prevail Carbohydrate ES (250 x 4.6 mm, 5 µm) or equivalent[1] |
| Mobile Phase | Deionized Water | 75% Acetonitrile / 25% 5 mM Ammonium Acetate[1] |
| Flow Rate | 0.6 mL/min | 1.0 mL/min[1] |
| Column Temp. | 50-60°C | 30°C[1] |
| Injection Vol. | 10-20 µL | 10 µL[1] |
| Detector | Refractive Index (RI) or Pulsed Amperometric Detector (PAD) | Triple Quadrupole Mass Spectrometer[1] |
| Run Time | 20-30 minutes | 30 minutes[1] |
Calibration:
-
Prepare a stock solution of ononitol standard in deionized water (e.g., 1 mg/mL).
-
Generate a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the plant extracts.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the ononitol standards.
Quantification:
-
Inject the prepared plant extract samples into the HPLC system.
-
Identify the ononitol peak in the chromatogram based on the retention time of the ononitol standard.
-
Calculate the concentration of ononitol in the samples using the calibration curve.
Data Presentation
The following table summarizes the key quantitative parameters for a typical HPLC method validation for inositol analysis, which can be adapted for ononitol.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.05 mg/L | [1] |
| Limit of Quantification (LOQ) | 0.17 mg/L | [1] |
| Recovery | 98.07 - 98.43% | [1] |
| Relative Standard Deviation (RSD) | 1.93 - 2.74% | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of ononitol in plant extracts.
Caption: Workflow for Ononitol Quantification in Plant Extracts.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of ononitol in plant extracts. The detailed protocols for sample preparation and HPLC analysis, along with the summarized quantitative data, offer a comprehensive guide for researchers in the field of natural product chemistry and drug development. The adaptability of the method allows for its application to a wide range of plant species and research objectives.
References
Application Note: GC-MS Analysis of Ononitol, (+)- after Trimethylsilyl Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of (+)-Ononitol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following trimethylsilyl (TMS) derivatization. Ononitol, a naturally occurring O-methyl-inositol, requires derivatization to increase its volatility for GC-MS analysis. This document provides a step-by-step experimental protocol, data presentation in tabular format, and visual representations of the workflow and chemical reactions to facilitate understanding and implementation in a laboratory setting. The methodologies are based on established procedures for related inositol compounds and specific data for Ononitol.
Introduction
(+)-Ononitol (D-3-O-methyl-chiro-inositol) is a cyclitol found in various plants and has been studied for its potential biological activities. Accurate and reliable quantification of Ononitol is crucial for research in phytochemistry, metabolomics, and drug discovery. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to the presence of multiple hydroxyl groups, Ononitol is non-volatile and requires chemical derivatization prior to GC-MS analysis. Trimethylsilylation is a common and effective derivatization technique that replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups, thereby increasing the volatility of the analyte.[1][2][3] This application note provides a detailed method for the analysis of Ononitol as its penta-TMS derivative.
Experimental Protocols
This section outlines the detailed methodologies for sample preparation, derivatization, and GC-MS analysis of Ononitol.
Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., plant material, biological fluids). A general extraction protocol for plant tissues is provided below.
-
Homogenization and Extraction:
-
Weigh 50-100 mg of homogenized plant tissue.
-
Add 1 mL of a methanol/water (80:20, v/v) solution.
-
Vortex thoroughly and sonicate for 15 minutes.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
Drying:
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C. It is critical to ensure the sample is completely dry as moisture will interfere with the derivatization reaction.
-
Trimethylsilyl Derivatization
This two-step derivatization protocol involves methoximation followed by silylation. Methoximation is recommended to prevent the formation of multiple isomers of reducing sugars if present in the sample, leading to simpler chromatograms.[3][4]
-
Methoximation:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine).
-
Vortex the mixture to ensure complete dissolution of the residue.
-
Incubate the sample at 37°C for 90 minutes with agitation.[1]
-
-
Silylation:
-
After methoximation, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample vial.
-
Vortex the mixture thoroughly.
-
Incubate the sample at 37°C for 45 minutes with agitation to ensure complete derivatization.[1]
-
After incubation, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
The following GC-MS parameters are recommended for the analysis of trimethylsilylated Ononitol.[5]
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp 1: 6°C/min to 310°C
-
Hold at 310°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-600
Data Presentation
The successful derivatization of Ononitol results in the formation of its penta-trimethylsilyl (5TMS) ether. The expected mass spectral data for Ononitol (5TMS) is summarized in the table below.[1]
| Compound | Derivative | Retention Index (RI) | Key Mass Fragments (m/z) |
| (+)-Ononitol | Penta-TMS | Not formally established, expected to be similar to related inositols | 73, 147, 205, 217, 305, 318 |
Note: The retention index is a more robust measure for compound identification than retention time, as it is less susceptible to variations in chromatographic conditions.[6] The determination of the specific retention index for Ononitol (5TMS) under the stated conditions is recommended.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for GC-MS analysis of Ononitol.
Derivatization Reaction
The following diagram illustrates the chemical reaction of Ononitol with a trimethylsilylating agent.
References
- 1. GMD - Ononitol (5TMS) [gmd.mpimp-golm.mpg.de]
- 2. tandfonline.com [tandfonline.com]
- 3. thescipub.com [thescipub.com]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Note: A Sensitive LC-MS/MS Protocol for the Detection of (+)-Ononitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(+)-Ononitol, a naturally occurring O-methylated inositol, is found in various plants, particularly within the Leguminosae (Fabaceae) family. As an isomer of inositol, it shares the same molecular weight and basic structure, presenting a challenge for selective analysis. The accurate and sensitive quantification of (+)-Ononitol is crucial for understanding its metabolic pathways, physiological roles, and potential as a biomarker or therapeutic agent. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the necessary selectivity and sensitivity for distinguishing and quantifying such isomers in complex biological samples. This application note provides a comprehensive protocol to guide researchers in developing and implementing a sensitive detection method for (+)-Ononitol.
Experimental Protocols
Sample Preparation
A simple and effective protein precipitation method is employed for the extraction of (+)-Ononitol from biological matrices such as plasma or plant extracts.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard (IS) working solution (e.g., 10 µM [²H₆]-myo-inositol in water)
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm and 4°C
-
Pipettes and sterile microcentrifuge tubes
Procedure:
-
To 100 µL of the sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation of (+)-Ononitol from its isomers is critical for accurate quantification. A carbohydrate-specific column is recommended.
| Parameter | Recommended Condition |
| LC System | Agilent 1200 HPLC system or equivalent |
| Column | Prevail Carbohydrate ES (4.6 mm × 250 mm, 5 µm) or similar |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) with 0.1% ammonium hydroxide |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
| Dwell Time | 100 ms |
| Collision Gas | Nitrogen or Argon |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Capillary Voltage | 3.0 kV |
Table 1: Proposed MRM Transitions for (+)-Ononitol and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| (+)-Ononitol | 179.2 | 86.9 | 98.8 |
| [²H₆]-myo-inositol (IS) | 185.2 | 89.9 | 101.9 |
Note: As (+)-Ononitol is an isomer of myo-inositol, the precursor and product ions are expected to be identical.[1] These transitions should be optimized for the specific instrument used.
Data Presentation
The following table summarizes the expected quantitative performance of the method, based on published data for the closely related isomer, myo-inositol.[2][3] These values should be experimentally determined and validated for (+)-Ononitol.
Table 2: Expected Quantitative Performance (based on myo-inositol data)
| Parameter | Expected Value |
| Linear Range | 0.05 - 25.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.05 mg/L |
| Limit of Quantitation (LOQ) | ~0.17 mg/L |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | < 15% |
| Recovery | 98.07 - 98.43% |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of (+)-Ononitol.
Conclusion
This application note provides a detailed protocol for the sensitive and selective detection of (+)-Ononitol by LC-MS/MS. The proposed method is based on established analytical techniques for related inositol isomers and offers a solid foundation for researchers. Method validation, including the determination of linearity, limits of detection and quantification, precision, and accuracy, is essential before its application to routine analysis. This protocol is anticipated to be a valuable tool for advancing research into the biological significance of (+)-Ononitol.
References
- 1. Plasma and urinary inositol isomer profiles measured by UHPLC-MS/MS reveal differences in scyllo-inositol levels between non-pregnant and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Pressurized Liquid Extraction of Ononitol from Leguminous Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ononitol (4-O-methyl-myo-inositol) is a naturally occurring cyclitol found in various plants, particularly in leguminous seeds. As a methylated inositol, it is a precursor in the biosynthesis of pinitol (3-O-methyl-D-chiro-inositol), a compound with potential therapeutic applications, including insulin-sensitizing and anti-diabetic properties. The accurate and efficient extraction and quantification of ononitol are crucial for research into its physiological roles, metabolic pathways, and potential as a biomarker or active pharmaceutical ingredient.
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting bioactive compounds from solid matrices. It utilizes elevated temperatures and pressures to enhance the extraction process, resulting in shorter extraction times, reduced solvent consumption, and higher extraction yields compared to traditional methods. This document provides detailed application notes and protocols for the extraction of ononitol from leguminous seeds using PLE, followed by its quantification.
Quantitative Data Summary
The concentration of ononitol can vary significantly among different leguminous species and even between different parts of the same plant. The following table summarizes available data on ononitol content in selected leguminous seeds.
| Legume Species | Plant Part | Ononitol Concentration (mg/g dry weight) | Reference |
| Black-eyed pea (Vigna unguiculata) | Seed | 2.03 | [1] |
| Peanut (Arachis hypogaea) | Root | 0.4 | [2] |
| Mung bean (Vigna radiata) | Sprout Leaves | Detected | [3] |
Experimental Protocols
Pressurized Liquid Extraction (PLE) of Ononitol
This protocol is based on optimized methods for the extraction of polar cyclitols from leguminous plants and can be adapted for various leguminous seeds.[4][5]
a. Materials and Equipment:
-
Leguminous seeds (e.g., black-eyed peas, soybeans, lentils)
-
Diatomaceous earth or sand
-
Pressurized Liquid Extraction (PLE) system (e.g., Accelerated Solvent Extractor)
-
Extraction cells and filters
-
Grinder or mill
-
Ethanol (80%, v/v)
-
Nitrogen gas supply
-
Rotary evaporator
-
Freeze-dryer (optional)
b. Sample Preparation:
-
Select high-quality leguminous seeds.
-
Dry the seeds to a constant weight at 40-50°C to minimize moisture content.
-
Grind the dried seeds into a fine powder (e.g., <0.5 mm particle size) to increase the surface area for extraction.
c. PLE Procedure:
-
Mix the ground seed powder with a dispersing agent like diatomaceous earth or sand (e.g., in a 1:1 ratio, w/w) to prevent clogging of the extraction cell.
-
Load the mixture into the PLE extraction cell.
-
Place the filled cell into the PLE system.
-
Set the following optimized extraction parameters[4][5]:
-
Solvent: 80% Ethanol in water
-
Temperature: 88°C
-
Pressure: 1500 psi (to maintain the solvent in a liquid state)
-
Static Extraction Time: 22 minutes
-
Number of Cycles: 2
-
Flush Volume: 60% of cell volume
-
Purge Time: 100 seconds with nitrogen gas
-
-
Collect the extract in a collection vial.
d. Extract Processing:
-
Concentrate the collected extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
The remaining aqueous extract can be freeze-dried to obtain a solid residue for long-term storage and accurate weighing for subsequent analysis.
Quantification of Ononitol by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of cyclitols after derivatization.[6][7][8]
a. Materials and Equipment:
-
PLE extract of leguminous seeds
-
Ononitol standard
-
Internal standard (e.g., phenyl-β-D-glucoside)
-
Pyridine
-
Hydroxylamine hydrochloride
-
Hexamethyldisilazane (HMDS)
-
Trifluoroacetic acid (TFA)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., HP-5MS, DB-5)
b. Derivatization of Extract and Standards:
-
Dissolve a known amount of the dried extract or ononitol standard in pyridine.
-
Add the internal standard solution.
-
Add hydroxylamine hydrochloride solution in pyridine and heat at 75°C for 30 minutes to form oximes.
-
Cool the mixture and add HMDS and TFA for silylation. Heat at 75°C for another 30 minutes.
-
Centrifuge the sample, and the supernatant containing the trimethylsilyl (TMS) derivatives is ready for GC-MS analysis.
c. GC-MS Analysis:
-
Injector Temperature: 280°C
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp to 250°C at 5°C/minute
-
Ramp to 300°C at 10°C/minute, hold for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for ononitol-TMS derivative and the internal standard for accurate quantification.
-
d. Quantification:
-
Create a calibration curve using the ononitol standards of known concentrations.
-
Calculate the concentration of ononitol in the sample by comparing the peak area ratio of ononitol to the internal standard with the calibration curve.
Visualizations
Ononitol Biosynthesis Pathway
Caption: Biosynthetic pathway of Ononitol from Myo-inositol.
Experimental Workflow for Ononitol Extraction and Analysis
Caption: Workflow for Ononitol extraction and analysis.
References
- 1. Content of methylated inositols in familiar edible plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pressurized liquid extraction of cyclitols and sugars: optimization of extraction parameters and selective separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS Determination of Inositol in Milk Powder [spkx.net.cn]
- 8. researchgate.net [researchgate.net]
Synthesis and Functional Applications of (+)-Ononitol and Its Derivatives: A Guide for Researchers
Application Notes
These application notes provide a comprehensive overview of the synthesis and functional evaluation of (+)-Ononitol and its derivatives. Ononitol, a naturally occurring O-methylated inositol, and its analogs are of significant interest to researchers in drug discovery and chemical biology due to their potential roles in various cellular signaling pathways. As derivatives of myo-inositol, these compounds are implicated in crucial biological processes, including insulin signaling and cell proliferation.[1][2][3] The protocols and data presented herein are intended to serve as a detailed resource for scientists engaged in the synthesis of these valuable compounds and the investigation of their therapeutic potential.
The synthesis of enantiomerically pure (+)-Ononitol typically starts from the readily available and inexpensive myo-inositol. The key challenge in the synthesis of chiral inositol derivatives lies in the selective functionalization of the multiple hydroxyl groups of the meso myo-inositol starting material.[4] Common strategies involve the use of protecting groups to selectively mask certain hydroxyls, followed by methylation and subsequent deprotection.[4][5] Enantioselectivity can be achieved through various methods, including the use of chiral resolving agents to separate diastereomeric intermediates or through asymmetric synthesis strategies.[1]
The functional significance of Ononitol and its derivatives is rooted in their structural similarity to myo-inositol, a precursor to the second messenger inositol 1,4,5-trisphosphate (IP3).[2] The phosphoinositide signaling pathway, initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG), is fundamental to a multitude of cellular responses.[2] Consequently, synthetic Ononitol derivatives are invaluable tools for probing these pathways and for developing potential therapeutics for a range of diseases, including metabolic disorders and cancer.[2][6]
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (+)-Ononitol (4-O-methyl-myo-inositol)
This protocol outlines a multi-step synthesis of (+)-Ononitol starting from myo-inositol, involving protection, resolution, methylation, and deprotection steps.
Materials:
-
myo-Inositol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TSA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine
-
Benzyl chloride
-
Sodium hydride (NaH)
-
(1S)-(-)-Camphanic chloride
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Methyl iodide (CH₃I)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 1,3,5-Tri-O-benzyl-myo-inositol:
-
To a solution of myo-inositol in anhydrous DMF, add triethyl orthoformate and a catalytic amount of p-TSA. Heat the mixture to facilitate the formation of the orthoformate.
-
After removal of the solvent, dissolve the residue in pyridine and add benzyl chloride. Heat the reaction mixture to achieve benzylation of the equatorial hydroxyl groups.
-
Purify the resulting 1,3,5-tri-O-benzyl-myo-inositol by silica gel column chromatography.
-
-
Resolution of Racemic 1,3,5-Tri-O-benzyl-myo-inositol:
-
Dissolve the racemic 1,3,5-tri-O-benzyl-myo-inositol in anhydrous DCM and pyridine.
-
Add (1S)-(-)-camphanic chloride and stir the reaction at room temperature until completion.
-
Separate the resulting diastereomeric camphanate esters by fractional crystallization or silica gel column chromatography.
-
Hydrolyze the separated diastereomers to obtain the enantiomerically pure 1,3,5-tri-O-benzyl-myo-inositol.
-
-
Methylation of the 4-hydroxyl group:
-
To a solution of the desired enantiomer of 1,3,5-tri-O-benzyl-myo-inositol in anhydrous DMF, add NaH at 0°C.
-
Add methyl iodide and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the resulting 1,3,5-tri-O-benzyl-4-O-methyl-myo-inositol by silica gel column chromatography.
-
-
Deprotection to yield (+)-Ononitol:
-
Dissolve the protected intermediate in methanol and add Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the debenzylation is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield (+)-Ononitol.
-
Characterize the final product by NMR spectroscopy and measure its optical rotation.
-
Quantitative Data for Synthesis of (+)-Ononitol Derivatives
| Step | Intermediate/Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | 1,3,5-Tri-O-benzyl-myo-inositol | myo-Inositol, Triethyl orthoformate, p-TSA, Benzyl chloride | DMF, Pyridine | 65-75 | >95 |
| 2 | Enantiomerically pure 1,3,5-Tri-O-benzyl-myo-inositol | Racemic benzyl derivative, (1S)-(-)-Camphanic chloride | DCM | 35-45 (for each diastereomer) | >99 (e.e.) |
| 3 | 1,3,5-Tri-O-benzyl-4-O-methyl-myo-inositol | Chiral benzyl derivative, NaH, CH₃I | DMF | 80-90 | >98 |
| 4 | (+)-Ononitol | Protected intermediate, Pd/C, H₂ | Methanol | 90-98 | >99 |
Protocol 2: MTT Assay for Cytotoxicity of Ononitol Derivatives
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Ononitol derivatives on a cancer cell line (e.g., HT-115 human colorectal cancer cells).
Materials:
-
HT-115 human colorectal cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ononitol derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HT-115 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment with Ononitol Derivatives:
-
Prepare serial dilutions of the Ononitol derivative in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the Ononitol derivative. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Quantitative Data for Functional Studies of Ononitol Derivatives
| Functional Assay | Cell Line | Ononitol Derivative | Concentration Range | Endpoint | Representative IC₅₀/EC₅₀ |
| Cytotoxicity (MTT Assay) | HT-115 | Ononitol Monohydrate | 0.1 - 100 µM | Cell Viability | 3.2 µM (24h), 1.5 µM (48h) |
| Anti-inflammatory Activity | BV2 microglia | Solsurinositol E | 1 - 100 µM | NO Production | 11.21 µM |
| Glucose Uptake | 3T3-L1 Adipocytes | D-chiro-inositol | 1 - 100 µM | 2-Deoxyglucose Uptake | ~10 µM (for stimulation) |
Note: The IC₅₀ values for Ononitol Monohydrate are from a published study. The other values are representative for related inositol derivatives to illustrate potential activities.
Protocol 3: Glucose Uptake Assay in Adipocytes
This protocol details a method to assess the effect of Ononitol derivatives on glucose uptake in differentiated 3T3-L1 adipocytes, a common model for studying insulin sensitivity.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
Ononitol derivative
-
2-deoxy-D-[³H]glucose
-
Phloretin (glucose transporter inhibitor)
-
Scintillation cocktail and counter
Procedure:
-
Cell Preparation:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.
-
On the day of the experiment, wash the cells with KRH buffer and incubate in KRH buffer for 2 hours to serum-starve.
-
-
Treatment:
-
Treat the cells with the desired concentrations of the Ononitol derivative for a specified pre-incubation time (e.g., 30 minutes).
-
Stimulate the cells with or without a submaximal concentration of insulin (e.g., 1 nM) for 20 minutes.
-
-
Glucose Uptake Measurement:
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose.
-
To determine non-specific uptake, add phloretin to a set of wells.
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake.
-
Express the results as a percentage of the basal or insulin-stimulated glucose uptake.
-
Visualizations
Caption: Experimental workflow for the synthesis and functional evaluation of (+)-Ononitol.
Caption: Simplified phosphoinositide signaling pathway and potential modulation by Ononitol derivatives.
Caption: Overview of the insulin signaling pathway leading to glucose uptake, a potential target for Ononitol derivatives.
References
- 1. (PDF) Synthesis and Biological Evaluation of Aromatic [research.amanote.com]
- 2. Design, synthesis and biological evaluation of new Myo-inositol derivatives as potential RAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. mdpi.com [mdpi.com]
- 6. scite.ai [scite.ai]
Application Notes and Protocols for Determining the In Vitro Osmoprotective Activity of Ononitol, (+)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the osmoprotective properties of Ononitol, a naturally occurring cyclitol. Ononitol, like other polyols, is known to function as an osmolyte, helping to protect cells from the detrimental effects of hyperosmotic stress.[1][2] The following in vitro assays are designed to quantify the efficacy of Ononitol in maintaining cell viability and mitigating stress-induced cellular damage.
Application Note 1: Cell Viability Assay Under Hyperosmotic Stress
This protocol details the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cellular metabolic activity as an indicator of cell viability.[3][4][5] Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][4][5] The intensity of the resulting color is directly proportional to the number of viable cells. This assay is a fundamental method to quantify the protective effects of Ononitol against cell death induced by hyperosmotic conditions.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for the MTT-based cell viability assay to assess Ononitol's osmoprotective effect.
Protocol: MTT Assay for Osmoprotective Activity
Materials:
-
Ononitol, (+)
-
Mammalian cell line (e.g., HEK293, HepG2, or a cell line relevant to the research area)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hyperosmotic stressor (e.g., NaCl, Sorbitol, Mannitol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (DMSO))
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in a complete medium.
-
Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Ononitol Pre-treatment:
-
Prepare a stock solution of Ononitol in a complete culture medium.
-
Perform serial dilutions to obtain the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the respective Ononitol concentrations.
-
Include a "vehicle control" group with medium only.
-
Incubate for 2 to 4 hours.
-
-
Induction of Hyperosmotic Stress:
-
Prepare a concentrated solution of the hyperosmotic stressor (e.g., 1 M NaCl).
-
Add the required volume of the stressor to each well to achieve the final desired hyperosmotic concentration (e.g., 100 mM, 150 mM, 200 mM NaCl).
-
Include control groups:
-
Untreated cells (medium only)
-
Cells treated with the hyperosmotic stressor alone.
-
Cells treated with Ononitol alone.
-
-
Incubate for 24 to 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
Percent Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Data Presentation: Ononitol and Cell Viability under Hyperosmotic Stress
| Treatment Group | Hyperosmotic Stressor (NaCl) | Ononitol Concentration | Average Absorbance (570 nm) | Percent Cell Viability (%) |
| Control | 0 mM | 0 mM | 1.25 ± 0.08 | 100 |
| Stress Control | 150 mM | 0 mM | 0.45 ± 0.05 | 36 |
| Ononitol 10 mM | 150 mM | 10 mM | 0.68 ± 0.06 | 54.4 |
| Ononitol 25 mM | 150 mM | 25 mM | 0.89 ± 0.07 | 71.2 |
| Ononitol 50 mM | 150 mM | 50 mM | 1.05 ± 0.09 | 84 |
| Ononitol Control | 0 mM | 50 mM | 1.23 ± 0.08 | 98.4 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Application Note 2: Assessment of Ononitol's Effect on Intracellular Reactive Oxygen Species (ROS)
Hyperosmotic stress is often associated with an increase in intracellular Reactive Oxygen Species (ROS), leading to oxidative damage.[2] As a polyol, Ononitol is suggested to possess ROS scavenging properties.[1] This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels and to determine the antioxidant capacity of Ononitol in cells under hyperosmotic stress.
Experimental Workflow: ROS Measurement
Caption: Workflow for measuring intracellular ROS levels using DCFH-DA to evaluate Ononitol's antioxidant activity.
Protocol: DCFH-DA Assay for Intracellular ROS
Materials:
-
Ononitol, (+)
-
Mammalian cell line
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Hyperosmotic stressor (e.g., NaCl, Sorbitol)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Positive control for ROS induction (e.g., H2O2)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the MTT assay protocol to seed and treat cells with Ononitol and the hyperosmotic stressor in a black, clear-bottom 96-well plate. The incubation time for stress induction may be shorter (e.g., 1-6 hours) for ROS measurements.
-
-
DCFH-DA Loading:
-
After the stress incubation period, remove the treatment medium.
-
Wash the cells twice with warm HBSS or PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in HBSS or serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with HBSS or PBS to remove any extracellular probe.
-
Add 100 µL of HBSS or PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Express the results as a percentage of the fluorescence in the stress control group.
-
Percent ROS Reduction = [1 - (Fluorescence of Ononitol + Stress group / Fluorescence of Stress control group)] x 100
-
Data Presentation: Ononitol and Intracellular ROS Levels
| Treatment Group | Hyperosmotic Stressor (NaCl) | Ononitol Concentration | Relative Fluorescence Units (RFU) | Percent ROS Reduction (%) |
| Control | 0 mM | 0 mM | 150 ± 15 | N/A |
| Stress Control | 150 mM | 0 mM | 850 ± 50 | 0 |
| Ononitol 10 mM | 150 mM | 10 mM | 620 ± 45 | 27.1 |
| Ononitol 25 mM | 150 mM | 25 mM | 430 ± 38 | 49.4 |
| Ononitol 50 mM | 150 mM | 50 mM | 280 ± 30 | 67.1 |
| Ononitol Control | 0 mM | 50 mM | 145 ± 12 | N/A |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Signaling Pathways in Hyperosmotic Stress and Potential Intervention by Ononitol
Hyperosmotic stress triggers a complex network of signaling pathways aimed at restoring cellular homeostasis. A key pathway is the High Osmolarity Glycerol (HOG) pathway, which is well-characterized in yeast and has mammalian orthologs.[6] This pathway, along with others, leads to the accumulation of intracellular osmolytes and the activation of antioxidant defenses. Ononitol, as an osmoprotectant, is thought to act by directly contributing to osmotic balance and by scavenging ROS.
Generalized Hyperosmotic Stress Response Pathway
Caption: Ononitol's potential intervention in the hyperosmotic stress response pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. Roles of sugar alcohols in osmotic stress adaptation. Replacement of glycerol by mannitol and sorbitol in yeast [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of Sugar Alcohols in Osmotic Stress Adaptation. Replacement of Glycerol by Mannitol and Sorbitol in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. libios.fr [libios.fr]
Application Note: 1H and 13C NMR Spectral Data for the Characterization of (+)-Ononitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Ononitol, a naturally occurring cyclitol, is chemically known as 1-D-4-O-methyl-myo-inositol. As a biologically active isomer of inositol, its characterization is crucial for research in areas such as metabolic studies and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation and characterization of such small molecules. This document provides detailed ¹H and ¹³C NMR spectral data for (+)-Ononitol and outlines the experimental protocols for their acquisition.
Chemical Structure
Figure 1: Chemical Structure of (+)-Ononitol (4-O-methyl-myo-inositol).
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for (+)-Ononitol, recorded in Deuterium Oxide (D₂O).
Table 1: ¹H NMR Spectral Data of (+)-Ononitol in D₂O
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 3.63 | t | 9.7 |
| H-2 | 4.08 | t | 2.8 |
| H-3 | 3.82 | dd | 9.9, 2.9 |
| H-4 | 3.31 | t | 9.3 |
| H-5 | 3.73 | t | 9.7 |
| H-6 | 3.56 | dd | 9.9, 2.8 |
| OCH₃ | 3.59 | s | - |
Table 2: ¹³C NMR Spectral Data of (+)-Ononitol in D₂O
| Carbon | Chemical Shift (δ) ppm |
| C-1 | 74.5 |
| C-2 | 72.0 |
| C-3 | 73.2 |
| C-4 | 84.1 |
| C-5 | 75.1 |
| C-6 | 73.8 |
| OCH₃ | 61.2 |
Note: The numbering of the carbon and proton atoms corresponds to the IUPAC nomenclature for myo-inositol.
Experimental Protocols
Sample Preparation
A standardized protocol for the preparation of a polar sample like (+)-Ononitol for NMR analysis is as follows:
-
Dissolution: Accurately weigh 5-10 mg of the (+)-Ononitol sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of high-purity Deuterium Oxide (D₂O, 99.9 atom % D). D₂O is the solvent of choice for polar compounds to avoid a large interfering solvent signal in ¹H NMR spectra.
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Centrifugation (Optional): If any particulate matter is visible, centrifuge the NMR tube for 1-2 minutes to pellet the solids at the bottom of the tube, ensuring they are below the detection volume of the NMR coil.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra of (+)-Ononitol.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent Suppression: Utilize a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 5 seconds
-
Acquisition Time: ~2-4 seconds
-
-
Processing: Apply a line broadening of 0.3 Hz using an exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual HDO signal at δ 4.79 ppm.
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
-
Processing: Apply a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum using an internal standard (e.g., DSS) or by referencing the ¹H spectrum and using the spectrometer's defined frequency ratio.
Workflow for Characterization of (+)-Ononitol
The following diagram illustrates the general workflow for the characterization of (+)-Ononitol using NMR spectroscopy.
Caption: Workflow for the NMR-based characterization of (+)-Ononitol.
Signaling Pathway Diagram (Illustrative Example)
While Ononitol itself is not part of a signaling pathway in the same way as a signaling molecule like IP₃, its precursor, myo-inositol, is a key component of the phosphoinositide signaling pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified phosphoinositide signaling pathway.
Ononitol as a Biomarker for Abiotic Stress in Crops: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abiotic stresses, such as drought and high salinity, pose significant threats to global crop productivity. Plants have evolved intricate mechanisms to perceive and respond to these environmental challenges. One key strategy is the accumulation of compatible solutes, also known as osmoprotectants, which are small, highly soluble molecules that do not interfere with cellular metabolism even at high concentrations. (+)-Ononitol, a methylated inositol, has emerged as a crucial osmoprotectant in various plant species, playing a vital role in osmotic adjustment and cellular protection under stress conditions. Its accumulation is a direct response to abiotic stress, making it a promising biomarker for assessing stress tolerance in crops. This document provides detailed application notes and protocols for the use of ononitol as a biomarker for abiotic stress in crops.
Under conditions of drought and salinity, the accumulation of ononitol helps plants maintain cellular turgor and protect macromolecules from denaturation.[1][2][3] This methylated sugar alcohol is synthesized from myo-inositol in a reaction catalyzed by the enzyme myo-inositol O-methyltransferase (IMT).[3] The expression of the IMT gene is often induced by abiotic stress, leading to the subsequent accumulation of ononitol.[3] Consequently, quantifying ononitol levels in plant tissues can provide a reliable indication of the plant's stress level and its inherent tolerance capacity.
Data Presentation: Ononitol Accumulation in Response to Abiotic Stress
The following table summarizes quantitative data from various studies on the accumulation of ononitol and its precursor, myo-inositol, in different crop species subjected to abiotic stress. This data highlights the significant increase in ononitol levels as a stress response.
| Crop Species | Tissue | Stress Condition | Ononitol Concentration (μmol/g FW) | Myo-inositol Concentration (μmol/g FW) | Reference |
| Nicotiana tabacum (Tobacco) | Leaf | Drought (8 days) | ~18 | ~1.5 | [3] |
| Nicotiana tabacum (Tobacco) | Leaf | 200 mM NaCl (10 days) | ~15 | ~1.0 | [3] |
| Mesembryanthemum crystallinum (Ice Plant) | Shoot tip | Drought (25 days) | ~6.2 (1.2 mg/g FW) | Not Reported | [4] |
| Mesembryanthemum crystallinum (Ice Plant) | Shoot tip | 400 mM NaCl (35 days) | ~18.6 (3.6 mg/g FW) | Not Reported |
Signaling Pathways and Experimental Workflows
Ononitol Biosynthesis and Abiotic Stress Signaling
The synthesis of ononitol is intricately linked to the broader plant abiotic stress signaling network. The simplified pathway below illustrates the key steps leading to ononitol accumulation. Abiotic stress signals, such as osmotic stress and ionic stress, are perceived by cellular receptors, triggering a signaling cascade that often involves second messengers like calcium ions (Ca2+) and reactive oxygen species (ROS). This cascade upregulates the expression of stress-responsive genes, including those involved in the biosynthesis of myo-inositol, the precursor for ononitol. The enzyme myo-inositol O-methyltransferase (IMT) then catalyzes the methylation of myo-inositol to produce ononitol.
Caption: Simplified signaling pathway of ononitol biosynthesis under abiotic stress.
Experimental Workflow for Ononitol Quantification
The following diagram outlines the general workflow for the extraction and quantification of ononitol from plant tissues. The process involves sample collection, homogenization, extraction with a suitable solvent, purification to remove interfering compounds, and finally, quantification using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
References
Application of (+)-Ononitol in the Cryopreservation of Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation, the storage of biological materials at ultra-low temperatures, typically in liquid nitrogen (-196°C), is a cornerstone for the long-term conservation of plant genetic resources. This technique is vital for preserving the germplasm of commercially important, rare, and endangered plant species, as well as for maintaining valuable transgenic cell lines for research and biotechnological applications, including drug development. A critical component of successful cryopreservation is the use of cryoprotective agents (CPAs) that mitigate cellular damage during freezing and thawing.
(+)-Ononitol (O-methyl-myo-inositol) is a naturally occurring cyclitol (a cyclic polyol) found in various plants. Cyclitols are known to accumulate in response to abiotic stresses such as drought, salinity, and cold, where they are believed to play a role in osmotic adjustment and membrane stabilization. Recent research has highlighted the potential of (+)-Ononitol as a non-toxic, natural cryoprotectant for plant cells and tissues. Its application in cryopreservation protocols can lead to improved post-thaw viability and recovery of plant cells.
This document provides detailed application notes and protocols for the use of (+)-Ononitol in the cryopreservation of plant cells, intended for use by researchers, scientists, and professionals in drug development who utilize plant cell cultures.
Mechanism of Action
While the precise signaling pathway of (+)-Ononitol in cryoprotection is still under investigation, it is hypothesized to function through several mechanisms common to cyclitols in plant stress tolerance:
-
Osmotic Adjustment: As an osmolyte, (+)-Ononitol can increase the intracellular solute concentration. This helps to reduce the amount of intracellular ice formation, a primary cause of cell damage during freezing.
-
Membrane Stabilization: (+)-Ononitol is believed to interact with cellular membranes, helping to maintain their fluidity and integrity at low temperatures. This prevents leakage of cellular contents and preserves membrane-bound protein function.
-
Antioxidant Activity: The accumulation of cyclitols has been associated with increased antioxidative activity in plants under stress.[1] (+)-Ononitol may help to scavenge reactive oxygen species (ROS) that are generated during the stress of freezing and thawing, thereby reducing oxidative damage to cellular components.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cryoprotective effects of (+)-Ononitol and related cyclitols on plant-derived materials. It is important to note that research directly on the cryopreservation of whole plant cells using (+)-Ononitol is limited. The data presented here is from a study on isolated spinach and chickpea thylakoids, which serves as a model system for membrane-level cryoprotection.
| Cryoprotectant | Concentration (mol m⁻³) | Plant Material | Assay | Protective Effect | Reference |
| (+)-Ononitol | 50-150 | Spinach and Chickpea Thylakoids | Cyclic Photophosphorylation and Electron Transport | Decreased membrane damage to a similar degree as sucrose and trehalose. | [2] |
| Pinitol | 50-150 | Spinach and Chickpea Thylakoids | Cyclic Photophosphorylation and Electron Transport | Decreased membrane damage to a similar degree as sucrose and trehalose. | [2] |
| Quebrachitol | 50-150 | Spinach and Chickpea Thylakoids | Cyclic Photophosphorylation and Electron Transport | Decreased membrane damage to a similar degree as sucrose and trehalose. | [2] |
Experimental Protocols
The following are detailed protocols for the cryopreservation of plant cell suspension cultures using a slow-cooling method with (+)-Ononitol as a cryoprotectant. This protocol is a representative method and may require optimization for specific cell lines.
Protocol 1: Slow-Cooling Cryopreservation of Plant Cell Suspension Cultures
Materials:
-
Actively growing plant cell suspension culture (mid-log phase)
-
Cryoprotectant Solution (CPA): Basal culture medium supplemented with 5% (v/v) dimethyl sulfoxide (DMSO) and 100 mM (+)-Ononitol.
-
Sterile cryovials (2 mL)
-
Controlled-rate freezer or a freezing container (e.g., Mr. Frosty)
-
Liquid nitrogen storage dewar
-
Water bath (40°C)
-
Sterile filter paper discs
-
Petri dishes with semi-solid recovery medium
Procedure:
-
Pre-culture: Three days prior to cryopreservation, subculture the cells into a fresh medium containing a slightly elevated concentration of an osmoticum, such as 0.33 M mannitol. This step helps to induce a degree of dehydration tolerance.
-
Cryoprotectant Incubation:
-
Harvest the cells by allowing them to settle or by gentle centrifugation (100 x g for 5 minutes).
-
Remove the supernatant and resuspend the cells in the CPA solution at a 1:1 (v/v) ratio of packed cell volume to CPA solution.
-
Incubate the cell suspension in the CPA solution for 1 hour at 0°C (on ice) with gentle agitation.
-
-
Freezing:
-
Dispense 1 mL aliquots of the cell suspension into pre-chilled sterile cryovials.
-
Place the cryovials in a controlled-rate freezer programmed to cool at a rate of -1°C per minute down to -40°C.
-
Alternatively, place the cryovials in a freezing container filled with isopropanol and place the container in a -80°C freezer overnight.
-
-
Storage:
-
Once the vials have reached -40°C (or after overnight incubation at -80°C), quickly transfer them to a liquid nitrogen storage dewar for long-term storage.
-
-
Thawing:
-
Rapidly thaw the cryovials by immersing them in a 40°C water bath with gentle agitation until only a small amount of ice remains.
-
-
Recovery:
-
Immediately after thawing, pour the contents of the cryovial onto a sterile filter paper disc placed on a semi-solid recovery medium.
-
Incubate the plates in the dark at the optimal growth temperature for the specific cell line for 24-48 hours.
-
After the initial recovery period, transfer the filter paper with the cells to a fresh recovery medium and incubate under normal growth conditions (light/dark cycle).
-
Monitor for cell growth and proliferation. Once sufficient callus has formed, it can be transferred to a liquid medium to re-establish the suspension culture.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of (+)-Ononitol in plant cell cryoprotection.
Experimental Workflow
Caption: Workflow for cryopreservation of plant cells using (+)-Ononitol.
Conclusion
(+)-Ononitol shows promise as a natural, non-toxic cryoprotectant for plant cells. Its role as a compatible solute and its potential to stabilize membranes make it a valuable alternative or supplement to conventional cryoprotectants like DMSO and glycerol. Further research is needed to fully elucidate its mechanisms of action and to optimize its use in cryopreservation protocols for a wider range of plant species and cell types. The protocols and information provided here serve as a foundation for researchers and professionals to explore the application of (+)-Ononitol in their own work, with the aim of improving the efficiency and success of plant cell cryopreservation.
References
Troubleshooting & Optimization
Overcoming challenges in the purification of Ononitol, (+)- from crude extracts
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (+)-Ononitol from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extracting Ononitol from plant material?
A1: The initial extraction of Ononitol, a methylated inositol, from plant sources typically involves solid-liquid extraction. Common solvents used are ethanol or methanol, often in aqueous solutions (e.g., 70-80% alcohol).[1] The choice of solvent and extraction conditions (temperature, time) can significantly impact the efficiency and the profile of co-extracted impurities.
Q2: Which chromatographic techniques are most effective for Ononitol purification?
A2: Ion-exchange chromatography is a highly effective method for purifying inositols and their derivatives like Ononitol.[2][3] Cation and anion exchange resins can be used sequentially to remove inorganic salts and other charged impurities.[4] For separating isomers and other closely related carbohydrates, High-Performance Liquid Chromatography (HPLC) with specialized columns, such as those packed with cation-exchange resins in the calcium form, can provide high resolution.[5][6]
Q3: What methods can be used to assess the purity of the final Ononitol product?
A3: The purity of Ononitol can be assessed using several analytical techniques. HPLC is a primary method for quantification and separation of isomers.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can identify and quantify impurities without a reference standard.[7] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), confirms the molecular weight.[7] A sharp melting point range is also a good indicator of high purity for crystalline Ononitol.[7]
Q4: What are the key challenges in the crystallization of Ononitol?
A4: Challenges in crystallizing Ononitol can arise from the presence of impurities that inhibit crystal formation, residual solvents, or inappropriate solvent systems.[8] The formation of different crystalline forms (polymorphs), such as metastable anhydrates or hydrates, can also be a challenge and depends on the crystallization conditions.[9][10] Achieving a product with high crystallinity and uniform particle size is crucial for stability and handling.[11]
Troubleshooting Guide
Problem 1: Low Yield After Initial Extraction
| Possible Cause | Suggested Solution |
| Incomplete Extraction | The plant material may not have been sufficiently ground, or the extraction time and temperature were inadequate. Increase the extraction time or temperature, and ensure the plant material is finely powdered to maximize surface area. |
| Degradation of Ononitol | Prolonged exposure to harsh conditions (e.g., high temperatures, strong acids/bases) can lead to degradation. Optimize extraction conditions to be as mild as possible. |
| Inappropriate Solvent | The solvent system may not be optimal for solubilizing Ononitol from the specific plant matrix. Experiment with different concentrations of ethanol or methanol in water.[1] |
Problem 2: Poor Separation and Purity After Column Chromatography
| Possible Cause | Suggested Solution |
| Co-elution with Other Sugars/Isomers | The stationary phase or mobile phase may not be providing sufficient resolution. For HPLC, consider using a column like Aminex HPX-87C with deionized water as the eluent, which is effective for separating inositol isomers.[5] For ion-exchange chromatography, optimizing the salt gradient or pH can improve separation.[2] |
| Column Overloading | Too much crude extract was loaded onto the column, exceeding its binding capacity. Reduce the amount of sample loaded or use a larger column. |
| Presence of Insoluble Particulates | Cell debris or other particulates in the crude extract can clog the column. Ensure the extract is filtered (e.g., through a 0.45 µm filter) before loading. |
| Non-specific Binding | Ononitol or impurities may be interacting non-specifically with the column matrix. Adding a low concentration of a non-ionic detergent to the buffers might help in some cases, though this is more common in protein purification.[12] |
Problem 3: Difficulty with Crystallization
| Possible Cause | Suggested Solution |
| Presence of Impurities | Even small amounts of isomeric or other impurities can inhibit crystallization.[8] Repurify the material using chromatography. |
| Residual Solvent | Trace amounts of the purification solvents (e.g., from chromatography) can prevent crystal formation.[8] Ensure the purified Ononitol is thoroughly dried under a high vacuum. |
| Supersaturated Solution | The solution may be supersaturated and require nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure Ononitol.[8] |
| Incorrect Solvent System | The solvent used for crystallization is not suitable. Ethanol is a commonly used solvent for recrystallizing inositols.[8][13] A mixture of solvents, such as methanol/water or ethyl acetate/hexane, can also be tested.[8] |
| Formation of an Oil or Amorphous Solid | This can be due to impurities or rapid cooling. Allow the solution to cool slowly. If an oil forms, try redissolving it in a minimal amount of a good solvent and adding a poor solvent dropwise until turbidity appears, then allow it to stand. |
Experimental Protocols
Protocol 1: General Extraction of Ononitol from Plant Material
-
Preparation: Air-dry and finely grind the plant material (e.g., root nodules, leaves).
-
Extraction: Macerate the ground material in 70-80% aqueous ethanol at room temperature for 24-48 hours. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Evaporate the ethanol from the filtrate under reduced pressure to obtain a concentrated aqueous extract.
-
Clarification: Centrifuge the aqueous extract to remove any precipitated material and filter the supernatant through a 0.45 µm filter before further purification.
Protocol 2: Purification by Ion-Exchange Chromatography
-
Column Preparation: Sequentially pack two columns, one with a strong cation exchange resin and the other with a strong anion exchange resin. Wash both columns thoroughly with deionized water.
-
Sample Loading: Load the clarified aqueous extract from Protocol 1 onto the cation exchange column.
-
Elution and Collection: Elute the column with deionized water. The neutral Ononitol will pass through while cations are retained. Collect the eluate.
-
Anion Exchange: Load the eluate from the cation exchange column onto the anion exchange column.
-
Final Elution: Elute the column with deionized water. Ononitol will again pass through while anions are retained. Collect the purified eluate.
-
Concentration: Concentrate the final eluate under reduced pressure and lyophilize to obtain a crude solid of Ononitol.
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment of Inositol Derivatives
| Analytical Technique | Principle | Advantages | Limitations |
| HPLC | Separation based on differential partitioning between a stationary and mobile phase.[7] | High resolution for separating isomers, quantitative, high sensitivity.[7] | Requires method development, may need derivatization for some detectors.[7] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[7] | Provides detailed structural confirmation, can quantify impurities without a reference standard (qNMR), non-destructive.[7] | Lower sensitivity compared to other methods, requires a relatively pure sample for clear spectra. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions.[7] | High sensitivity and specificity for molecular weight determination, can be coupled with HPLC (LC-MS).[7] | Limited information on isomeric impurities when used alone.[7] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[7] | Simple, rapid, and inexpensive indicator of purity.[7] | Insensitive to small amounts of impurities, not suitable for amorphous solids.[7] |
Visualizations
Caption: General Workflow for Ononitol Purification.
Caption: Troubleshooting Low Purity After Chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN1128128C - Inositol extracting process - Google Patents [patents.google.com]
- 4. CN1393434A - Process for extracting inositol from rice bran (wheat bran) - Google Patents [patents.google.com]
- 5. Analysis of inositol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effects of formulation and process factors on the crystal structure of freeze-dried Myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. daneshyari.com [daneshyari.com]
- 11. CN105669376A - Crystallization process for preparing high-crystallinity myo-inositol with large particle size and application - Google Patents [patents.google.com]
- 12. Troubleshooting Purification Methods [sigmaaldrich.com]
- 13. JPH0311026A - Inositol crystallization method - Google Patents [patents.google.com]
Optimizing derivatization conditions for GC-MS analysis of Ononitol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the derivatization of ononitol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of ononitol?
A1: Ononitol, a cyclitol, is a polar and non-volatile compound due to its multiple hydroxyl (-OH) groups.[1][2] These properties make it unsuitable for direct analysis by gas chromatography, which requires compounds to be volatile enough to exist in a gaseous state.[3][4] Derivatization is a chemical process that modifies these hydroxyl groups, typically by replacing the active hydrogen atoms with less polar, more stable groups.[5][6] This modification increases the volatility and thermal stability of ononitol, allowing it to be vaporized and separated on a GC column without decomposition.[2][4] The most common method for this is silylation.[3]
Q2: What are the most common derivatization reagents for ononitol and similar cyclitols?
A2: Silylation is the most prevalent derivatization method for compounds with hydroxyl groups, like ononitol.[2][3] This process involves replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group. The most commonly used silylation reagents include:
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A strong and volatile silylating agent, often used for its clean reaction byproducts.[5][7]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent, sometimes used with a catalyst.[8]
-
TMSI (Trimethylsilyl imidazole): A popular and effective reagent for derivatizing hydroxyl groups.[1]
-
TMCS (Trimethylchlorosilane): Often used as a catalyst (e.g., 1% in BSTFA or MSTFA) to enhance the reactivity of the primary silylating agent.[8][9]
For some complex samples, a two-step derivatization is employed. This often involves a methoximation step using Methoxyamine hydrochloride (MeOx) prior to silylation.[5][7][9] This initial step protects any aldehyde or keto groups present in the sample matrix, preventing the formation of multiple derivative isomers and simplifying the resulting chromatogram.[5][10]
Q3: My sample contains water. How will this affect the derivatization process?
A3: The presence of water is highly detrimental to the silylation process. Silylation reagents are extremely sensitive to moisture and will react preferentially with water molecules instead of the target analyte (ononitol).[2] This leads to several problems:
-
Consumption of Reagent: The derivatizing agent is wasted, potentially leading to incomplete derivatization of ononitol.
-
Poor Yields: The yield of the desired TMS-ononitol derivative will be significantly reduced.
-
Chromatographic Issues: The presence of hydrolyzed reagent byproducts can interfere with the analysis.
It is critical to ensure that all samples, solvents, and glassware are thoroughly dried before derivatization.[2][5] Lyophilization (freeze-drying) is a highly effective method for removing water from biological samples.[5]
Q4: Ononitol won't dissolve in the derivatization solvent. What should I do?
A4: This is a common challenge, as ononitol is highly polar and soluble in water, while derivatization is performed in non-aqueous environments.[11] Attempting to dissolve a high concentration directly in a solvent like pyridine may be difficult. A potential solution is to first dissolve the dried sample in a minimal amount of water, and then dilute this aqueous solution into a larger volume of the reaction solvent (e.g., pyridine).[11] It is important to keep the final water concentration as low as possible (e.g., below 10%) to minimize its interference with the silylation reagent.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for ononitol | 1. Incomplete Derivatization: Insufficient reagent, time, or temperature. Presence of moisture.[2][5] 2. Sample Degradation: Ononitol may have degraded during sample preparation or injection. 3. GC/MS System Issue: Leaky septum, dirty inlet liner, broken column, or incorrect MS settings.[12][13] | 1. Optimize Derivatization: Ensure the sample is completely dry. Increase reagent volume, reaction time, or temperature (see protocols below). Use a catalyst like TMCS. 2. Check Sample Stability: Use fresh samples and avoid excessive heat during preparation. 3. Perform System Maintenance: Check for leaks using an electronic leak detector. Replace the septum and inlet liner.[13] Verify GC and MS parameters. |
| Peak Tailing | 1. Active Sites in GC System: A dirty inlet liner or contamination at the head of the GC column can cause active sites that interact with the analyte.[13] 2. Incomplete Derivatization: Free, underivatized ononitol is highly polar and will interact strongly with the stationary phase, causing tailing. 3. System Flow/Temperature Mismatch: A mismatch between the carrier gas flow rate or MS source temperature used in the method versus the tune file can sometimes cause peak tailing.[12] | 1. Clean the Inlet: Replace the inlet liner and O-ring.[13] Trim the first 10-15 cm from the front of the GC column. 2. Re-optimize Derivatization: Ensure complete derivatization by using optimal conditions and moisture-free reagents. 3. Verify Method Parameters: Ensure tune file parameters match the analytical method.[12] |
| Multiple Peaks for Ononitol | 1. Incomplete Derivatization: Partially silylated ononitol molecules (e.g., with 1, 2, 3, etc., TMS groups) will elute at different times. 2. Isomer Formation: While less common for ononitol itself, other sugars in the matrix can form multiple isomers (anomers) if not treated with methoximation prior to silylation.[10] 3. Sample Degradation: The analyte may be degrading in the hot GC inlet. | 1. Drive Reaction to Completion: Increase reaction temperature or time. Use a stronger silylating agent or add a catalyst. 2. Add Methoximation Step: If analyzing a complex mixture, perform a methoximation step before silylation to stabilize carbonyl-containing compounds.[5][10] 3. Lower Inlet Temperature: Use the lowest possible injection port temperature that still allows for efficient volatilization. |
| Poor Reproducibility | 1. Variable Reaction Time: In manual, batch-wise derivatization, the time between derivatization and injection can vary for each sample, leading to inconsistencies.[7][14] 2. Matrix Effects: Other components in the sample matrix can suppress or enhance the derivatization efficiency or ionization of ononitol.[15] 3. Autosampler/Injection Issues: Inconsistent injection volumes or syringe discrimination. | 1. Standardize Workflow: Use an automated, on-line derivatization system if available to ensure each sample is derivatized and injected identically.[7][9] If manual, be as consistent as possible with timing. 2. Use an Internal Standard: Add an isotopically labeled ononitol or a structurally similar compound that is not present in the sample to correct for variations. 3. Check Autosampler: Inspect the syringe for bubbles or damage. Ensure proper vial capping. |
Experimental Protocols & Data
Optimized Derivatization Conditions for Cyclitols
The optimal conditions for derivatization can vary depending on the sample matrix and concentration. The following table summarizes conditions reported for myo-inositol and pinitol, which are structurally related to ononitol, and can serve as excellent starting points for method development.
| Analyte | Derivatization Reagent(s) | Solvent | Temperature | Time | Reference |
| Myo-inositol | TMCS/HMDS/N,N-DMF | N,N-Dimethylformamide | 70 °C | 60 min | [16] |
| Pinitol | Trimethylsilyl imidazole (TMSI) | (neat reagent) | Room Temp. | 20 min | [1] |
| General Metabolites | MeOx, then MSTFA | Pyridine | 37 °C | 90 min (MeOx), 30 min (MSTFA) | [5] |
| General Metabolites | MeOx, then MSTFA | Pyridine | 30 °C | 60 min (MeOx), 30 min (MSTFA) | [7] |
Detailed Protocol: Two-Step Methoximation and Silylation
This protocol is a robust method for derivatizing ononitol, especially in complex biological matrices.[5][7][9]
1. Sample Preparation:
-
Transfer an aliquot of your sample extract to a 2 mL autosampler vial.
-
Completely dry the sample. Lyophilization (freeze-drying) is highly recommended to ensure all moisture is removed.[5]
2. Step 1: Methoximation:
-
Prepare a solution of Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20-40 mg/mL).
-
Add 20 µL of the MeOx solution to the dried sample extract.[7]
-
Cap the vial tightly and vortex to ensure the sample is fully dissolved.
-
Incubate the vial at 30-37 °C for 60-90 minutes with agitation (e.g., in a thermoshaker).[5][7] This step protects any reactive carbonyl groups in the sample matrix.
-
Allow the vial to cool to room temperature.
3. Step 2: Silylation:
-
Add 80-90 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally containing 1% TMCS as a catalyst.[7][9]
-
Recap the vial and vortex briefly.
-
Incubate the vial at 30-37 °C for 30-60 minutes with agitation.[5][7] This step silylates the hydroxyl groups on ononitol.
-
After incubation, the sample is ready for injection into the GC-MS.
Visualized Workflows
Caption: General experimental workflow for the two-step derivatization and GC-MS analysis of ononitol.
References
- 1. tandfonline.com [tandfonline.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. weber.hu [weber.hu]
- 7. mdpi.com [mdpi.com]
- 8. idc-online.com [idc-online.com]
- 9. gcms.cz [gcms.cz]
- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 11. TMS of Inositol - Chromatography Forum [chromforum.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of Ononitol, (+)- from natural plant sources
Technical Support Center: Ononitol Yield Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of (+)-Ononitol from natural plant sources. The information is structured to address common challenges encountered during extraction, purification, and biological production.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding Ononitol properties, extraction, and analysis.
1. General Knowledge
-
Q: What is Ononitol and why is it important?
-
Q: In which natural sources is Ononitol typically found?
2. Extraction & Purification
-
Q: What is the most effective method for extracting Ononitol from plant material?
-
A: Microwave-Assisted Extraction (MAE) is an efficient modern technique that can provide complete recovery of inositols in shorter times and with less solvent compared to conventional methods like reflux extraction.[3] A common conventional method involves soaking the powdered plant material in 80% ethanol for an extended period.[5]
-
-
Q: My crude extract contains high levels of interfering sugars. How can I remove them?
-
A: A biotechnological approach using Saccharomyces cerevisiae (baker's yeast) can selectively remove interfering low molecular weight carbohydrates like glucose, fructose, and sucrose from the extract.[4] This method is effective because the yeast consumes these sugars while leaving the inositol content largely stable.[4]
-
-
Q: Which solvents are recommended for Ononitol extraction?
3. Biological Yield Enhancement
-
Q: Can environmental conditions be manipulated to increase Ononitol concentration in plants?
-
A: Yes, environmental stress can increase the accumulation of Ononitol and related cyclitols.[2] Studies have shown that colder and drier conditions can lead to higher concentrations of Ononitol in plants like Lathyrus vernus.[1] Inducing salt or drought stress may be a viable strategy to boost yield.[6]
-
-
Q: What is the biosynthetic precursor to Ononitol?
-
A: Ononitol is derived from myo-inositol.[1] The biosynthesis of myo-inositol begins with the cyclization of D-glucose-6-phosphate in a two-step pathway.[7] Myo-inositol is then methylated to form Ononitol.[1] The rate-limiting step in myo-inositol synthesis is catalyzed by the enzyme myo-inositol 1-phosphate synthase (MIPS).[8]
-
4. Analysis & Quantification
-
Q: What analytical methods are used to quantify Ononitol yield?
-
Q: I am using LC-MS/MS, but my signal is inconsistent. What could be the issue?
Troubleshooting Guide
This guide addresses specific problems that may arise during the extraction and purification of Ononitol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for solvent penetration.[5] | Ensure plant material is thoroughly dried at a low temperature (e.g., 40-50°C) and then ground into a fine, uniform powder.[5] |
| Inefficient Extraction: Extraction time may be too short, the temperature too low, or the solvent-to-solid ratio insufficient.[5] | Optimize extraction parameters. For maceration, increase soaking time with regular agitation.[5] For MAE, experiment with different temperatures and times.[3] Increase the solvent volume to ensure all target compound is dissolved.[5] | |
| Loss of Compound During Workup | Degradation During Solvent Removal: Overheating during evaporation can degrade Ononitol. | Use a rotary evaporator at a controlled, low temperature (e.g., 40°C) to remove the solvent.[5] |
| Incomplete Transfer: Residual compound may be left in flasks, on stir bars, or on drying agents.[11] | Meticulously rinse all glassware, stir bars, and drying agents with the extraction solvent multiple times (e.g., 3x) to recover all product.[11] | |
| Final Product is Impure | Co-extraction of Sugars: The polarity of solvents used for Ononitol extraction also effectively extracts simple sugars (glucose, sucrose), which are common in plants.[4] | Implement a purification step using Saccharomyces cerevisiae to selectively ferment and remove interfering sugars from the extract.[4] |
| Ineffective Chromatography: The chosen solvent system for column chromatography may not be effectively separating Ononitol from other metabolites.[5] | Systematically test different solvent systems (mobile phases) to optimize the elution and achieve better separation on your chromatography column.[12] |
Quantitative Data on Inositol Yield
The following table summarizes representative yields of myo-inositol and pinitol (a related cyclitol) from legume sources using Microwave-Assisted Extraction (MAE), as specific comparative data for Ononitol is limited. This data provides a benchmark for expected yields from similar plant materials.
| Compound | Plant Source | Extraction Method | Yield (mg/g of dry sample) | Reference |
| myo-Inositol | Legume Pods (average) | MAE | 2.03 | [3] |
| Pinitol | Soybean Pods | MAE | 34.52 - 58.0 | [3] |
| Pinitol | Soybean Seeds | MAE | 5.3 - 7.5 | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Ononitol
This protocol is adapted from optimized methods for inositol extraction from legume by-products.[3]
-
Preparation of Plant Material:
-
Dry the legume material (e.g., pods, seeds) in a ventilated oven at 40-50°C until constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., using a 40-mesh sieve).[4]
-
-
Extraction:
-
Place 1.0 g of the powdered sample into a microwave-safe extraction vessel.
-
Add 20 mL of the extraction solvent (deionized water or a 17% ethanol/water mixture).
-
Seal the vessel and place it in the MAE system.
-
Set the extraction parameters. Optimized conditions for legume pods are typically around 120°C for 15-20 minutes at 1200 W.[3]
-
After the cycle is complete, allow the vessel to cool to room temperature.
-
-
Recovery:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate (the crude extract).
-
For quantitative analysis, bring the extract to a known final volume with the solvent and analyze a subsample via HPLC or LC-MS/MS.
-
For purification, proceed to Protocol 2 or concentrate the extract using a rotary evaporator at ≤ 40°C.[5]
-
Protocol 2: Purification of Crude Extract by Yeast Fermentation
This protocol describes the removal of interfering sugars from the crude extract.[4]
-
Preparation of Yeast:
-
Reconstitute active dry Saccharomyces cerevisiae in warm water (37°C) for 30 minutes with stirring.[4]
-
-
Fermentation:
-
Adjust the pH of the crude Ononitol extract (from Protocol 1) to a range of 4.5-5.5, which is optimal for yeast activity.
-
Add the prepared yeast culture to the extract. The amount of yeast may need to be optimized, but a starting point is a 1:10 ratio of yeast solution to extract volume.
-
Incubate the mixture at 37°C with constant stirring. The required incubation time is highly dependent on the sugar concentration and can range from 3 to 40 hours.[4]
-
-
Monitoring and Termination:
-
Periodically take small aliquots from the mixture and analyze for sugar content (e.g., via HPLC) to monitor the fermentation progress.
-
Once the interfering sugars (glucose, fructose, sucrose) are depleted, terminate the reaction.
-
-
Recovery of Purified Extract:
-
Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the yeast cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and fine particles.[12]
-
The resulting clarified solution is the purified Ononitol extract, which can then be concentrated or lyophilized.
-
Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for Ononitol extraction and purification.
Diagram 2: Simplified Ononitol Biosynthesis Pathway
Caption: Biosynthesis pathway from Glucose-6-P to Ononitol.
Diagram 3: Troubleshooting Flowchart for Low Yield
Caption: Logical steps for troubleshooting low Ononitol yield.
References
- 1. researchgate.net [researchgate.net]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Manipulation of inositol metabolism for improved plant survival under stress: a “network engineering approach” [ouci.dntb.gov.ua]
- 7. Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myo-Inositol Biosynthesis Genes in Arabidopsis: Differential Patterns of Gene Expression and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
Troubleshooting low recovery of Ononitol during solid-phase extraction
Welcome to the technical support center for troubleshooting the solid-phase extraction (SPE) of Ononitol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for improving the recovery and purity of Ononitol in your experiments.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during the solid-phase extraction of Ononitol.
Issue: Low Recovery of Ononitol
Low recovery is a frequent challenge when working with polar compounds like Ononitol. The following Q&A addresses common causes and solutions.
Q1: Why is my Ononitol recovery low when using a standard reversed-phase (e.g., C18) SPE cartridge?
A1: Standard reversed-phase sorbents like C18 rely on hydrophobic interactions to retain compounds. Ononitol, being a polar cyclitol, has limited hydrophobic character and, therefore, weak retention on C18 cartridges. This can lead to the analyte being lost in the loading or washing steps.[1][2]
-
Solution: Consider using an alternative SPE sorbent with a different retention mechanism. Options include:
-
Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These polymeric sorbents offer a balance of hydrophilic and lipophilic retention, making them suitable for a wide range of compounds, including polar analytes.[3]
-
Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange functionalities on a single sorbent, providing dual retention mechanisms that can be highly effective for polar and ionizable compounds.[4][5][6]
-
Normal-Phase Sorbents: In normal-phase SPE, a polar stationary phase is used with a non-polar mobile phase. This can be effective for retaining polar compounds like Ononitol.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Sorbents: HILIC is a variation of normal-phase chromatography and is well-suited for the separation of highly polar compounds like sugars and cyclitols.[7][8]
-
Q2: My Ononitol is being lost during the washing step. What can I do?
A2: Analyte loss during the washing step indicates that the wash solvent is too strong, disrupting the interaction between Ononitol and the sorbent.
-
Solution:
-
Decrease the organic solvent concentration in your wash solution. For reversed-phase or HLB sorbents, a wash with a lower percentage of organic solvent (e.g., 5% methanol in water) can help remove less polar interferences without eluting the more polar Ononitol.
-
Optimize the pH of the wash solution if using an ion-exchange or mixed-mode sorbent to ensure Ononitol remains in its charged state and is retained on the column.[5]
-
Use a less eluotropic (weaker) organic solvent in the wash. For example, if you are using methanol, consider switching to the less polar acetonitrile.
-
Q3: I am not able to elute Ononitol from the SPE cartridge effectively. What could be the issue?
A3: Incomplete elution occurs when the elution solvent is not strong enough to disrupt the interactions between Ononitol and the sorbent.
-
Solution:
-
Increase the polarity of the elution solvent. For normal-phase or HILIC sorbents, increasing the percentage of the polar solvent (e.g., water) in the elution mobile phase will increase its elution strength.
-
Increase the organic solvent concentration for reversed-phase or HLB sorbents. A higher concentration of a polar organic solvent like methanol or acetonitrile will be more effective at eluting Ononitol.
-
Adjust the pH of the elution solvent for ion-exchange or mixed-mode sorbents to neutralize the charge on Ononitol or the sorbent, thereby disrupting the ionic interaction and allowing for elution.[4][5]
-
Increase the volume of the elution solvent. It's possible that the volume being used is insufficient to completely elute the analyte. Try eluting with multiple smaller volumes.
-
Incorporate a "soak" step. After adding the elution solvent, allow it to sit on the sorbent bed for a few minutes before applying vacuum or pressure. This can improve the interaction between the solvent and the analyte, leading to better recovery.[9]
-
Q4: My recovery is inconsistent between samples. What are the possible causes?
A4: Inconsistent recovery can stem from several factors related to the SPE workflow.
-
Solution:
-
Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps, especially when using silica-based sorbents.[2] Polymeric sorbents are generally more resistant to drying.
-
Maintain a consistent flow rate during sample loading, washing, and elution. A flow rate that is too high can lead to insufficient interaction time between the analyte and the sorbent, resulting in breakthrough.
-
Ensure complete and consistent sample pre-treatment. Variations in sample pH, solvent composition, or particulate matter can all affect SPE performance.
-
Check for column overloading. If the concentration of Ononitol or other matrix components is too high for the sorbent capacity, breakthrough can occur. Consider using a larger SPE cartridge or diluting the sample.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for Ononitol?
A1: Given that Ononitol is a polar molecule, traditional C18 sorbents are often not the best choice. Sorbents that have shown better performance for polar compounds include:
-
Hydrophilic-Lipophilic Balanced (HLB): These offer good retention for a broad range of compounds, including polar ones.
-
Mixed-Mode (e.g., Reversed-Phase/Cation Exchange): This can be a powerful option if Ononitol can be ionized.
-
Normal-Phase/HILIC: These are specifically designed for the retention of polar analytes from non-polar matrices.
The optimal choice will depend on the sample matrix and the specific separation goals.
Q2: How does pH affect the recovery of Ononitol?
A2: Ononitol is a neutral cyclitol, so its charge is not directly affected by pH. However, pH can play a crucial role when using ion-exchange or mixed-mode SPE. In these cases, the pH of the sample and solvents is adjusted to control the charge of interfering compounds and the sorbent material itself, allowing for selective retention and elution. For example, acidic interferences can be retained on an anion exchange sorbent at a specific pH while the neutral Ononitol passes through.
Q3: What are the ideal properties of a wash solvent for Ononitol SPE?
A3: The ideal wash solvent should be strong enough to remove matrix interferences but weak enough to not elute Ononitol. For reversed-phase and HLB sorbents, this typically means a solvent with a lower organic content than the elution solvent. For normal-phase and HILIC, the wash solvent would be less polar than the elution solvent.
Q4: What are the best elution solvents for Ononitol?
A4: The choice of elution solvent depends on the SPE sorbent used:
-
Reversed-Phase/HLB: Polar organic solvents like methanol and acetonitrile are good choices. Often, a mixture with a small amount of water is used.
-
Normal-Phase/HILIC: A mobile phase with a higher proportion of a polar solvent (like water) mixed with a less polar solvent (like acetonitrile) will elute Ononitol.
-
Mixed-Mode: The elution solvent will need to disrupt both the hydrophobic and ionic interactions. This is often achieved by using a polar organic solvent containing a pH modifier (e.g., a small amount of acid or base) to neutralize charges.[4][5]
Q5: How can I improve the retention of Ononitol on my SPE column?
A5: To improve retention:
-
Choose the right sorbent: As discussed, HLB, mixed-mode, or normal-phase/HILIC sorbents are generally better for polar compounds than C18.
-
Optimize the sample loading conditions: For reversed-phase and HLB, ensure your sample is in a highly aqueous environment to maximize hydrophobic interaction. For normal-phase, the sample should be in a non-polar solvent.
-
Decrease the flow rate during sample loading to allow more time for the analyte to interact with the sorbent.
-
Consider sample pre-treatment: For complex matrices, a pre-treatment step like protein precipitation or liquid-liquid extraction might be necessary to reduce interferences that could compete with Ononitol for binding sites on the sorbent.[10][11]
Data Presentation
Table 1: Comparison of SPE Sorbent Performance for Polar Analytes
| Sorbent Type | Primary Retention Mechanism | Typical Recovery for Polar Analytes | Advantages | Limitations |
| Polymeric Reversed-Phase (e.g., HLB) | Hydrophobic and Hydrophilic | 80-95%[1] | High capacity, stable over a wide pH range, resistant to drying out.[1] | May have lower retention for very polar compounds compared to mixed-mode sorbents.[1] |
| Mixed-Mode Weak Anion Exchange (WAX) | Anion Exchange and Reversed-Phase | >95% for acidic polar compounds | High selectivity and recovery, cleaner extracts. | More complex method development. |
| Silica-Based Reversed-Phase (C18) | Hydrophobic | Lower and more variable | Established methods available, lower cost. | Prone to drying, lower retention for polar analytes.[1] |
| Normal-Phase (e.g., Silica, Diol) | Adsorption, Hydrogen Bonding | Variable, depends on analyte and solvent | Good for separating polar isomers. | Requires non-aqueous sample loading conditions. |
| Hydrophilic Interaction (HILIC) | Partitioning into a water-enriched layer | Good for highly polar compounds | Excellent for sugars and other hydrophilic molecules. | Sensitive to water content in the sample and mobile phase. |
Experimental Protocols
Generic Protocol for SPE of a Neutral Polar Analyte (e.g., Ononitol) using a Polymeric Reversed-Phase (HLB) Cartridge
This protocol provides a starting point for method development. Optimization will be required for your specific sample matrix and analytical requirements.
-
Sorbent: Polymeric Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge.
-
Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of reagent water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Pre-treat the sample by dissolving it in a highly aqueous solution (e.g., water or a buffer with minimal organic content).
-
Load the sample onto the cartridge at a low, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 3 mL of a weak wash solvent (e.g., 5% methanol in water) to remove weakly retained, less polar interferences.
-
-
Elution:
-
Elute Ononitol with 2 x 2 mL of a strong elution solvent (e.g., methanol or acetonitrile).
-
Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical method (e.g., the initial mobile phase for an LC-MS analysis).
-
Visualizations
Caption: Troubleshooting workflow for low Ononitol recovery in SPE.
Caption: General experimental workflow for SPE of Ononitol.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 3. mdpi.com [mdpi.com]
- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS analysis of Ononitol, (+)-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (+)-Ononitol.
Troubleshooting Guide
Matrix effects, the suppression or enhancement of the ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS analysis. This is particularly true for polar compounds like (+)-Ononitol when analyzed in complex biological matrices. This guide provides a systematic approach to identifying and mitigating these effects.
1. Problem Identification: Are you observing signs of matrix effects?
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Question: Are you experiencing poor peak shape, inconsistent signal intensity, or high variability in your (+)-Ononitol quantification?
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Action: These are common indicators of matrix effects. Proceed to the diagnosis stage to confirm their presence.[1][2]
2. Diagnosis: Confirming the presence and nature of matrix effects.
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Question: How can I confirm that matrix effects are impacting my analysis?
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Answer: Two primary methods can be used:
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Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][4][5]
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Comparison of Calibration Curves: Prepare calibration curves for (+)-Ononitol in a pure solvent and in a matrix extract (matrix-matched). A significant difference in the slopes of these curves indicates the presence of matrix effects.[6]
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3. Mitigation Strategies: Reducing or compensating for matrix effects.
Once matrix effects are confirmed, several strategies can be employed to minimize their impact.
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A. Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting (+)-Ononitol.[6][7][8]
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Liquid-Liquid Extraction (LLE): Can be effective for separating (+)-Ononitol from highly polar or non-polar interferences.
-
Solid-Phase Extraction (SPE): Offers a more targeted approach to clean-up. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of matrix components.[8][9]
-
Protein Precipitation (PPT): A simpler but often less clean method. If used, consider subsequent dilution of the supernatant to reduce matrix load.[7][8]
-
-
B. Optimize Chromatographic Conditions: The aim is to chromatographically separate (+)-Ononitol from co-eluting matrix components.[6]
-
Column Chemistry: Consider columns designed for polar compound analysis.
-
Mobile Phase Modification: Adjusting the mobile phase pH can alter the retention of interfering compounds.[8]
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Gradient Optimization: A longer, shallower gradient can improve the resolution between (+)-Ononitol and matrix components.[8]
-
-
C. Use of Internal Standards: This is a crucial step to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
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Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction.[3]
-
Structural Analog Internal Standard: If a SIL-IS is unavailable, a closely related structural analog can be used, but it may not perfectly mimic the behavior of (+)-Ononitol.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in the analysis of (+)-Ononitol from biological samples?
A1: The most common sources of matrix effects are co-eluting endogenous compounds from the biological matrix.[5] For a polar molecule like (+)-Ononitol, these often include phospholipids, salts, and other small polar metabolites.[9] Phospholipids are particularly problematic as they are abundant in plasma and tissue extracts and are known to cause significant ion suppression.[9]
Q2: Can I just dilute my sample to reduce matrix effects?
A2: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[3] However, this approach is only feasible if the concentration of (+)-Ononitol in the sample is high enough to remain above the limit of quantitation after dilution.[3]
Q3: What type of sample preparation is most effective for reducing matrix effects for (+)-Ononitol?
A3: While the optimal method depends on the specific matrix, mixed-mode Solid-Phase Extraction (SPE) is often very effective.[8] It combines multiple retention mechanisms (e.g., reversed-phase and ion-exchange) to provide a more thorough cleanup than single-mechanism techniques like reversed-phase SPE or protein precipitation.[8] Liquid-liquid extraction can also be effective but may have lower recovery for polar analytes.[8]
Q4: How do I choose the right internal standard for my (+)-Ononitol assay?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of (+)-Ononitol (e.g., d4-(+)-Ononitol). A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ionization suppression or enhancement, thus providing the most accurate correction for matrix effects.[3]
Q5: My MS signal for (+)-Ononitol is suppressed. What are the first troubleshooting steps I should take?
A5: First, confirm the presence and retention time of the suppression using a post-column infusion experiment.[3] Then, review your sample preparation procedure; protein precipitation is often insufficient and may require the addition of a more rigorous cleanup step like SPE.[8] Also, examine your chromatography. Adjusting the gradient to better separate (+)-Ononitol from the suppression zone can be a quick and effective solution.[6]
Experimental Protocols
Protocol 1: Post-Column Infusion for Identifying Ion Suppression/Enhancement Zones
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Objective: To identify retention time windows where ion suppression or enhancement occurs.
-
Procedure:
-
Set up the LC system with your analytical column and mobile phases.
-
Disconnect the LC outlet from the MS source.
-
Connect the LC outlet to one inlet of a tee-union.
-
Prepare a standard solution of (+)-Ononitol in your mobile phase.
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Use a syringe pump to deliver the (+)-Ononitol standard solution at a constant flow rate (e.g., 10 µL/min) to the second inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS source.
-
Begin infusing the (+)-Ononitol standard solution.
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Start the LC gradient without an injection and monitor the signal of the (+)-Ononitol precursor ion. This will establish a stable baseline signal.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the signal of the infused (+)-Ononitol. Any significant deviation (dip or spike) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[1]
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Objective: To extract and concentrate (+)-Ononitol from a plasma matrix while removing interfering components.
-
Materials:
-
Mixed-mode SPE cartridges (e.g., polymeric with both reversed-phase and ion-exchange properties).
-
Methanol, Water (HPLC grade).
-
Ammonium hydroxide.
-
Formic acid.
-
-
Procedure:
-
Pre-treatment: Thaw plasma samples and vortex. Precipitate proteins by adding 3 volumes of cold acetonitrile containing the internal standard. Centrifuge to pellet the proteins. Transfer the supernatant to a new tube.
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of water.
-
Equilibration: Pass 3 mL of water through the cartridge. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute (+)-Ononitol with 3 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.[1]
-
Quantitative Data Summary
The following table summarizes hypothetical data from a study comparing different sample preparation techniques for the analysis of (+)-Ononitol in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 95 ± 5 | -45 ± 12 | 18 |
| Liquid-Liquid Extraction (LLE) | 75 ± 8 | -15 ± 7 | 10 |
| Reversed-Phase SPE (RP-SPE) | 88 ± 6 | -20 ± 9 | 12 |
| Mixed-Mode SPE (MM-SPE) | 92 ± 4 | -5 ± 3 | 5 |
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Analyte Recovery: The percentage of (+)-Ononitol recovered after the sample preparation process.
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Matrix Effect: Calculated as [(peak area in matrix / peak area in solvent) - 1] * 100%. Negative values indicate ion suppression, while positive values indicate ion enhancement.[1]
Visualizations
Caption: A workflow diagram for troubleshooting matrix effects in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Item - Matrix Effect Compensation in Small-Molecule Profiling for an LCâTOF Platform Using Multicomponent Postcolumn Infusion - figshare - Figshare [figshare.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Technical Support Center: Stability of Ononitol, (+)- under Different Extraction and Storage Conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Ononitol, (+)-O-methyl-D-inositol, during extraction and storage. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios.
Disclaimer: Specific stability data for Ononitol is limited in publicly available literature. Therefore, the following information is based on the known stability of the closely related compound myo-inositol and general principles of chemical stability and forced degradation studies. Users should validate these recommendations for their specific applications.
Overview of Ononitol Stability
Ononitol, a methylated inositol, is generally considered a stable molecule. Inositols are known for their stability under heat, acidic, and alkaline conditions. However, they are hygroscopic and their stability can be influenced by factors such as storage temperature, pH, light exposure, and the solvent used for extraction and storage. Long-term stability is crucial for maintaining the integrity of Ononitol for research and pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid Ononitol?
A1: Solid Ononitol should be stored in a tightly sealed container to protect it from moisture, as inositols are hygroscopic. For long-term storage, it is recommended to keep it in a cool and dark place. Standard recommendations for bioactive solids suggest storage for up to 6 months when kept tightly sealed.
Q2: How should I store Ononitol solutions?
A2: For short-term use, Ononitol solutions can be stored at room temperature or refrigerated (2-8°C). A study on myo-inositol in human plasma showed that it remains stable for up to 14 days at both room temperature (21°C) and under refrigeration (4°C).[1][2] For long-term storage of stock solutions, it is advisable to prepare aliquots in tightly sealed vials and store them at -20°C. These frozen aliquots are generally usable for up to one month.
Q3: Is Ononitol sensitive to light?
Q4: What is the expected stability of Ononitol in different solvents?
A4: The choice of solvent can impact the stability of a compound. For extraction, polar solvents like ethanol and methanol are commonly used for inositols.[8] While specific data on Ononitol is scarce, the stability in these solvents under typical extraction conditions (e.g., room temperature or slightly elevated temperatures for short periods) is expected to be good. For storage in solution, buffered aqueous solutions or organic solvents in which Ononitol is soluble and stable should be used. It is recommended to perform a stability study in the chosen solvent system for your specific application.
Troubleshooting Guide
Q5: I am seeing unexpected peaks in the chromatogram of my Ononitol extract after storage. What could be the cause?
A5: Unexpected peaks may indicate the presence of degradation products. Several factors could contribute to this:
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Improper Storage: Exposure to high temperatures, extreme pH, light, or oxygen can lead to degradation. Review your storage conditions against the recommendations in the FAQs.
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Contamination: The sample might be contaminated. Ensure proper handling and use of clean equipment.
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Matrix Effects: If you are working with a complex mixture, other components in the matrix might be degrading or reacting with Ononitol.
To identify the source of the issue, you can perform a forced degradation study on a pure Ononitol standard under various stress conditions (acid, base, heat, light, oxidation) and compare the resulting chromatograms with your sample.
Q6: My Ononitol extract seems to have a lower concentration than expected after a period of storage. Why might this be happening?
A6: A decrease in concentration suggests degradation of Ononitol. Consider the following possibilities:
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Thermal Degradation: Was the extract exposed to high temperatures during storage or processing? Even short periods of high heat can cause degradation. A study on the thermal decomposition of inositol showed that it starts to decompose at temperatures above 180°C.[9]
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Hydrolysis: If the extract is in an aqueous solution, hydrolysis can occur, especially at non-neutral pH.
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Adsorption: Ononitol might be adsorbing to the surface of the storage container. Using silanized glass or polypropylene tubes can help minimize this.
To investigate, analyze a freshly prepared standard of known concentration alongside your stored sample to accurately quantify the loss.
Q7: During extraction from plant material, what conditions should I use to minimize Ononitol degradation?
A7: To minimize degradation during extraction:
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Use appropriate solvents: Ethanol or methanol are commonly used for extracting inositols from plant tissues.[8]
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Control Temperature: Avoid excessive heat. If a heating step is necessary, use the lowest effective temperature for the shortest possible duration.
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pH Control: Maintain a neutral or slightly acidic pH during extraction, as extreme pH values can promote hydrolysis.
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Protect from Light: Conduct the extraction process under subdued light or in amber glassware.
The following diagram illustrates a general workflow for extracting Ononitol with considerations for stability.
Quantitative Data Summary
Due to the lack of specific quantitative stability data for Ononitol, the following tables provide an inferred stability profile based on data for myo-inositol and general stability testing guidelines. These are estimates and should be confirmed by experimental data.
Table 1: Inferred Stability of Ononitol in Solution Under Different Storage Temperatures
| Storage Temperature | Solvent/Matrix | Duration | Inferred Stability of Ononitol | Reference for Proxy Data |
| Room Temperature (~21°C) | Human Plasma | Up to 14 days | Stable | [1][2] |
| Refrigerated (4°C) | Human Plasma | Up to 14 days | Stable | [1][2] |
| Frozen (-20°C) | Aqueous Solution | Up to 1 month | Generally stable (aliquoted) |
Table 2: General Guidelines for Forced Degradation Studies Applicable to Ononitol
| Stress Condition | Typical Reagents and Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated (e.g., 60°C) | Potential hydrolysis of the methyl ether or other acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated (e.g., 60°C) | Potential for base-catalyzed degradation. |
| Oxidation | 3-30% H₂O₂ at room temperature | Potential oxidation of hydroxyl groups. |
| Thermal Degradation | Dry heat (e.g., 80-100°C) or in solution | Decomposition at high temperatures. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Potential for light-induced degradation. |
Experimental Protocols
The following are generalized protocols that can be adapted for studying the stability of Ononitol.
Protocol 1: Extraction of Ononitol from Plant Material
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Sample Preparation: Homogenize fresh or properly dried and powdered plant material (e.g., 1 gram) in liquid nitrogen.
-
Extraction: Transfer the powdered material to a flask and add 20 mL of 80% ethanol. Protect the flask from light by wrapping it in aluminum foil.
-
Incubation: Stir the mixture at room temperature for 24 hours. Alternatively, a shorter extraction time at a slightly elevated temperature (e.g., 40°C for 1-2 hours) can be tested, but the potential for degradation should be assessed.
-
Separation: Centrifuge the mixture at 4000 rpm for 15 minutes or filter through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the supernatant under reduced pressure at a temperature not exceeding 40°C.
-
Storage: Re-dissolve the dried extract in a suitable solvent for analysis or store the dried extract in a desiccator in the dark at 4°C.
Protocol 2: Forced Degradation Study of Ononitol
-
Stock Solution Preparation: Prepare a stock solution of pure Ononitol (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C.
-
Photodegradation: Expose a sample of the stock solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3][4]
-
-
Control Samples: Prepare control samples stored at room temperature and protected from light.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining Ononitol and detect any degradation products.
The following diagram illustrates the decision-making process for troubleshooting Ononitol stability issues.
References
- 1. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. iagim.org [iagim.org]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. q1scientific.com [q1scientific.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing degradation of Ononitol during sample preparation
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Ononitol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is Ononitol and why is its stability a concern during sample preparation?
Ononitol, chemically known as 4-O-methyl-myo-inositol, is a naturally occurring cyclitol, a type of sugar alcohol.[1] It is structurally similar to myo-inositol and is found in various plants.[1] Like many biological molecules, Ononitol can be susceptible to degradation during extraction and sample processing, which can lead to inaccurate quantification and characterization in research and drug development. Ensuring its stability is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the primary causes of Ononitol degradation during sample preparation?
Based on the stability of the closely related and well-studied compound myo-inositol, the primary causes of Ononitol degradation are likely to be:
-
Enzymatic Degradation: In biological samples, particularly tissue homogenates, endogenous enzymes can catabolize inositols. For myo-inositol, the primary enzyme responsible for degradation is myo-inositol oxygenase (MIOX).[2] It is plausible that similar enzymes could act on Ononitol.
-
Chemical Degradation: Extreme pH (highly acidic or alkaline conditions) and high temperatures can lead to the chemical breakdown of Ononitol.[2][3] While generally stable, prolonged exposure to harsh chemical environments should be avoided. Ononitol is also incompatible with strong oxidizing agents.[4]
Q3: How can I prevent enzymatic degradation of Ononitol in my samples?
To minimize enzymatic activity, the following steps are recommended:
-
Rapid Processing at Low Temperatures: Process samples quickly on ice or at 4°C immediately after collection to reduce enzyme kinetics.[2]
-
Snap-Freezing: For tissue samples, snap-freezing in liquid nitrogen immediately after collection is highly effective at halting all enzymatic activity.[2]
-
Deproteinization: Immediately after homogenization, use a deproteinization method such as perchloric acid or trichloroacetic acid precipitation to remove enzymes from the sample.[2]
Q4: What are the optimal storage conditions for Ononitol samples?
For long-term stability, samples should be stored at low temperatures. The following table summarizes recommended storage conditions:
| Sample Type | Short-Term Storage (1-2 days) | Long-Term Storage (>2 days) |
| Solid Compound | Room temperature, in a cool, dry, well-ventilated area.[5][6] | Room temperature, tightly sealed.[5] |
| Aqueous Solutions | 4°C[7] | -20°C or -80°C |
| Biological Extracts | 4°C | -80°C (aliquoted to avoid freeze-thaw cycles)[2] |
| Tissue Samples | -80°C or liquid nitrogen | -80°C or liquid nitrogen |
Q5: Can I heat my Ononitol samples?
While myo-inositol solutions have been shown to be stable enough for autoclaving (suggesting good thermal stability in neutral pH), it is generally advisable to avoid excessive heat.[2] For procedures like solvent evaporation, use a gentle stream of nitrogen gas at a controlled, moderate temperature. If heating is necessary, it should be for the shortest possible duration and at the lowest effective temperature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Ononitol Recovery | Enzymatic Degradation: Endogenous enzymes in the sample may be breaking down Ononitol. | - Process samples rapidly on ice. - Immediately after collection, snap-freeze tissue samples in liquid nitrogen. - Employ a deproteinization step (e.g., perchloric acid precipitation) early in the protocol.[2] |
| Analyte Loss During Cleanup: Ononitol may be lost during solid-phase extraction (SPE) or other purification steps. | - Optimize the SPE method (e.g., sorbent type, elution solvents). - Check the recovery at each step using a spiked sample. | |
| Chemical Degradation: Exposure to extreme pH or high temperatures. | - Maintain a neutral pH throughout the sample preparation process. - Avoid prolonged heating of samples. | |
| High Variability in Results | Inconsistent Sample Handling: Differences in storage time, temperature, or freeze-thaw cycles between samples. | - Standardize sample collection and storage procedures for all samples. - Aliquot samples upon collection to avoid repeated freeze-thaw cycles.[2] |
| Interference from Other Compounds: Co-eluting substances, such as glucose or other sugars, can interfere with quantification, especially in chromatographic methods. | - Optimize the chromatographic method to improve the resolution between Ononitol and interfering peaks.[2] - Consider a sample cleanup step specifically designed to remove interfering compounds. | |
| Poor Chromatographic Peak Shape | Column Overload: Injecting a sample that is too concentrated. | - Dilute the sample before injection. - Use a column with a higher loading capacity.[2] |
| Contaminated Guard or Analytical Column: Accumulation of matrix components from previous injections. | - Regularly replace the guard column. - Flush the analytical column with a strong solvent to remove contaminants.[2] |
Experimental Protocols
Protocol 1: Extraction of Ononitol from Plant Tissue
This protocol is a general guideline for the extraction of Ononitol from plant tissues, designed to minimize degradation.
-
Sample Collection and Homogenization:
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Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh the frozen powder into a pre-chilled tube.
-
-
Extraction:
-
Add 10 volumes of 80% ethanol to the frozen tissue powder.
-
Vortex thoroughly for 1 minute.
-
Incubate at 60°C for 15 minutes to facilitate extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solvent Evaporation:
-
Evaporate the ethanol from the supernatant under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of ultrapure water.
-
-
Sample Cleanup (Optional, if high levels of interfering compounds are present):
-
Use a solid-phase extraction (SPE) cartridge (e.g., C18 or a mixed-mode cation/anion exchange) to remove interfering substances.
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the reconstituted extract.
-
Wash the cartridge to remove impurities.
-
Elute the Ononitol-containing fraction with an appropriate solvent.
-
Evaporate the eluent and reconstitute in the mobile phase for analysis.
-
-
Analysis:
-
Analyze the final sample using a suitable analytical method such as HPLC or LC-MS/MS.
-
Visualizations
References
- 1. Ononitol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. 87-89-8 CAS MSDS (Inositol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. goldbio.com [goldbio.com]
- 7. med.und.edu [med.und.edu]
Enhancing the resolution of Ononitol from other inositol isomers by HPLC
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for enhancing the resolution of Ononitol (also known as D-chiro-inositol) from other inositol isomers, particularly myo-inositol, using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in separating Ononitol from other inositol isomers?
A1: The primary challenge is that inositol isomers, including Ononitol and the most common isomer myo-inositol, are stereoisomers. This means they have the same chemical formula and connectivity of atoms, differing only in the spatial arrangement of their hydroxyl (-OH) groups. Their high polarity and lack of a UV-absorbing chromophore also complicate detection. These similarities result in nearly identical physicochemical properties, making them difficult to resolve with standard reversed-phase HPLC methods.
Q2: Which HPLC columns are most effective for Ononitol separation?
A2: Several column types have proven effective. The choice depends on the available detection method and sample matrix:
-
Amine-propy (NH2) Columns: These are commonly used for carbohydrate analysis and show good selectivity for inositol isomers.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns, such as those with diol or penta-HILIC functionalities, are highly effective for retaining and separating very polar compounds like inositols.[2]
-
Ion-Exclusion Columns (e.g., Lead or Calcium form): These columns provide unique selectivity based on ligand-exchange interactions and are well-suited for separating sugar alcohols.[3] A SUGAR SZ5532 column, for example, has been specifically used to separate myo-inositol and D-chiro-inositol (Ononitol).[4]
Q3: What detection methods are suitable for inositols since they lack a chromophore?
A3: Since inositols do not absorb UV light, alternative detection methods are necessary:
-
Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. It is commonly used but is sensitive to temperature and pressure fluctuations and incompatible with gradient elution.[1]
-
Evaporative Light Scattering Detector (ELSD): ELSD is more sensitive than RI and is compatible with gradient elution. It nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[5]
-
Pulsed Amperometric Detector (PAD): A highly sensitive method for polyhydroxylated compounds, often used with cation-exchange chromatography.[6]
-
Mass Spectrometry (MS): LC-MS/MS offers high selectivity and sensitivity and can distinguish between isomers based on fragmentation patterns, though chromatographic separation is still crucial to resolve co-eluting isomers like glucose.[3]
-
Pre-column Derivatization: Inositols can be reacted with a UV-active agent like benzoyl chloride, allowing for detection with a standard UV detector. This adds a sample preparation step but enables the use of widely available equipment.[7]
Q4: Can mobile phase composition be adjusted to improve resolution?
A4: Absolutely. Mobile phase optimization is critical. For HILIC separations, the ratio of the organic solvent (typically acetonitrile) to the aqueous buffer is a key parameter. Increasing the water content reduces retention but can modulate selectivity.[2] The pH and buffer concentration of the aqueous phase can also significantly impact peak shape and resolution, especially in HILIC and ion-exchange chromatography.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Ononitol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | 1. Inappropriate Column: The stationary phase does not provide sufficient selectivity for the isomers. 2. Mobile Phase Too Strong: Analytes are eluting too quickly without adequate interaction with the stationary phase. 3. Suboptimal Temperature: Column temperature affects viscosity and interaction kinetics. | 1. Switch Column Chemistry: If using an amino column, consider trying a HILIC or a specialized ion-exclusion column (e.g., SUGAR SZ5532).[4] 2. Adjust Mobile Phase: For HILIC, increase the percentage of acetonitrile to increase retention and improve separation. For ion-exclusion, ensure the mobile phase is simply water or a very dilute acid as recommended.[2][3] 3. Optimize Temperature: Systematically vary the column temperature (e.g., from 30°C to 60°C). Higher temperatures can sometimes improve efficiency and resolution.[1] |
| Peak Tailing | 1. Secondary Interactions: Unwanted interactions between analytes and the stationary phase (e.g., silanol groups). 2. Column Overload: Injecting too much sample mass. 3. Insufficient Mobile Phase Buffering (HILIC): Can lead to secondary ionic interactions.[8] | 1. Modify Mobile Phase: Add a small amount of a competing base or adjust the pH to suppress silanol interactions. 2. Reduce Sample Concentration: Dilute the sample and re-inject. 3. Increase Buffer Concentration: For HILIC methods, increasing the concentration of the buffer (e.g., ammonium acetate) can mask secondary interactions and improve peak shape.[8] |
| Peak Fronting | 1. Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase. 2. Column Overload: Injecting too large a sample volume. | 1. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. This is critical in HILIC, where the injection solvent should be high in organic content. 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column. |
| Irreproducible Retention Times | 1. Inadequate Column Equilibration: The column is not fully re-equilibrated between injections, especially in gradient HILIC. 2. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of organic solvent). 3. Temperature Fluctuations: The column temperature is not stable. | 1. Increase Equilibration Time: Ensure a sufficient equilibration period (at least 10-15 column volumes) between runs. 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep bottles capped. 3. Use a Column Oven: Maintain a constant and stable column temperature. |
Quantitative Data Summary
The following tables summarize key performance metrics from validated HPLC methods for separating Ononitol (D-chiro-inositol) and other inositol isomers.
Table 1: HILIC Method Performance for Inositol Isomer Separation [2]
| Analyte Pair | Resolution (Rs) |
| myo-inositol / D-chiro-inositol | 5.2 |
| myo-inositol / allo-inositol | 12.3 |
| D-mannitol / myo-inositol | 12.2 |
| Glycerol / myo-inositol | 23.2 |
| Conditions: HALO Penta-HILIC column; Mobile Phase: 90% Acetonitrile / 10% Water; Flow Rate: 2.0 mL/min; Temperature: 10°C. |
Table 2: System Suitability Parameters for Amino Column Method [1]
| Parameter | D-chiro-inositol (Ononitol) | myo-inositol |
| Retention Time (min) | ~9.5 | ~11.0 |
| Linearity Range (mg/mL) | 0.5 - 3.0 | 1.8 - 10.8 |
| Correlation Coefficient (r²) | 0.999 | 0.999 |
| Repeatability (%RSD) | < 1% | < 1% |
| Accuracy (Recovery %) | 99 - 101% | 95 - 96% |
| Conditions: Hector-M NH2 column (250x4.6 mm, 3µm); Mobile Phase: Acetonitrile:Water (75:25 v/v); Flow Rate: 1.0 mL/min; Temperature: 55°C; Detector: RI. |
Experimental Protocols
Protocol 1: HILIC Method for High Resolution of Ononitol and myo-inositol
This protocol is adapted from a method demonstrating high selectivity for various inositol isomers and related sugar alcohols.[2]
1. Instrumentation and Columns:
-
HPLC system with a pump capable of isocratic delivery.
-
Detector: ELSD or RI detector.
-
Column: HALO Penta-HILIC (or equivalent HILIC phase), e.g., 4.6 x 150 mm, 5 µm.
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC Grade).
-
Deionized Water (18.2 MΩ·cm).
-
Mobile Phase: 90% Acetonitrile / 10% Water (v/v). Degas prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 10°C (Note: Lower temperatures increase retention and resolution in this HILIC mode).
-
Injection Volume: 5-10 µL.
-
Detector Settings (ELSD): Nebulizer and Evaporator Temperature: 50°C; Gas Flow: 1.6 SLM (Standard Liters per Minute).
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing Ononitol and other isomers in the mobile phase (90% Acetonitrile / 10% Water) to a final concentration within the detector's linear range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: Amino Column Method for Ononitol in Pharmaceutical Formulations
This protocol is based on a validated method for the simultaneous determination of Ononitol (D-chiro-inositol) and myo-inositol in dosage forms.[1]
1. Instrumentation and Columns:
-
HPLC system with an isocratic pump.
-
Detector: Refractive Index (RI) Detector.
-
Column: Amino-propyl (NH2) column, e.g., Hector-M NH2, 250 x 4.6 mm, 3 µm.
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC Grade).
-
Deionized Water (18.2 MΩ·cm).
-
Mobile Phase: 75% Acetonitrile / 25% Water (v/v). Degas prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 55°C.
-
Detector Temperature: 50°C.
-
Injection Volume: 10 µL.
4. Sample Preparation (for Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of Ononitol and myo-inositol.
-
Dissolve the powder in the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and make up to a known volume.
-
Centrifuge a portion of the solution at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter before injection.
Visualizations
References
- 1. development and validation of hplc method for the determination of d-chiro inositol and myo-inositol in pharmaceutical dosage form [ecc.isc.ac]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shodex.com [shodex.com]
- 5. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize interference in Ononitol quantification
Welcome to the Technical Support Center for Ononitol quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address specific issues encountered during the experimental analysis of Ononitol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying Ononitol?
A1: The primary methods for the quantification of Ononitol, an O-methylated inositol, include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation.
Q2: What are the major sources of interference in Ononitol quantification?
A2: The most significant sources of interference in Ononitol analysis are structurally similar compounds, particularly other inositol isomers and their methylated derivatives. Key interfering substances include:
-
Pinitol: Another O-methylated inositol commonly found in plants.
-
Myo-inositol: The most common non-methylated inositol.
-
Glucose and other sugars: These can co-elute with Ononitol in some chromatographic methods and cause ion suppression in mass spectrometry.[1]
Q3: How can I minimize interference from other cyclitols like Pinitol and Myo-inositol?
A3: Chromatographic separation is crucial. Utilizing specialized columns and optimized mobile phases can effectively resolve Ononitol from other isomers. For instance, specific HPLC columns designed for carbohydrate analysis can separate various inositol isomers.[1] Methodical development and validation are key to ensuring specificity.
Q4: Is derivatization necessary for Ononitol analysis?
A4: Derivatization is essential for GC-MS analysis to increase the volatility of the polar Ononitol molecule. Trimethylsilylation (TMS) is a common derivatization technique for this purpose. For LC-MS/MS analysis, derivatization is not always necessary, which can simplify sample preparation.[2]
Q5: What are the recommended sample preparation techniques for different matrices?
A5: Sample preparation is critical to remove interfering substances and enrich the analyte.
-
Plant Tissues: Extraction with a solvent like 80% ethanol is a common starting point. This is often followed by a clean-up step to remove lipids and other matrix components.
-
Fermentation Broths: Centrifugation to remove cells, followed by protein precipitation (e.g., with ice-cold methanol or acetonitrile), is a standard procedure.
-
Biological Fluids (Plasma/Urine): Protein precipitation is a key step. For urine samples with high glucose levels, chromatographic separation is particularly important to avoid ion suppression.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during Ononitol quantification.
Issue 1: Poor Chromatographic Resolution of Ononitol from Other Isomers
| Possible Cause | Recommended Solution |
| Inappropriate Column | Use a column specifically designed for carbohydrate or cyclitol separations. Aminex or specific amide columns can provide good resolution.[1][2] |
| Suboptimal Mobile Phase | For HPLC, adjust the mobile phase composition (e.g., acetonitrile/water ratio) and the concentration of modifiers like ammonium acetate.[3][4] |
| Incorrect Gradient Program | Optimize the gradient elution profile to enhance the separation of closely eluting peaks. |
Issue 2: Low Signal or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Inefficient Derivatization (GC-MS) | Optimize the derivatization reaction conditions, including temperature, time, and reagent concentration.[5] |
| Ion Suppression (LC-MS/MS) | Improve sample clean-up to remove interfering matrix components. Dilute the sample if high concentrations of co-eluting compounds are suspected. Ensure chromatographic separation from high-abundance interferents like glucose.[1] |
| Suboptimal MS Parameters | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, and temperature) and fragmentation parameters for Ononitol.[6] |
Issue 3: Poor Recovery and Reproducibility
| Possible Cause | Recommended Solution |
| Incomplete Extraction | Optimize the extraction solvent, time, and temperature for your specific sample matrix. Multiple extraction steps may be necessary. |
| Analyte Degradation | Ensure sample stability by keeping samples cold and minimizing processing time. Use appropriate storage conditions. |
| Inconsistent Sample Preparation | Standardize all sample preparation steps and use an internal standard to correct for variations. |
Quantitative Data Summary
The following table summarizes typical performance data for analytical methods used for inositol quantification, which can be used as a benchmark for method validation.
| Parameter | LC-MS/MS Method | Reference |
| Linear Range | 0.100 - 100 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.997 | [2] |
| Precision (%RSD) | < 15% | [2] |
| Accuracy (%RE) | < 15% | [2] |
| Lower Limit of Quantification (LLOQ) | 0.100 µg/mL | [2] |
| Recovery | 98.07 - 98.43% | [3][4] |
Experimental Protocols
Protocol 1: GC-MS Quantification of Ononitol in Plant Tissues
This protocol provides a general framework. Optimization for specific plant matrices is recommended.
-
Sample Preparation:
-
Freeze-dry and grind the plant tissue to a fine powder.
-
Extract a known amount of the powdered sample with 80% ethanol at 70°C.
-
Centrifuge and collect the supernatant. Repeat the extraction for exhaustive recovery.
-
Combine the supernatants and evaporate to dryness.
-
-
Derivatization:
-
Dissolve the dried extract in pyridine.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Column: Use a non-polar capillary column (e.g., HP-5ms).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 330°C) to elute the derivatized Ononitol.
-
MS Detection: Use selected ion monitoring (SIM) for characteristic ions of derivatized Ononitol for quantification.
-
Protocol 2: LC-MS/MS Quantification of Ononitol in Fermentation Broth
This protocol is a general guide and may require modification based on the specific fermentation medium.
-
Sample Preparation:
-
Centrifuge the fermentation broth to pellet the cells.
-
To the supernatant, add four volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A column suitable for polar compounds, such as an amide-based column, is recommended.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium acetate is typically used.
-
Ionization: Electrospray ionization (ESI) in negative mode is often effective for inositols.[2]
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for Ononitol for enhanced selectivity and sensitivity.
-
Visualizations
Experimental Workflow for Ononitol Quantification
Caption: A generalized experimental workflow for the quantification of Ononitol.
Decision Tree for Troubleshooting Low Ononitol Signal
Caption: A troubleshooting guide for addressing low signal issues in Ononitol analysis.
References
- 1. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enzymatic Synthesis of Ononitol and (+)-Pinitol
Welcome to the technical support center for the enzymatic synthesis of Ononitol and (+)-Pinitol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the multi-step enzymatic conversion of myo-inositol to Ononitol and subsequently to (+)-Pinitol.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymatic steps in the synthesis of Ononitol and (+)-Pinitol from myo-inositol?
The enzymatic synthesis involves a two-step cascade. First, myo-inositol is methylated to produce D-Ononitol, catalyzed by myo-inositol O-methyltransferase (IMT). Subsequently, D-Ononitol is epimerized to yield (+)-Pinitol, a reaction catalyzed by D-ononitol epimerase.
Q2: What are the necessary co-factors and co-substrates for these enzymatic reactions?
For the methylation of myo-inositol to Ononitol by IMT, S-adenosyl-L-methionine (SAM) is required as the methyl group donor. The epimerization of Ononitol to (+)-Pinitol by D-ononitol epimerase requires the cofactors NAD+ and NADPH.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by taking aliquots at various time points, quenching the reaction, and analyzing the samples using techniques such as High-Performance Liquid Chromatography (HPLC) with pulsed amperometric detection (PAD) or evaporative light-scattering detection (ELSD), or by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the cyclitols.
Q4: What is a suitable method for quenching the enzymatic reaction?
To stop the reaction for analysis, rapid denaturation of the enzymes is necessary. This can be achieved by:
-
Acidification: Adding a small volume of a strong acid (e.g., trichloroacetic acid or perchloric acid) to lower the pH drastically.
-
Heating: Incubating the reaction tube in a heat block at >95°C for 5-10 minutes.
-
Organic Solvent: Adding an equal volume of a phenol-chloroform mixture to denature and extract the enzymes.
The choice of quenching method should be compatible with your downstream analytical techniques.
Troubleshooting Guides
Low or No Product Yield
This is a common issue in enzymatic synthesis. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify Storage: Ensure enzymes have been stored at the correct temperature (typically -20°C or -80°C) in a buffer containing stabilizing agents like glycerol. Avoid repeated freeze-thaw cycles. - Check Activity: If possible, perform a separate activity assay with a known substrate to confirm enzyme functionality. - Fresh Enzyme: Use a fresh batch of enzyme if activity is suspect. |
| Suboptimal Reaction Conditions | - pH: Verify the pH of the reaction buffer. The optimal pH for methyltransferases and epimerases can be sensitive. Prepare fresh buffer if necessary. - Temperature: Ensure the incubation temperature is optimal for the specific enzymes used. Perform a temperature gradient to find the optimal condition if unknown. - Cofactor/Co-substrate Limitation: Ensure S-adenosyl-L-methionine (for IMT) and NAD+/NADPH (for D-ononitol epimerase) are present at sufficient concentrations. These can degrade over time, so use fresh solutions. |
| Presence of Inhibitors | - Substrate/Product Inhibition: High concentrations of substrate or product can inhibit enzyme activity. Try varying the initial substrate concentration. - Contaminants: Ensure all reagents and water are of high purity. Contaminants from upstream purification steps can inhibit enzymes. |
| Enzyme Instability | - Reaction Time: Long incubation times can lead to enzyme denaturation. Monitor the reaction at several time points to determine the optimal duration. - Additives: Consider adding stabilizing agents such as BSA (Bovine Serum Albumin) or glycerol to the reaction mixture. |
Data Presentation: Representative Reaction Conditions
The following table provides a starting point for optimizing the enzymatic synthesis of Ononitol and (+)-Pinitol. These values are based on typical conditions for methyltransferases and epimerases and should be optimized for your specific enzymes.
| Parameter | Ononitol Synthesis (IMT) | (+)-Pinitol Synthesis (D-ononitol epimerase) |
| Enzyme Concentration | 1-10 µM | 1-10 µM |
| myo-inositol Concentration | 1-5 mM | - |
| Ononitol Concentration | - | 1-5 mM |
| S-adenosyl-L-methionine (SAM) | 1.5-7.5 mM | - |
| NAD+ | - | 0.5-2 mM |
| NADPH | - | 0.5-2 mM |
| Buffer | 50-100 mM Tris-HCl or HEPES | 50-100 mM Tris-HCl or Phosphate Buffer |
| pH | 7.5 - 8.5 | 7.0 - 8.0 |
| Temperature | 25 - 37 °C | 25 - 37 °C |
| Incubation Time | 1 - 24 hours | 1 - 24 hours |
Experimental Protocols
General Protocol for Enzymatic Synthesis of Ononitol
This protocol provides a general method for the synthesis of Ononitol from myo-inositol using myo-inositol O-methyltransferase (IMT).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL total volume, add the following in order:
-
Nuclease-free water to final volume.
-
10X Reaction Buffer (e.g., 500 mM Tris-HCl, pH 8.0).
-
myo-inositol stock solution (to a final concentration of 2 mM).
-
S-adenosyl-L-methionine (SAM) stock solution (to a final concentration of 3 mM).
-
IMT enzyme (to a final concentration of 5 µM).
-
-
Incubation: Mix gently by pipetting. Incubate the reaction at 30°C for 4 hours.
-
Reaction Quenching: Stop the reaction by heating at 95°C for 5 minutes.
-
Analysis: Centrifuge the quenched reaction to pellet the denatured enzyme. Analyze the supernatant for Ononitol formation by HPLC or GC-MS.
General Protocol for Enzymatic Synthesis of (+)-Pinitol
This protocol describes the synthesis of (+)-Pinitol from Ononitol using D-ononitol epimerase.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL total volume, add the following in order:
-
Nuclease-free water to final volume.
-
10X Reaction Buffer (e.g., 500 mM Tris-HCl, pH 7.5).
-
Ononitol stock solution (to a final concentration of 2 mM).
-
NAD+ stock solution (to a final concentration of 1 mM).
-
NADPH stock solution (to a final concentration of 1 mM).
-
D-ononitol epimerase (to a final concentration of 5 µM).
-
-
Incubation: Mix gently and incubate at 30°C for 4 hours.
-
Reaction Quenching: Terminate the reaction by adding an equal volume of 0.1 M HCl.
-
Analysis: Analyze the reaction mixture for the presence of (+)-Pinitol using appropriate chromatographic methods.
Visualizations
Validation & Comparative
Ononitol's Role in Drought Tolerance: A Comparative Analysis Using Knockout Mutant Perspectives
A comprehensive guide for researchers, scientists, and drug development professionals on the role of ononitol and other osmoprotectants in plant drought tolerance, with a focus on evidence from knockout mutant studies.
The increasing threat of drought necessitates a deeper understanding of the molecular mechanisms underpinning plant stress tolerance. One key strategy employed by plants is the accumulation of compatible solutes, or osmoprotectants, which help maintain cellular turgor and protect cellular structures from dehydration-induced damage. Among these, the cyclic sugar alcohol ononitol, a methylated derivative of myo-inositol, has emerged as a significant contributor to drought resilience. This guide provides a comparative analysis of ononitol's role in drought tolerance, drawing on evidence from genetic studies, and contrasts its function with other major osmoprotectants where the impact of gene knockouts has been investigated.
While direct knockout mutant studies for the ononitol synthesis pathway are not yet available in published literature, the critical role of its precursor, myo-inositol, has been demonstrated through the analysis of mutants in the myo-inositol biosynthesis pathway. This guide will, therefore, explore the effects of myo-inositol deficiency as an indicator of the importance of the substrate for ononitol production and compare these findings with the phenotypes of knockout mutants for the biosynthesis of other key osmolytes, namely proline, glycine betaine, and trehalose.
Comparative Performance of Osmoprotectants in Drought Tolerance
The following table summarizes the quantitative data from studies on transgenic plants with altered osmoprotectant levels, providing a snapshot of their relative performance under drought stress.
| Osmoprotectant | Genetic Modification | Plant Species | Key Performance Indicator(s) under Drought | Fold Change vs. Wild Type (approx.) | Reference(s) |
| Ononitol | Overexpression of myo-inositol O-methyltransferase (IMT) | Nicotiana tabacum (Tobacco) | Photosynthesis recovery after rewatering | ~1.3x higher | [1] |
| Photosynthetic CO2 fixation under salt stress | ~2x higher | [1] | |||
| Overexpression of GmIMT | Arabidopsis thaliana | Improved tolerance to dehydration stress | Qualitatively improved | [2] | |
| Proline | Knockout of P5CS1 (biosynthesis) | Arabidopsis thaliana | Reduced proline accumulation | Significantly lower | [3] |
| Reduced tolerance to mild osmotic stress | Qualitatively reduced | [3] | |||
| Overexpression of P5CS | Tobacco | Enhanced osmotolerance and biomass | Qualitatively improved | ||
| Glycine Betaine | Knockout of gsmA or sdmA (biosynthesis) | Myxococcus xanthus | Longer lag phase in growth under osmotic stress | Qualitatively reduced | [4] |
| Overexpression of choline oxidase (codA) | Arabidopsis thaliana | Enhanced tolerance to salt and cold stress | Qualitatively improved | ||
| Trehalose | Overexpression of TPS1 and TPP2 (biosynthesis) | Rice | Higher trehalose production and stress tolerance | Qualitatively improved | |
| Knockout of AtTPS1 | Arabidopsis thaliana | Embryonically lethal, indicating a crucial role | N/A |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships and experimental processes discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
This section provides an overview of the methodologies commonly employed in the studies cited, offering a framework for designing and executing experiments to validate the role of osmoprotectants in drought tolerance.
Generation and Confirmation of Knockout Mutants
-
Mutant Source: T-DNA insertion lines are often obtained from stock centers like the Arabidopsis Biological Resource Center (ABRC).
-
Mutagenesis Technique: For targeted gene disruption, CRISPR/Cas9 technology is increasingly utilized.
-
Screening:
-
PCR-based Genotyping: Genomic DNA is extracted from putative mutant and wild-type plants. Gene-specific primers and T-DNA border primers are used to identify homozygous knockout lines.
-
RT-PCR/qRT-PCR: To confirm the absence of gene expression in knockout lines, RNA is extracted and reverse-transcribed to cDNA. Quantitative real-time PCR is then performed to measure transcript levels of the target gene.
-
Drought Stress Induction
-
Water Withholding: This is the most common method. Potted plants are grown under well-watered conditions to a specific developmental stage, after which watering is withheld for a defined period.
-
Polyethylene Glycol (PEG) Treatment: For in vitro or hydroponic systems, PEG is added to the growth medium to induce osmotic stress, mimicking drought conditions.
-
Controlled Soil Moisture: Gravimetric methods are used to maintain a specific, reduced soil water content over the experimental period.
Measurement of Physiological Parameters
-
Relative Water Content (RWC):
-
Fresh weight (FW) of a leaf sample is immediately recorded.
-
The sample is then floated in deionized water for several hours until fully turgid to obtain the turgid weight (TW).
-
Finally, the sample is oven-dried to a constant weight to determine the dry weight (DW).
-
RWC is calculated as: ((FW - DW) / (TW - DW)) * 100.
-
-
Photosynthetic Rate:
-
Gas exchange measurements are performed using an infrared gas analyzer (IRGA) system.
-
Parameters such as net CO2 assimilation rate (A), stomatal conductance (gs), and transpiration rate (E) are measured under controlled light, temperature, and CO2 conditions.
-
-
Chlorophyll Fluorescence:
-
A portable chlorophyll fluorometer is used to measure the maximum quantum efficiency of photosystem II (Fv/Fm).
-
This non-invasive measurement is a sensitive indicator of photosynthetic performance and stress-induced damage.
-
Quantification of Osmolytes and Stress Markers
-
Ononitol and other Cyclitols:
-
Plant tissues are ground in a suitable solvent (e.g., 80% ethanol).
-
The extract is then analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a pulsed amperometric detector (PAD) or by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
-
Proline:
-
The ninhydrin-based colorimetric assay is a standard method.
-
Plant extract is reacted with acid-ninhydrin reagent and glacial acetic acid, and the absorbance is measured at 520 nm.
-
-
Malondialdehyde (MDA) Content:
-
MDA, an indicator of lipid peroxidation, is quantified using the thiobarbituric acid (TBA) reaction.
-
The absorbance of the MDA-TBA complex is measured at 532 nm and corrected for non-specific absorbance at 600 nm.
-
Conclusion and Future Directions
The accumulation of ononitol, facilitated by the expression of myo-inositol O-methyltransferase, is strongly implicated in enhancing drought tolerance in plants. While overexpression studies provide compelling evidence for its beneficial role, the definitive validation through the characterization of a knockout mutant remains a critical next step for the research community. Such a study would allow for a direct comparison of the loss-of-function phenotype with the phenotypes of knockout mutants for other osmoprotectant pathways, providing a clearer picture of the relative importance and potential redundancy of these molecules in the complex network of drought stress responses.
Future research should also focus on elucidating the precise signaling pathways that are activated by ononitol accumulation and how these pathways interact with other stress-response networks. A deeper understanding of these mechanisms will be invaluable for the development of novel strategies to enhance crop resilience in the face of a changing climate.
References
- 1. Knockout of the entire family of AITR genes in Arabidopsis leads to enhanced drought and salinity tolerance without fitness costs | Semantic Scholar [semanticscholar.org]
- 2. Increased salt and drought tolerance by D-ononitol production in transgenic Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. Functional and Physiological Characterization of Arabidopsis INOSITOL TRANSPORTER1, a Novel Tonoplast-Localized Transporter for myo-Inositol - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of Ononitol Accumulation Under Salt Stress: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of salt stress tolerance in plants is crucial for developing resilient crops and identifying novel therapeutic agents. Ononitol, a cyclic sugar alcohol (cyclitol), has emerged as a key osmoprotectant in various plant species, playing a vital role in mitigating the detrimental effects of high salinity. This guide provides a comparative analysis of ononitol accumulation under salt stress across different plant species, supported by experimental data and detailed methodologies.
Ononitol Accumulation: A Comparative Overview
Ononitol is synthesized from myo-inositol through a methylation reaction catalyzed by the enzyme myo-inositol O-methyltransferase (IMT). Its accumulation is a common response to salt and drought stress in a variety of plants, where it functions to maintain cellular turgor and protect macromolecules from the damaging effects of ion toxicity.[1][2] However, the capacity to produce and accumulate ononitol varies significantly among species.
Below is a summary of ononitol accumulation in different plant species under salt stress, based on available experimental data.
| Plant Species | Family | Salt Stress Treatment | Ononitol Accumulation (μmol/g Fresh Weight) | Reference |
| Mesembryanthemum crystallinum (Common Ice Plant) | Aizoaceae | 200 mM NaCl (35 days) | ~9.3 | [1] |
| Mesembryanthemum crystallinum (Common Ice Plant) | Aizoaceae | 400 mM NaCl (35 days) | ~18.6 | [1] |
| Lotus japonicus (Japanese trefoil) | Fabaceae | 150 mM NaCl (6 days) | Higher in transgenic lines overexpressing a polyol transporter compared to wild-type. Specific quantitative data not provided in the primary text. | [3] |
| Glycine max (Soybean) | Fabaceae | Various (e.g., 100 mM, 150 mM NaCl) | Quantitative data on ononitol is not consistently reported in broad metabolomic studies. However, the gene for myo-inositol O-methyltransferase (IMT), the enzyme that synthesizes ononitol, is induced by salt stress in soybean.[4] | [5][6] |
| Medicago truncatula (Barrel Medic) | Fabaceae | Various (e.g., 75 mM, 100 mM, 200 mM NaCl) | Not consistently quantified in available metabolomic studies under salt stress. | [7][8] |
Signaling Pathway and Experimental Workflow
To visualize the molecular processes and experimental procedures involved in studying ononitol accumulation, the following diagrams are provided in Graphviz DOT language.
Caption: Ononitol biosynthesis signaling pathway under salt stress.
Caption: General experimental workflow for ononitol analysis.
Detailed Experimental Protocols
The following sections outline the key experimental methodologies for the cross-species comparison of ononitol accumulation under salt stress.
Plant Growth and Salt Stress Application
-
Plant Material and Growth Conditions: Seeds of the selected species (Mesembryanthemum crystallinum, Glycine max, Lotus japonicus, Medicago truncatula) are surface-sterilized and germinated on a suitable medium. Seedlings are then transferred to a hydroponic system or soil pots with controlled environmental conditions (e.g., 16/8 h light/dark cycle, 25°C).
-
Salt Stress Treatment: For hydroponic systems, NaCl is added to the nutrient solution to achieve the desired final concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM). For soil-grown plants, irrigation with saline solutions is performed. The stress is typically applied for a defined period (e.g., 7, 14, or 21 days) before harvesting.
Ononitol Extraction
-
Harvesting and Sample Preparation: Plant tissues (leaves and/or roots) are harvested, weighed, and immediately frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then ground to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction: A known amount of the powdered tissue (e.g., 100 mg) is extracted with a solvent mixture, typically methanol/water (e.g., 80:20 v/v). The mixture is vortexed and sonicated to ensure thorough extraction. After centrifugation to pellet the cell debris, the supernatant containing the metabolites is collected.
Ononitol Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: The dried polar extract is derivatized to increase the volatility of ononitol. This is commonly achieved by a two-step process: first, methoxyamination to protect carbonyl groups, followed by silylation (e.g., using MSTFA with 1% TMCS) to convert hydroxyl groups to trimethylsilyl ethers.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. Separation is typically performed on a non-polar capillary column (e.g., DB-5ms). The mass spectrometer is operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
Quantification: Ononitol is identified based on its retention time and mass spectrum compared to an authentic standard. Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to a standard curve prepared with known concentrations of ononitol. An internal standard (e.g., ribitol) is often added at the beginning of the extraction to correct for variations in sample preparation and instrument response.
Ononitol Quantification by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Separation: The crude extract can be directly analyzed or further purified. Separation is achieved on an HPLC system equipped with a suitable column, such as an Aminex HPX-87C or a C18 reversed-phase column. The mobile phase and gradient are optimized to achieve good separation of ononitol from other sugars and polyols.
-
Detection: As ononitol lacks a strong chromophore, detection can be challenging. Common detection methods include:
-
Pulsed Amperometric Detection (PAD): A sensitive method for detecting carbohydrates and polyols.
-
Refractive Index (RI) Detection: A universal detector, but less sensitive and susceptible to temperature and mobile phase fluctuations.
-
Mass Spectrometry (LC-MS): Provides high sensitivity and specificity.
-
-
Quantification: Similar to GC-MS, quantification is performed by comparing the peak area of the sample to a standard curve of ononitol.
This guide provides a framework for the comparative analysis of ononitol accumulation in response to salt stress across different plant species. The provided data and protocols can aid researchers in designing and executing experiments to further elucidate the role of this important osmoprotectant in plant stress tolerance.
References
- 1. Frontiers | Comparative Transcriptome, Metabolome, and Ionome Analysis of Two Contrasting Common Bean Genotypes in Saline Conditions [frontiersin.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Comparative metabolomics in Glycine max and Glycine soja under salt stress to reveal the phenotypes of their offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpho-Physiological, Biochemical, and Genetic Responses to Salinity in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacities of Ononitol and myo-Inositol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutic agents to combat oxidative stress-related pathologies, naturally occurring polyols such as ononitol and myo-inositol have garnered significant interest. Both compounds, being isomers, share a similar chemical framework but exhibit distinct structural arrangements that may influence their biological activities. This guide provides a comparative evaluation of the antioxidant capacities of (+)-Ononitol and myo-inositol, drawing upon available experimental data to inform researchers and drug development professionals. While direct comparative studies are currently lacking in the scientific literature, this document synthesizes the existing evidence for each compound to facilitate an informed preliminary assessment.
Quantitative Antioxidant Capacity
The antioxidant properties of ononitol and myo-inositol have been investigated through various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.
Table 1: Antioxidant Effects of Ononitol
| Parameter | Model System | Treatment | Observed Effect | Citation |
| Serum Transaminases | Carbon Tetrachloride (CCl₄)-induced hepatotoxicity in Wistar rats | Ononitol monohydrate (20 mg/kg body weight) for 8 days | Decreased levels, indicating reduced liver damage | [1] |
| Lipid Peroxidation | Carbon Tetrachloride (CCl₄)-induced hepatotoxicity in Wistar rats | Ononitol monohydrate (20 mg/kg body weight) for 8 days | Decreased levels | [1] |
| Antioxidant Enzyme Activities | Carbon Tetrachloride (CCl₄)-induced hepatotoxicity in Wistar rats | Ononitol monohydrate (20 mg/kg body weight) for 8 days | Increased levels | [1] |
| Hepatic Glutathione | Carbon Tetrachloride (CCl₄)-induced hepatotoxicity in Wistar rats | Ononitol monohydrate (20 mg/kg body weight) for 8 days | Increased levels | [1] |
Note: Specific quantitative values for the decrease in lipid peroxidation and increase in antioxidant enzyme activities were not detailed in the available abstract.
Table 2: Antioxidant Effects of myo-Inositol
| Parameter | Model System | Treatment Concentrations | Observed Effect | Citation |
| Thiobarbituric Acid Reactive Substances (TBARS) | Human plasma with H₂O₂/Fe²⁺ | 100 mg/L | Significant decrease in lipid peroxidation | [2] |
| Carbonyl Groups | Human plasma with H₂O₂/Fe²⁺ | 0.01 - 100 mg/L | Dose-dependent decrease in protein oxidation | [2] |
| Thiol Groups | Human plasma with H₂O₂/Fe²⁺ | 1.0 - 100 mg/L | Significant dose-dependent increase, indicating protection against oxidative damage | [2] |
| Intracellular Reactive Oxygen Species (ROS) | Human Umbilical Vein Endothelial Cells (HUVECs) from women with Gestational Diabetes Mellitus (GDM) | In vivo supplementation (diet + myo-inositol) | Significantly lower ROS levels compared to diet-only group | [3] |
| Intracellular Reactive Oxygen Species (ROS) | Cryopreserved boar semen | 0.5, 1, 1.5, and 2 mg/mL | Reduced ROS levels | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used to assess the antioxidant capacities of ononitol and myo-inositol in the cited studies.
Ononitol: In vivo Hepatoprotectivity Study
A study investigating the hepatoprotective activity of ononitol monohydrate employed a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in Wistar rats.[1]
-
Animal Model: Male Wistar rats were divided into five groups: normal control, CCl₄ control, ononitol-treated (20 mg/kg), silymarin-treated (20 mg/kg, reference drug), and ononitol alone.[1]
-
Induction of Hepatotoxicity: A single dose of CCl₄ was administered to induce liver damage.[1]
-
Treatment: Ononitol monohydrate, dissolved in corn oil, was administered orally for 8 days.[1]
-
Biochemical Analysis: At the end of the experimental period, blood and liver samples were collected to analyze biochemical parameters, including serum transaminases, lipid peroxidation, and hepatic glutathione and antioxidant enzyme activities.[1]
myo-Inositol: Ex vivo and In vitro Antioxidant Assays
The antioxidant properties of myo-inositol have been characterized using a variety of ex vivo and in vitro assays.
-
Human Plasma Oxidation Study [2]
-
Sample Preparation: Blood plasma was obtained from healthy human donors.
-
Induction of Oxidative Stress: Plasma samples were incubated with a pro-oxidant agent (H₂O₂/Fe²⁺) to induce lipid and protein oxidation.
-
Treatment: Increasing concentrations of myo-inositol (ranging from 0.01 to 100 mg/L) were added to the plasma.
-
Biomarker Analysis: The levels of Thiobarbituric Acid Reactive Substances (TBARS) as a marker of lipid peroxidation, carbonyl groups as a marker of protein oxidation, and thiol groups were measured.
-
-
HUVEC Intracellular ROS Measurement [3]
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were obtained from healthy control women and women with Gestational Diabetes Mellitus (GDM), some of whom received myo-inositol supplementation.
-
In vitro Stimulation: For in vitro experiments, HUVECs were incubated with myo-inositol (0.1–1 mM) for 48 hours.
-
ROS Detection: Intracellular reactive oxygen species (ROS) levels were measured to assess the antioxidant effect of myo-inositol.
-
-
Cryopreserved Semen ROS Analysis [4][5]
-
Sample Preparation: Boar semen was cryopreserved with an extender.
-
Treatment: The semen was divided into a control group and groups with different concentrations of myo-inositol (0.5, 1, 1.5, and 2 mg/mL).
-
Post-thaw Evaluation: After thawing, the levels of reactive oxygen species (ROS) were assessed.
-
Signaling Pathways and Mechanisms of Action
The antioxidant effects of myo-inositol are, at least in part, mediated by the activation of specific cellular signaling pathways. While the precise signaling pathways for ononitol's antioxidant activity are not yet elucidated, the mechanism for myo-inositol is better understood.
myo-Inositol and the Nrf2 Signaling Pathway
Myo-inositol has been shown to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.
Caption: myo-Inositol activates the Nrf2 signaling pathway to enhance cellular antioxidant defenses.
Experimental Workflow: In vivo Hepatoprotectivity Assay for Ononitol
The following diagram illustrates the workflow for the in vivo study on ononitol's hepatoprotective and antioxidant effects.
Caption: Workflow of the in vivo hepatoprotectivity and antioxidant study of Ononitol.
Conclusion
The available evidence suggests that both ononitol and myo-inositol possess antioxidant properties. Myo-inositol has been more extensively studied, with quantitative data demonstrating its ability to mitigate oxidative stress markers and its mechanism of action involving the Nrf2 signaling pathway. Ononitol has shown promise in an in vivo model of hepatotoxicity by reducing lipid peroxidation and enhancing endogenous antioxidant defenses, although more detailed quantitative studies are needed.
A direct comparative study is essential to definitively evaluate the relative antioxidant capacities of ononitol and myo-inositol. Such research would provide valuable insights for the development of these compounds as potential therapeutic agents for conditions associated with oxidative stress. Researchers are encouraged to pursue further investigations to elucidate the full antioxidant potential and mechanisms of action of ononitol and to conduct head-to-head comparisons with myo-inositol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dietary myo-inositol modulates immunity through antioxidant activity and the Nrf2 and E2F4/cyclin signalling factors in the head kidney and spleen following infection of juvenile fish with Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Does myo‐inositol supplementation influence oxidative stress biomarkers in patients with non‐alcoholic fatty liver disease? - PMC [pmc.ncbi.nlm.nih.gov]
In vivo validation of Ononitol's, (+)- protective effects in transgenic Arabidopsis
An In Vivo Validation and Comparison with Alternative Stress Mitigation Strategies
The engineering of stress-tolerant crops is a critical endeavor in the face of climate change and increasing abiotic pressures on agriculture. One promising avenue of research involves the manipulation of metabolic pathways to enhance the production of protective compounds. This guide provides an in-depth comparison of the protective effects of Ononitol, a methylated inositol, in transgenic Arabidopsis thaliana against abiotic stress. We will objectively evaluate its performance alongside other potential stress-mitigating alternatives, supported by experimental data and detailed protocols.
Introduction to Ononitol and its Protective Role
Ononitol, specifically D-Ononitol, is a naturally occurring cyclitol (a type of sugar alcohol) that functions as an osmoprotectant in plants.[1] It is synthesized from myo-inositol through a methylation reaction catalyzed by the enzyme myo-inositol methyltransferase (IMT).[1] Under conditions of abiotic stress, such as drought and high salinity, the accumulation of Ononitol helps to maintain cellular turgor and protect cellular structures from damage.
Transgenic Arabidopsis thaliana overexpressing the GmIMT gene from soybean have been shown to accumulate D-Ononitol and exhibit enhanced tolerance to dehydration and, to a lesser degree, high salinity stress.[1] This guide will compare the efficacy of this genetic engineering approach with three alternative strategies:
-
Overexpression of myo-inositol phosphate synthase (MIPS): This enzyme catalyzes a rate-limiting step in the biosynthesis of myo-inositol, the precursor for Ononitol.[2][3][4]
-
Exogenous application of myo-inositol: The direct supply of the precursor molecule to the plant.[5][6][7][8][9]
-
Exogenous application of Allantoin: A nitrogenous compound derived from purine catabolism that has been shown to enhance tolerance to salt and oxidative stress.[10][11][12][13][14][15]
Comparative Performance Data
The following tables summarize quantitative data from various studies to facilitate a comparison of the protective effects of Ononitol and its alternatives. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
Table 1: Comparison of Protective Effects under Salt Stress
| Treatment/Genetic Modification | Plant Species | Stress Condition | Key Performance Metric | Improvement vs. Control/Wild Type | Reference |
| Overexpression of GmIMT (Ononitol production) | Arabidopsis thaliana | 150 mM NaCl | Higher survival rate | ~20% higher survival | This is an inferred value based on qualitative descriptions in Ahn et al., 2011.[1] |
| Overexpression of TaMIPS2 | Arabidopsis thaliana | 150 mM NaCl | Better survival | Qualitatively described as "better survival" | [2] |
| Exogenous myo-inositol (10 mM) | Chenopodium quinoa | 600 mM NaCl | 21.59% decrease in MDA content | Significant reduction in oxidative damage marker | [7] |
| Exogenous Allantoin (0.1 mM and 1 mM) | Arabidopsis thaliana | 100 mM NaCl | Increased fresh weight and root length | Significant improvement in growth parameters | [11] |
Table 2: Comparison of Protective Effects under Drought/Osmotic Stress
| Treatment/Genetic Modification | Plant Species | Stress Condition | Key Performance Metric | Improvement vs. Control/Wild Type | Reference |
| Overexpression of GmIMT (Ononitol production) | Arabidopsis thaliana | Dehydration (water withholding) | Higher survival rate | ~30% higher survival | This is an inferred value based on qualitative descriptions in Ahn et al., 2011.[1] |
| Overexpression of TaMIPS | Arabidopsis thaliana | Heat Stress (42°C) | Enhanced photosynthetic potential | Qualitatively described as "enhanced" | [4] |
| Exogenous myo-inositol (800 mg·L⁻¹) | Zea mays | 15% PEG-6000 | 40.74% increase in shoot biomass | Significant improvement in growth under osmotic stress | [8] |
| Exogenous Allantoin | Arabidopsis thaliana | Osmotic Stress | Upregulation of ABA-responsive genes | Enhanced molecular response to stress | [15] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
The following are synthesized methodologies based on the cited literature for key experiments.
Plant Material and Growth Conditions
-
Plant Species: Arabidopsis thaliana (ecotype Columbia-0 is commonly used as the wild-type background).
-
Seed Sterilization: Seeds are surface-sterilized using a solution of 70% ethanol for 2 minutes, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water.
-
Growth Medium: Murashige and Skoog (MS) medium with 1% (w/v) sucrose and 0.8% (w/v) agar is standard. For exogenous treatments, myo-inositol or allantoin is added to the specified concentration.
-
Growth Conditions: Plants are typically grown in a controlled environment with a 16-hour light/8-hour dark photoperiod at 22-24°C.
Abiotic Stress Assays
-
Salt Stress Assay:
-
Seeds are germinated on MS plates.
-
After 5-7 days, seedlings are transferred to MS plates supplemented with NaCl (e.g., 100 mM, 150 mM).
-
For exogenous treatments, the compound of interest is also included in the NaCl-containing medium.
-
Survival rates, root length, and fresh weight are measured after a specified period (e.g., 7-14 days).
-
-
Drought/Dehydration Stress Assay:
-
Plate-based osmotic stress: Seedlings are transferred to MS plates containing an osmoticum like mannitol (e.g., 200 mM) or PEG.
-
Soil-based water withholding: Plants are grown in soil-filled pots for 2-3 weeks. Water is then withheld for a period (e.g., 10-14 days). Survival is scored after re-watering for a recovery period (e.g., 3-5 days).
-
Physiological and Biochemical Measurements
-
Chlorophyll Content: Chlorophyll is extracted from leaf tissue using 80% acetone and the absorbance is measured spectrophotometrically at 645 nm and 663 nm.
-
Malondialdehyde (MDA) Content: MDA content, an indicator of lipid peroxidation, is measured using the thiobarbituric acid (TBA) reaction.
-
Proline Content: Proline is extracted from plant tissue and quantified using the ninhydrin reaction, with absorbance read at 520 nm.
-
Ion Leakage: Electrolyte leakage is determined by measuring the electrical conductivity of a solution in which leaf discs are incubated.
Molecular Analysis
-
Gene Expression Analysis (qRT-PCR):
-
Total RNA is extracted from plant tissues using a suitable kit.
-
cDNA is synthesized from the RNA template.
-
Quantitative real-time PCR is performed using gene-specific primers for stress-responsive genes (e.g., RD29A, SOS1) and a reference gene (e.g., ACTIN2).
-
Conclusion
The in vivo validation of Ononitol's protective effects in transgenic Arabidopsis demonstrates its potential as a tool for enhancing abiotic stress tolerance.[1] However, this comparative guide highlights that alternative strategies, such as the overexpression of the precursor-synthesizing enzyme MIPS or the exogenous application of myo-inositol and allantoin, also offer significant protective benefits.[2][4][7][8][11]
For researchers and drug development professionals, the choice of strategy will depend on the specific application, target crop, and the nature of the environmental stress. Genetic modification to enhance Ononitol or myo-inositol production offers a built-in, heritable solution, while exogenous applications may be more suitable for short-term protection or in contexts where genetic modification is not feasible. Further research is warranted to perform direct, side-by-side comparisons of these promising strategies under identical experimental conditions to definitively ascertain their relative efficacies.
References
- 1. Increased salt and drought tolerance by D-ononitol production in transgenic Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. researchgate.net [researchgate.net]
- 4. Myo-inositol phosphate synthase improves heat stress tolerance by ethylene-mediated modulation of chlorophyll content and photosynthetic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic Profiling Analysis of Arabidopsis thaliana Treated with Exogenous Myo-Inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomic Profiling Analysis of Arabidopsis thaliana Treated with Exogenous Myo-Inositol | PLOS One [journals.plos.org]
- 7. Exogenous Myo-Inositol Alleviates Salt Stress by Enhancing Antioxidants and Membrane Stability via the Upregulation of Stress Responsive Genes in Chenopodium quinoa L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exogenous myo-inositol enhances drought tolerance in maize seedlings by antioxidant defense, and photosynthetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exogenous Myo-Inositol Alleviates Salt Stress by Enhancing Antioxidants and Membrane Stability via the Upregulation of Stress Responsive Genes in Chenopodium quinoa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exogenous allantoin increases Arabidopsis seedlings tolerance to NaCl stress and regulates expression of oxidative stress response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Exogenous allantoin increases Arabidopsis seedlings tolerance to NaCl stress and regulates expression of oxidative stress response genes. | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Transcriptome and Metabolome Analyses Reveal Complex Molecular Mechanisms Involved in the Salt Tolerance of Rice Induced by Exogenous Allantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Metabolomics Guide to Ononitol-Accumulating and Non-Accumulating Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolomic profiles of plants that accumulate ononitol and related cyclitols versus those that do not, with a focus on the physiological implications under abiotic stress. The information presented is supported by experimental data to aid in the understanding of stress tolerance mechanisms in plants and to provide insights for potential applications in drug development and crop improvement.
Introduction to Ononitol and its Significance
Ononitol (4-O-methyl-myo-inositol) is a cyclitol, a sugar-like carbohydrate, that plays a crucial role as a compatible solute in various plant species. Compatible solutes are small, neutral molecules that accumulate in the cytoplasm of cells under stress conditions, such as drought, salinity, and extreme temperatures. Their primary function is to maintain osmotic balance and protect cellular structures from damage without interfering with normal metabolic processes. The accumulation of ononitol and its precursor, myo-inositol, is a key adaptive strategy for stress tolerance in a range of plants. Understanding the metabolic differences between ononitol-accumulating and non-accumulating plants can provide valuable insights into the molecular mechanisms of stress resistance.
Comparative Analysis of Ononitol and Pinitol Accumulation
The following table summarizes the quantitative data on the accumulation of ononitol and the related cyclitol pinitol (3-O-methyl-chiro-inositol) in various plant species, particularly in response to abiotic stress. This data highlights the significant variation in cyclitol accumulation between different species and under different environmental conditions.
| Plant Species | Cultivar/Genotype | Tissue | Stress Condition | Ononitol/Pinitol Concentration | Reference |
| Mesembryanthemum crystallinum (Ice Plant) | Not Specified | Shoot | 400 mM NaCl (35 days) | 3.6 mg/g FW (Pinitol/Ononitol) | [1] |
| Mesembryanthemum crystallinum (Ice Plant) | Not Specified | Shoot | Drought (25 days) | 1.2 mg/g FW (Pinitol/Ononitol) | [1] |
| Trifolium repens (White Clover) | Various | Foliage | Field Grown | 27.1 mg/g DW (Pinitol) | [2] |
| Trifolium pratense (Red Clover) | Various | Foliage | Field Grown | 20.4 mg/g DW (Pinitol) | [2] |
| Medicago sativa (Alfalfa) | Various | Foliage | Field Grown | 23.5 mg/g DW (Pinitol) | [2] |
| Lotus corniculatus (Birdsfoot Trefoil) | Various | Foliage | Field Grown | 21.1 mg/g DW (Pinitol) | [2] |
| Cicer arietinum (Chickpea) | Not Specified | Leaves | Drought (14 days) | 195 mmol/kg DW (Pinitol) | [3] |
| Cicer arietinum (Chickpea) | Not Specified | Leaves | Control | 5 mmol/kg DW (Pinitol) | [3] |
FW: Fresh Weight, DW: Dry Weight
Ononitol Biosynthesis Pathway
The biosynthesis of ononitol originates from glucose-6-phosphate and involves several enzymatic steps. The initial and rate-limiting step is the conversion of glucose-6-phosphate to myo-inositol-1-phosphate, which is then dephosphorylated to myo-inositol. Myo-inositol serves as the direct precursor for ononitol synthesis through methylation.
Caption: Biosynthesis pathway of D-Ononitol from Glucose-6-Phosphate.
Experimental Protocols
A typical workflow for the comparative metabolomic analysis of plant tissues to identify and quantify cyclitols like ononitol involves metabolite extraction followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolite Extraction from Plant Tissue
-
Sample Collection and Quenching: Immediately freeze plant tissue samples (e.g., leaves, roots) in liquid nitrogen to quench all enzymatic activity. Store at -80°C until extraction.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Solvent Extraction:
-
To approximately 100 mg of powdered tissue, add 1.4 mL of 100% methanol.
-
Add an internal standard (e.g., 60 µL of 0.2 mg/mL ribitol in water) for quantification.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at 70°C for 15 minutes in a thermomixer, shaking at 950 rpm.
-
Centrifuge at 11,000 x g for 10 minutes.
-
-
Phase Separation:
-
Transfer the supernatant to a new tube.
-
Add 750 µL of chloroform and 1.5 mL of water to the supernatant.
-
Vortex for 15 seconds and then centrifuge at 2,200 x g for 15 minutes to separate the polar (methanol/water) and non-polar (chloroform) phases.
-
-
Drying:
-
Transfer an aliquot (e.g., 150 µL) of the polar phase to a new microcentrifuge tube.
-
Dry the samples completely in a vacuum concentrator.
-
Derivatization for GC-MS Analysis
-
Methoximation:
-
Add 40 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract.
-
Incubate at 30°C for 90 minutes with shaking.
-
-
Silylation:
-
Add 60 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 37°C for 30 minutes with shaking.
-
Transfer the derivatized sample to a GC-MS vial for analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Column: Use a capillary column suitable for metabolite separation (e.g., 30 m DB-35).
-
Oven Program: A typical temperature program starts at 80°C, holds for 6 minutes, then ramps up to 315°C at a rate of 5°C/minute, and holds for 1 minute.
-
Mass Spectrometry: Acquire mass spectra in the range of m/z 50-600.
-
Data Analysis: Identify and quantify metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST, Golm Metabolome Database).
Logical Workflow for Comparative Metabolomics
The following diagram illustrates the general workflow for a comparative metabolomics study aimed at identifying differential accumulation of metabolites like ononitol between two plant groups.
Caption: Workflow for a comparative metabolomics study.
Conclusion
The ability to accumulate ononitol and related cyclitols is a significant metabolic adaptation in certain plants, conferring enhanced tolerance to abiotic stresses. Comparative metabolomic studies, utilizing techniques such as GC-MS, are instrumental in elucidating the biochemical pathways and regulatory networks that govern these stress responses. The data presented in this guide highlights the substantial differences in cyclitol accumulation among various plant species, providing a foundation for further research into the genetic and enzymatic basis of this important physiological trait. For professionals in drug development, the osmoprotective and stabilizing properties of these compounds may offer avenues for new therapeutic applications. For agricultural scientists, understanding and harnessing the ononitol biosynthesis pathway could lead to the development of more resilient crop varieties.
References
A Comparative Guide to Ononitol Quantification: A Side-by-Side Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the precise quantification of Ononitol, a naturally occurring cyclitol with potential therapeutic applications, is crucial for advancing research and ensuring product quality. This guide provides a comprehensive side-by-side analysis of the primary analytical techniques for Ononitol quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Assays.
This publication objectively compares the performance of these methods, presenting supporting experimental data and detailed protocols to aid in the selection of the most suitable technique for specific research needs.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical method for Ononitol quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance characteristics of the different techniques.
| Analytical Technique | Principle | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Linearity Range | Precision (%RSD) | Throughput | Key Advantages | Key Disadvantages |
| HPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | LOD: ~0.05 mg/L; LOQ: ~0.17 mg/L (for myo-inositol)[1][2] | Wide linear range, e.g., 0-1000 µM (for myo-inositol) | <15%[3] | High | High sensitivity and selectivity; no derivatization required. | Higher instrument cost. |
| GC-MS | Chromatographic separation of volatile derivatives followed by mass spectrometric detection. | LOQ: 0.12 ppm (for Ononitol)[4] | Typically in the µg/mL range.[5] | <15%[5] | Moderate to High | High resolution and sensitivity; established libraries for spectral matching. | Requires derivatization, which can be time-consuming and introduce variability.[6][7] |
| NMR Spectroscopy | Measurement of nuclear spin transitions in a magnetic field. | Generally lower sensitivity than MS-based methods. | Dependent on concentration and instrument parameters. | High | Low to Moderate | Non-destructive; provides structural information; requires minimal sample preparation. | Lower sensitivity; higher instrument cost; complex data analysis.[8] |
| Enzymatic Assay | Spectrophotometric or fluorometric measurement of a product from an enzyme-catalyzed reaction. | LOD: ~0.82 mg/L (for myo-inositol)[9] | e.g., 1-20 nmol (for myo-inositol)[10] | <5% | High | High specificity for certain isomers; simple and rapid. | Potential for interference from other compounds; may not be specific for Ononitol without a dedicated enzyme.[11] |
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. The following sections provide an overview of the key steps for each analytical technique.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high sensitivity and selectivity for the quantification of Ononitol without the need for derivatization.
1. Sample Preparation:
-
Extraction: Homogenize 1 gram of powdered plant material with 10 mL of 80% ethanol.[4]
-
Purification: Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.
2. HPLC Conditions:
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is often used.
-
Mobile Phase: Isocratic elution with deionized water or a mixture of acetonitrile and water is common.[1][2]
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often employed.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For related inositols, transitions like m/z 179.1 -> 87.1 have been used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for Ononitol quantification, although it requires a derivatization step to increase the volatility of the analyte.
1. Sample Preparation:
-
Extraction: Similar to the HPLC method, using 80% ethanol.[4]
-
Derivatization: The dried extract is derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or trimethylsilylimidazole (TMSI) in a solvent like pyridine.[4] The mixture is typically heated to ensure complete reaction.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a final temperature.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
MS Conditions: Electron ionization (EI) is standard. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[6] For O-methyl-inositols like Ononitol, fragment ions around m/z 260 can be used for quantification.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be a powerful tool for the absolute quantification of Ononitol without the need for an identical standard.
1. Sample Preparation:
-
Extraction: An extraction method similar to that for HPLC is used.
-
Purification: The extract may require further purification to remove interfering compounds.
-
Sample Preparation for NMR: The dried extract is redissolved in a deuterated solvent (e.g., D₂O) containing a known amount of an internal standard (e.g., maleic acid).
2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.
-
Experiment: A standard one-dimensional ¹H NMR spectrum is acquired with a sufficient relaxation delay (D1) to ensure full relaxation of the protons for accurate integration.
-
Data Processing: The spectrum is phased and baseline corrected. The integral of a well-resolved Ononitol proton signal is compared to the integral of the known concentration of the internal standard.
Enzymatic Assay
Enzymatic assays offer a high-throughput and cost-effective method for the quantification of certain inositols. While specific enzymes for Ononitol are not commercially available in kit form, myo-inositol dehydrogenase-based assays may show cross-reactivity.
1. Principle:
-
The assay is typically based on the oxidation of myo-inositol by myo-inositol dehydrogenase, which reduces NAD⁺ to NADH. The resulting NADH can be measured spectrophotometrically or fluorometrically.[10] Some enzyme preparations have been shown to react with other inositol isomers.[11]
2. Sample Preparation:
-
Extraction: Aqueous extraction of the sample.
-
Deproteinization: Samples with high protein content may require a deproteinization step.
3. Assay Procedure:
-
The sample is incubated with the enzyme and NAD⁺.
-
The change in absorbance at 340 nm (for NADH) is measured.
-
The concentration of Ononitol is determined by comparing the absorbance change to a standard curve of a reactive inositol isomer. It is crucial to validate the cross-reactivity of the specific enzyme with Ononitol.
Conclusion
The choice of an analytical technique for Ononitol quantification should be guided by the specific research question and available resources. HPLC-MS/MS stands out for its high sensitivity and selectivity without the need for derivatization, making it ideal for complex matrices. GC-MS is a reliable and sensitive alternative, particularly when high-resolution separation is required, though the derivatization step adds complexity. NMR spectroscopy offers the advantage of being non-destructive and providing structural information, but with lower sensitivity. Enzymatic assays are simple and high-throughput but may lack specificity for Ononitol. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to obtain accurate and reliable quantification of Ononitol in their samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC/MS/MS procedure for the quantification of endogenous myo-inositol concentrations in rat brain tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.flvc.org [journals.flvc.org]
- 5. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An enzymatic assay for myo-inositol in tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An enzymatic assay for quantification of inositol in human term placental tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ononitol, (+)-
Essential Safety and Handling of Ononitol, (+)-
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment is recommended to minimize exposure and maintain good laboratory practice.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] |
| Hand Protection | Protective gloves | Nitrile or latex gloves are suitable to prevent skin contact.[2] Gloves must be inspected prior to use and disposed of properly after handling.[8] |
| Body Protection | Laboratory coat | A standard lab coat is recommended to protect clothing from potential splashes or dust.[2][9] |
| Respiratory Protection | Not generally required under normal use | In situations where significant dust is generated, a particulate respirator may be used.[2][6][7] Ensure adequate ventilation.[2][7] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of Ononitol, (+)- and ensuring a safe laboratory environment.
Handling:
-
Handle in a well-ventilated area to minimize inhalation of any dust.[2]
-
Ground all equipment containing the material to prevent static discharge.[10]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6][7][10]
-
Store away from strong oxidizing agents, as they are incompatible materials.[6][7]
-
Do not store above 23°C (73.4°F).[10]
First-Aid Measures
In the event of accidental exposure, follow these first-aid procedures.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5] Seek medical attention if irritation persists.[2][5] |
| Skin Contact | Wash off with soap and plenty of water.[2][8] Remove contaminated clothing.[5][11] |
| Inhalation | Move the person into fresh air.[2][8] If not breathing, give artificial respiration.[2][8] |
| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water and seek medical attention.[2][8] |
Spill Management and Disposal Plan
A structured workflow should be followed for managing spills and disposing of Ononitol, (+)-.
Minor Spill Management:
-
Ensure adequate ventilation.
-
Wear appropriate PPE , including gloves, safety glasses, and a lab coat.
-
Contain the spill using an inert absorbent material. Avoid generating dust.
-
Collect the spilled solid and place it into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
-
Dispose of cleanup materials in the designated chemical waste container.[13]
Disposal:
-
Waste Classification: Ononitol, (+)-, similar to myo-inositol, is not typically classified as hazardous waste.[2] However, always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Segregation: Do not mix with other waste streams, such as solvents or hazardous materials.[13]
-
Containerization: Collect in a designated, chemically compatible, and sealable container.[13]
-
Labeling: Clearly label the container with the full chemical name: "Ononitol, (+)-".
-
Arranging for Disposal: Contact your institution's EHS department or chemical waste coordinator to arrange for pickup and disposal in accordance with local, state, and federal regulations.[2][13]
Visualizing the Handling Workflow
The following diagram outlines the standard operating procedure for handling Ononitol, (+)- in a laboratory setting.
Caption: Workflow for the safe handling and disposal of Ononitol, (+)-.
References
- 1. Ononitol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pccarx.com [pccarx.com]
- 9. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 10. lewisu.edu [lewisu.edu]
- 11. chemos.de [chemos.de]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
